Cyclopropylhydrazine hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclopropylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.ClH/c4-5-3-1-2-3;/h3,5H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYFTMROHZCYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598915 | |
| Record name | Cyclopropylhydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213764-25-1 | |
| Record name | Hydrazine, cyclopropyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213764-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropylhydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of Cyclopropylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropylhydrazine, the active metabolite of the antidepressant drug tranylcypromine, is a potent inhibitor of monoamine oxidase (MAO) enzymes. Its mechanism of action is characterized by the irreversible and non-selective inhibition of both MAO-A and MAO-B isoforms. This inhibition leads to a significant increase in the synaptic concentrations of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, which is believed to be the primary basis for its therapeutic effects in the treatment of major depressive disorder. This guide provides an in-depth exploration of the molecular mechanism of cyclopropylhydrazine, quantitative data on its inhibitory activity, a representative experimental protocol for assessing its function, and a visualization of the affected signaling pathways.
Core Mechanism of Action: Irreversible MAO Inhibition
Cyclopropylhydrazine functions as a mechanism-based inhibitor, also known as a "suicide inhibitor," of monoamine oxidase. The core of its action involves the enzymatic conversion of cyclopropylhydrazine into a reactive intermediate that then forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme. This covalent modification permanently inactivates the enzyme, preventing it from metabolizing its natural substrates.
The process begins with the MAO enzyme oxidizing the hydrazine group of cyclopropylhydrazine. This oxidation generates a highly reactive cyclopropyl-derived radical intermediate. This intermediate then attacks the N5 atom of the isoalloxazine ring of the FAD cofactor, forming a stable, covalent adduct. Because this bond is covalent, the inhibition is irreversible. The restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks.
Cyclopropylhydrazine is considered a non-selective MAO inhibitor as it demonstrates potent inhibitory activity against both MAO-A and MAO-B isoforms. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenylethylamine. The non-selective nature of cyclopropylhydrazine leads to a broad-spectrum increase in these neurotransmitters.
Quantitative Inhibitory Activity
The inhibitory potency of cyclopropylhydrazine (often studied as its parent compound, tranylcypromine) against MAO-A and MAO-B is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes representative quantitative data for tranylcypromine.
| Enzyme Isoform | Inhibitor | IC50 Value (nM) | Species/Tissue Source | Reference |
| MAO-A | Tranylcypromine | 180 | Human Recombinant | |
| MAO-B | Tranylcypromine | 240 | Human Recombinant | |
| MAO-A | Tranylcypromine | ~2,000 | Rat Brain Mitochondria | |
| MAO-B | Tranylcypromine | ~200 | Rat Brain Mitochondria |
Note: IC50 values can vary depending on the experimental conditions, such as the substrate used and the source of the enzyme.
Experimental Protocols
Determination of MAO Inhibitory Activity using a Fluorometric Assay
This protocol describes a common method for determining the IC50 values of a potential MAO inhibitor like cyclopropylhydrazine.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red reagent (a sensitive fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
MAO substrate (e.g., p-tyramine)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
Test compound (cyclopropylhydrazine hydrochloride) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence measurements)
-
Microplate reader with fluorescence capabilities (excitation ~530-560 nm, emission ~590 nm)
2. Experimental Procedure:
-
Prepare Reagent Mix: Prepare a working solution containing Amplex® Red, HRP, and the MAO substrate in phosphate buffer.
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of this compound in phosphate buffer.
-
Enzyme Pre-incubation: Add a fixed amount of MAO-A or MAO-B enzyme to the wells of the 96-well plate. Then, add the different concentrations of the cyclopropylhydrazine dilutions to the respective wells. Include control wells with no inhibitor.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the reagent mix to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes). The MAO-catalyzed oxidation of the substrate produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex® Red to generate the highly fluorescent product, resorufin.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the rates relative to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Mechanism of Irreversible MAO Inhibition
Caption: Covalent modification of the MAO enzyme by cyclopropylhydrazine.
Signaling Pathway Affected by MAO Inhibition
Caption: Increased monoamine signaling due to MAO inhibition.
Physical and chemical properties of cyclopropylhydrazine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of cyclopropylhydrazine hydrochloride (CAS No: 213764-25-1). The information is compiled for use in research, drug development, and chemical synthesis applications, with a focus on presenting clear, quantitative data and detailed experimental methodologies.
Core Physical and Chemical Properties
This compound is a white to off-white solid organic compound.[1][2] It is recognized as an important intermediate in the synthesis of various pharmaceutical and agricultural compounds, particularly pyrazole derivatives.[1] The hydrochloride salt form enhances its water solubility and stability, facilitating easier handling and storage compared to the free base.[3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉ClN₂ | [4] |
| Molecular Weight | 108.57 g/mol | [4][5][6] |
| Appearance | White to Off-White Solid | |
| Melting Point | >97°C (decomposition) | [1][4] |
| 131.6 - 132.6°C (recrystallized) | [7] | |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [1] |
| Purity | Typically available at ≥96% |
Table 2: Computed Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | cyclopropylhydrazine;hydrochloride | [6] |
| InChI | InChI=1S/C3H8N2.ClH/c4-5-3-1-2-3;/h3,5H,1-2,4H2;1H | [6] |
| InChIKey | SDYFTMROHZCYSK-UHFFFAOYSA-N | [6] |
| SMILES | C1CC1NN.Cl | [6] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Exact Mass | 108.0454260 Da | [6] |
| Topological Polar Surface Area | 38.1 Ų | [6] |
Stability and Reactivity
Storage: For optimal stability, this compound should be stored in a freezer under –20°C in an inert atmosphere, protected from moisture.[1]
Reactivity and Degradation: The cyclopropyl amine moiety is susceptible to hydrolytic degradation, particularly under high pH (alkaline) conditions.[8] This represents a key potential degradation pathway that can impact the shelf life of drug products containing this functional group. Forced degradation studies on similar compounds often involve exposure to acidic, basic, and oxidative conditions to identify potential degradation products.[9] While specific degradation products for this compound are not extensively documented in publicly available literature, a logical pathway involves the opening of the cyclopropyl ring or cleavage of the hydrazine group under harsh conditions.
Caption: Logical workflow for the potential degradation of cyclopropylhydrazine.
Experimental Protocols
Synthesis of this compound
A common and effective method for synthesizing this compound involves a two-step process starting from cyclopropylamine. The following protocol is adapted from published methods.[1][7]
Step 1: Synthesis of N-Boc-cyclopropylhydrazine (Intermediate)
-
Reaction Setup: To a 500mL three-necked flask, add cyclopropylamine (59.3g, 1.04mol), dichloromethane (180mL), and N-methylmorpholine (NMM, 11.5g, 0.114mol).
-
Cooling: Cool the mixture to between -5°C and 0°C using an ice-salt bath.
-
Reagent Addition: Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (BocHNOTs, 29.8g, 0.104mol) in batches while maintaining the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to proceed overnight at room temperature (below 20°C). Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture to dryness. Add dichloromethane and water to the crude product for extraction.
-
Extraction: Separate the layers and collect the organic phase. Extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic phases, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product. Purify the crude product by beating with petroleum ether to obtain N-Boc-cyclopropylhydrazine as a light yellow solid.
Step 2: Deprotection to form this compound
-
Reaction Setup: Add N-Boc-cyclopropylhydrazine (5g, 29mmol) to a 100mL three-necked flask.
-
Acid Addition: Under an ice-water bath, slowly drip in concentrated hydrochloric acid (10mL).
-
Reaction: After the addition is complete, allow the reaction to stir overnight (17-20 hours) at room temperature (20-25°C). Monitor for completion via TLC.
-
Decolorization & Filtration: Add activated carbon to the reaction solution to decolorize, then filter the solution.
-
Isolation: Concentrate the aqueous phase to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from ethanol to yield pure this compound as white crystals.[7]
References
- 1. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 213764-25-1|this compound| Ambeed [ambeed.com]
- 4. This compound | 213764-25-1 [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
Technical Guide: Cyclopropylhydrazine Hydrochloride (CAS 213764-25-1)
Disclaimer: The following information pertains to CAS number 213764-25-1, which is identified as Cyclopropylhydrazine hydrochloride. The chemical name "2-(2-((2,3-dichlorophenyl)amino)pyrimidin-4-yl)propan-2-ol" provided in the initial query does not correspond to this CAS number. Publicly available information regarding the biological activity, detailed experimental protocols for biological assays, and specific signaling pathways for this compound is limited, as it is primarily utilized as a chemical intermediate in organic synthesis.
Executive Summary
This technical guide provides a summary of the known chemical properties and primary applications of this compound (CAS 213764-25-1). This compound is a key building block in synthetic chemistry, most notably in the preparation of pyrazole-containing compounds used in the agrochemical and pharmaceutical industries. This document consolidates available data on its physicochemical properties, a general overview of its synthesis, and its established role as a chemical intermediate.
Chemical and Physical Properties
This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 213764-25-1 | [1][2] |
| Molecular Formula | C₃H₉ClN₂ | [1][2] |
| Molecular Weight | 108.57 g/mol | [1] |
| Appearance | White to Off-White Solid | |
| Melting Point | > 97°C (decomposes) | [3] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | |
| Purity | Typically ≥95% or ≥96% | [1][2] |
| Storage Conditions | Store in a freezer under an inert atmosphere (-20°C) | [1] |
| SMILES | Cl[H].NNC1CC1 | [1] |
| InChI Key | SDYFTMROHZCYSK-UHFFFAOYSA-N | [2] |
Synthesis
The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a general synthetic route can be inferred from standard organic chemistry principles and supplier information. A plausible upstream synthesis route is outlined below.[4]
General Synthetic Workflow
The synthesis of this compound can be conceptualized in the following stages:
Experimental Protocol Overview
-
Bromination of Cyclopropyl alcohol: Treatment of cyclopropyl alcohol with hydrobromic acid to yield cyclopropyl bromide.[4]
-
Formation of Hydrazine: Industrial production of hydrazine, for example, via the Raschig process, which involves the oxidation of ammonia with sodium hypochlorite.[4]
-
Nucleophilic Substitution: Reaction of cyclopropyl bromide with hydrazine in the presence of a base to form cyclopropylhydrazine.[4]
-
Salt Formation: Treatment of the free base, cyclopropylhydrazine, with hydrochloric acid to precipitate the hydrochloride salt.[4]
Uses and Applications
This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules.[5]
Agrochemicals
The most prominent application of this compound is in the synthesis of pyrazole-containing pesticides.[5] Pyrazole derivatives are known for their high efficacy and low toxicity in various agrochemical applications.
Pharmaceutical Research
It also serves as a building block in pharmaceutical research and development.[3] It has been mentioned in the context of preparing PRMT5 inhibitors, although specific compounds and their biological activities are not detailed in the available search results.[3] A related compound, Cyclopropylhydrazine HCl, has been noted to have an inhibitory effect on tumor cell proliferation, potentially through tyrosine kinase inhibition, and to reduce inflammation by inhibiting chloride channels.[6] However, it is crucial to note that this information may not be directly applicable to CAS 213764-25-1 without further validation.
Organic Synthesis
As a hydrazine derivative, it is a versatile reagent in organic synthesis, participating in reactions to form various heterocyclic compounds.
Safety Information
This compound is associated with several hazard statements.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS 213764-25-1) is a valuable chemical intermediate with established applications in the synthesis of agrochemicals and as a building block in pharmaceutical research. While detailed biological data for this specific compound is not widely available, its role as a precursor to bioactive molecules underscores its importance in medicinal and agricultural chemistry. Further research would be necessary to fully elucidate any intrinsic biological properties of this molecule.
References
Synthesis of Cyclopropylhydrazine Hydrochloride from Cyclopropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of cyclopropylhydrazine hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries, starting from cyclopropylamine. The primary focus of this document is a robust and scalable two-step synthetic methodology involving the formation of a Boc-protected intermediate followed by deprotection. An alternative potential pathway involving nitrosation and reduction is also discussed, highlighting the inherent challenges and limitations that render it less favorable. This guide presents detailed experimental protocols, quantitative data in structured tables, and visual representations of the synthetic pathways and workflows to facilitate understanding and implementation in a laboratory setting.
Introduction
Cyclopropylhydrazine and its hydrochloride salt are valuable building blocks in organic synthesis, notably utilized in the preparation of various heterocyclic compounds with significant biological activities. The synthesis of this compound from readily available cyclopropylamine is a critical process for ensuring a stable supply chain for the development of new chemical entities. This guide details a reliable synthetic approach and provides a critical evaluation of a potential alternative.
Recommended Synthetic Pathway: Boc-Protection and Deprotection
The most widely adopted and reliable method for the synthesis of this compound from cyclopropylamine proceeds through a two-step sequence:
-
N-Boc Protection: Reaction of cyclopropylamine with a suitable Boc-transfer reagent to form N'-Boc-N-cyclopropylhydrazine.
-
Deprotection: Removal of the Boc protecting group using acidic conditions to yield the desired this compound.
This methodology is favored due to its high yields, operational simplicity, and the stability of the intermediate, making it amenable to large-scale production.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N'-Boc-N-cyclopropylhydrazine [1]
-
To a 500 mL three-necked flask, add cyclopropylamine (59.3 g, 1.04 mol, 10 eq.), dichloromethane (180 mL), and N-methylmorpholine (NMM, 11.5 g, 0.114 mol, 1.1 eq.).
-
Cool the mixture to -5 to 0 °C using an ice-salt bath.
-
Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (Boc-ONHTs, 29.8 g, 0.104 mol, 1.0 eq.) in portions, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.
-
Allow the reaction to proceed overnight at room temperature (below 20 °C).
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to dryness.
-
To the crude product, add dichloromethane and water for extraction.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by slurrying with petroleum ether to yield a light yellow solid.
Step 2: Synthesis of this compound [1]
-
In a 100 mL three-necked flask, add N'-Boc-N-cyclopropylhydrazine (5 g, 29 mmol, 1.0 eq.).
-
Cool the flask in an ice-water bath and add concentrated hydrochloric acid (10 mL) dropwise.
-
After the addition, allow the reaction to stir at room temperature (20-25 °C) overnight (17-20 hours).
-
Monitor the reaction completion by TLC.
-
Once the reaction is complete, add activated carbon to the solution for decolorization and filter.
-
Concentrate the aqueous phase to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain white crystals of this compound.
Quantitative Data
| Parameter | Step 1: N-Boc Protection[1] | Step 2: Deprotection[1] |
| Reactants | Cyclopropylamine, N-Boc-O-p-toluenesulfonyl hydroxylamine, N-Methylmorpholine | N'-Boc-N-cyclopropylhydrazine, Concentrated HCl |
| Solvent | Dichloromethane | Water |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | ~20 hours | ~17-20 hours |
| Product | N'-Boc-N-cyclopropylhydrazine | This compound |
| Yield | 67% | 76% |
| Melting Point | 105.4-106.2 °C | 131.6-132.6 °C |
Alternative Synthetic Pathway: Nitrosation and Reduction
An alternative approach to the synthesis of cyclopropylhydrazine involves the nitrosation of cyclopropylamine to form an N-nitrosocyclopropylamine intermediate, followed by its reduction.
Challenges and Limitations
The nitrosation of primary amines, such as cyclopropylamine, is known to be a challenging transformation.[2] The primary N-nitrosamine intermediate is highly unstable and readily undergoes decomposition to form a diazonium ion.[2][3] This diazonium species can then lead to a variety of side products, most notably through deamination, resulting in the formation of cyclopropanol and other rearranged products.[3]
The inherent instability of the N-nitrosocyclopropylamine intermediate makes its isolation in high yield difficult, thus rendering this pathway less efficient and synthetically unattractive compared to the Boc-protection/deprotection route. The scientific literature does not provide a reliable and high-yielding protocol for this transformation, underscoring its practical limitations.
Logical Workflow of the Unfavorable Pathway
Caption: Unfavorable nitrosation pathway for cyclopropylhydrazine synthesis.
Conclusion
For the synthesis of this compound from cyclopropylamine, the two-step method involving N-Boc protection followed by acidic deprotection stands out as the superior and more reliable strategy. This pathway offers high yields, operational simplicity, and is well-documented in the scientific literature, making it suitable for both laboratory-scale synthesis and industrial production. Conversely, the alternative route via nitrosation of cyclopropylamine is hampered by the instability of the N-nitrosocyclopropylamine intermediate and the prevalence of competing deamination reactions. Therefore, for researchers and professionals in drug development, the Boc-protection/deprotection method is the recommended and most practical approach for obtaining this compound.
Experimental Workflow Visualization
Caption: Experimental workflow for the recommended synthetic pathway.
References
- 1. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary amines in formation of nitrosamine - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. veeprho.com [veeprho.com]
Cyclopropylhydrazine Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for cyclopropylhydrazine hydrochloride. This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Understanding its stability profile is critical for ensuring its quality, safety, and efficacy in research and development. This document summarizes key physicochemical properties, recommended storage and handling procedures, potential degradation pathways, and general methodologies for stability assessment. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.
Physicochemical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₃H₉ClN₂ | [1][2] |
| Molecular Weight | 108.57 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | > 97 °C (decomposes) | [4] |
| Purity | Typically ≥96% | [1] |
Recommended Storage and Handling
To maintain the integrity and purity of this compound, strict adherence to the following storage and handling conditions is essential.
Storage Conditions
Proper storage is crucial to prevent degradation. The recommended storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (in a freezer) | To minimize thermal degradation and preserve long-term stability.[5] |
| Atmosphere | Under an inert gas (e.g., Nitrogen) | To prevent oxidation and reaction with atmospheric components. |
| Container | Tightly sealed container | To prevent exposure to moisture and air. |
| Moisture | Store in a dry environment | The compound is hygroscopic and susceptible to hydrolysis. |
| Light | Protect from light | To prevent photolytic degradation. |
Handling Precautions
This compound is classified as harmful and requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Hygroscopic Nature: Minimize exposure to atmospheric moisture by handling the compound quickly and resealing the container promptly.
Stability Profile and Potential Degradation Pathways
Incompatibilities
This compound should not be stored with or exposed to the following substances:
-
Strong Oxidizing Agents: Can lead to rapid and potentially hazardous oxidation reactions.
-
Strong Bases: Can deprotonate the hydrazine, potentially leading to instability and decomposition.
-
Strong Acids: While it is a hydrochloride salt, exposure to stronger acids could lead to further reactions.
Thermal Decomposition
As indicated by its melting point, this compound decomposes at temperatures above 97°C. Thermal decomposition of hydrazine derivatives can be complex, and for this compound, it is expected to release hazardous gases, including:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride (HCl) gas
Postulated Degradation Pathways
Based on the chemical structure of cyclopropylhydrazine, the following degradation pathways are plausible, particularly under stress conditions.
Caption: Postulated degradation pathways for cyclopropylhydrazine.
-
Hydrolysis: Due to its hygroscopic nature, this compound can react with water. This could potentially lead to the cleavage of the carbon-nitrogen bond, yielding cyclopropanol and hydrazine.
-
Oxidation: The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen or residual peroxides in excipients, especially in a drug formulation context.[6] This can lead to the formation of various oxidized species and the evolution of nitrogen gas.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
Experimental Protocols for Stability Assessment
Specific, validated stability-indicating assay methods for this compound are not widely published. However, a robust stability testing program can be designed based on established principles from the International Council for Harmonisation (ICH) guidelines and analytical methods for related compounds.
Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule. A typical workflow for forced degradation is as follows:
Caption: Workflow for forced degradation studies.
A general protocol for subjecting this compound to forced degradation would involve:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating and quantifying the intact compound from its potential degradation products. Reverse-phase HPLC with UV detection is a common technique for such analyses.
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Key Steps:
-
Column Selection: A C18 or C8 reversed-phase column is a common starting point.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase and the gradient of the organic phase are optimized to achieve good separation.
-
Detection: The UV detection wavelength should be chosen at the absorbance maximum of this compound.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
Conclusion
This compound is a stable compound when stored under the recommended conditions of low temperature (-20°C), in a dry, inert atmosphere, and protected from light. Its primary stability concerns are related to its hygroscopicity and susceptibility to oxidation and thermal decomposition. While specific degradation kinetics and pathways have not been extensively reported, this guide provides a framework for its proper storage, handling, and the development of a stability-testing program based on established scientific principles and regulatory guidelines. For critical applications, it is imperative to perform in-house stability studies to establish a suitable shelf-life under specific storage and use conditions.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 213764-25-1 [chemicalbook.com]
- 5. 213764-25-1|this compound|BLD Pharm [bldpharm.com]
- 6. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 7. fda.gov [fda.gov]
A Comprehensive Technical Guide to the Solubility of Cyclopropylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of cyclopropylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various solvents is critical for its effective use in research and development, enabling informed decisions in process chemistry, formulation development, and analytical method design.
Core Concepts: Solubility and its Importance
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, solubility data is paramount for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation: Developing stable and bioavailable dosage forms.
-
Analytical Methods: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.
This compound (C₃H₉ClN₂), as a salt, generally exhibits higher aqueous solubility compared to its free base form due to the ionic interaction with water molecules. However, its solubility can vary significantly across a range of organic solvents, influencing its handling and application in diverse experimental settings.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on product specifications and analogous compounds, a general solubility profile can be established.
| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Water | Protic, Polar | Slightly Soluble[1][2] | ~21.4 (Predicted) |
| Methanol | Protic, Polar | Slightly Soluble[1][2] | No specific data available |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Slightly Soluble[1][2] | No specific data available |
| Ethanol | Protic, Polar | Information not available | No specific data available |
| Isopropanol | Protic, Polar | Information not available | No specific data available |
| Tetrahydrofuran (THF) | Aprotic, Polar | Information not available | No specific data available |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Information not available | No specific data available |
| Chloroform | Aprotic, Nonpolar | Information not available | No specific data available |
Note: The quantitative solubility in water is a predicted value and should be experimentally verified. For reference, a structurally different hydrochloride salt, phencyclidine hydrochloride, exhibits a solubility of 30 mg/mL in methanol and 11.2 mg/mL in water.[3]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound. This method is based on the shake-flask method, a standard and reliable technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (of known purity)
-
Solvent of interest (e.g., water, methanol, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of the desired solvent to each vial. .
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time. .
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases. .
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method (or other appropriate technique) to determine the concentration of this compound. .
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the specified temperature, expressed in mg/mL or mol/L.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Mechanism of Action: Monoamine Oxidase Inhibition
Cyclopropylhydrazine is a known inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of several key neurotransmitters.[4][5] This inhibitory action is the basis for its pharmacological effects.
Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition by Cyclopropylhydrazine HCl.
The diagram above illustrates the typical function of a synapse and the point of intervention for this compound. Neurotransmitters are synthesized, stored in vesicles, and released into the synaptic cleft to bind with postsynaptic receptors. Excess neurotransmitters in the presynaptic neuron are degraded by MAO. This compound inhibits MAO, leading to an increase in the concentration of these neurotransmitters.
Experimental Workflow for Solubility Screening
A systematic approach is essential for efficiently screening the solubility of a compound in various solvents. The following workflow outlines a logical sequence of steps for such a study.
Caption: A typical experimental workflow for determining compound solubility.
This workflow provides a structured approach, from initial sample preparation to final data analysis, ensuring consistency and reliability in the generated solubility data.
Conclusion
This technical guide has provided an in-depth overview of the solubility of this compound. While specific quantitative data in many organic solvents remains to be fully elucidated, the provided qualitative information, reference data, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The included diagrams of the mechanism of action and experimental workflow serve as valuable visual aids for understanding the compound's properties and the methodologies for its characterization. Further experimental investigation is encouraged to expand the quantitative solubility database for this important pharmaceutical intermediate.
References
Molecular structure and weight of cyclopropylhydrazine hydrochloride.
An In-depth Technical Guide to Cyclopropylhydrazine Hydrochloride: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound. The information is presented to support research, development, and quality control activities involving this compound.
Molecular Structure and Identification
This compound is an organic compound featuring a cyclopropyl ring bonded to a hydrazine functional group. It is supplied as a hydrochloride salt to improve its stability and handling properties.
The chemical structure consists of a three-membered cyclopropyl ring attached to a nitrogen atom of a hydrazine moiety (-NH-NH2). The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | cyclopropylhydrazine;hydrochloride[1] |
| CAS Number | 213764-25-1[2][3] |
| Molecular Formula | C3H9ClN2[1][2][4] |
| Synonyms | cyclopropyl hydrazine hydrochloride, 1-cyclopropylhydrazine hydrochloride, Cyclopropylhydrazine monohydrochloride[2][4] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 108.57 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 131.6 - 132.6 °C | [4][5] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the deprotection of a Boc-protected precursor, N-Boc-cyclopropylhydrazine.[4][5]
Materials:
-
N-Boc-cyclopropylhydrazine
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Activated Carbon
-
Ice-water bath
-
Three-necked flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a 100 mL three-necked flask, add N-Boc-cyclopropylhydrazine (5g, 29 mmol).[4][5]
-
Place the flask in an ice-water bath to cool.
-
Slowly add concentrated hydrochloric acid (10 mL) dropwise to the flask while stirring.[4][5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 17-20 hours).[4][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add a small amount of activated carbon to the solution to decolorize it.[4][5]
-
Filter the mixture to remove the activated carbon.
-
Concentrate the aqueous phase using a rotary evaporator to obtain the crude product.[4][5]
-
Recrystallize the crude product from ethanol to yield pure, white crystals of this compound.[4][5]
Expected Yield: Approximately 76%[4]
Quality Control and Analysis
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key method for structural elucidation.
¹H NMR Spectroscopy: The proton NMR spectrum can be used to confirm the presence of the cyclopropyl and hydrazine protons. A reference patent provides the following ¹H NMR data for the N-Boc protected intermediate, which is a precursor to the final product: ¹H NMR (400MHz, CDCl₃): δ = 0.52-0.55 (m, 2H, CH₂CH₂), 0.75-0.80 (m, 2H, CH₂CH₂), 1.23 (s, 9H, 3CH₃), 2.62-2.67 (m, 1H, CH), 5.76 (bs, 1H, NH), 6.64 (s, 1H, NH).[5] Analysis of the final product would show the disappearance of the Boc-protons and shifts in the signals of the cyclopropyl and hydrazine protons.
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its Boc-protected precursor.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis. It is particularly utilized as an intermediate in the creation of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries.[4] For instance, it is a key precursor in the synthesis of certain pyrazole compounds, which are known for their biological activities.[4]
Safety and Handling
As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant.[4] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | 213764-25-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]
A Technical Guide to the Medicinal Chemistry Applications of Cyclopropylhydrazine Hydrochloride
Abstract
Cyclopropylhydrazine hydrochloride is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development.[1] Its unique structural features, characterized by a strained three-membered cyclopropane ring attached to a hydrazine moiety, confer valuable properties for the synthesis of complex bioactive molecules.[2] This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its role as a key building block for heterocyclic compounds, its established function in the development of Monoamine Oxidase (MAO) inhibitors, and its emerging potential in other therapeutic areas. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers, scientists, and drug development professionals in leveraging this compound for novel therapeutic discovery.
Introduction
This compound (C₃H₉ClN₂) is an organic salt that serves as a crucial starting material and intermediate in organic synthesis.[1][3] While it finds use in the agrochemical industry for creating pyrazole-based pesticides, its primary value in the pharmaceutical sector lies in its utility as a versatile building block for drug candidates.[4] The cyclopropyl group is a "bioisostere" of larger groups, offering metabolic stability and conformational rigidity, while the hydrazine component is a reactive handle for constructing various molecular scaffolds, particularly nitrogen-containing heterocycles.[2] This guide explores its synthesis, key reactions, and established and potential therapeutic applications.
Physicochemical and Safety Data
A summary of the key properties and hazard information for this compound is provided below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 213764-25-1 | [5][6][7] |
| Molecular Formula | C₃H₉ClN₂ (or C₃H₈N₂.HCl) | [5][7] |
| Molecular Weight | 108.57 g/mol | [5][6] |
| Melting Point | >97 °C (decomposes) | [5] |
| Appearance | Solid / White crystalline powder | [3] |
| Purity | ≥95-99% | [3][7][8] |
| Storage Temperature | -20°C, under nitrogen |
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | [6] |
| H302 | Harmful if swallowed | ||
| H315 | Causes skin irritation | [6] | |
| H319 | Causes serious eye irritation | [6] | |
| H335 | May cause respiratory irritation | [6] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Synthesis and Experimental Protocols
This compound is typically synthesized in a two-step process involving the formation of a protected intermediate followed by deprotection.
General Synthesis Workflow
The most common synthesis route involves the reaction of cyclopropylamine with a Boc-protected hydroxylamine derivative, followed by the removal of the Boc protecting group with hydrochloric acid.[1][4]
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a composite based on publicly available methods.[1][4]
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
-
To a 500 mL three-necked flask, add cyclopropylamine (10 eq.), dichloromethane (e.g., 180 mL), and N-methylmorpholine (1.1 eq.).[1]
-
Cool the mixture to 0°C using an ice-salt bath.[1]
-
Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (1.0 eq.) in portions, maintaining the temperature between 0-20°C.[4]
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight (approx. 18 hours).[1][4]
-
Monitor reaction completion using Thin Layer Chromatography (TLC).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add dichloromethane and water to the crude product for extraction. Separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane.[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-cyclopropylhydrazine.[1]
-
Purify the crude product by trituration with petroleum ether to obtain a solid.[1]
Step 2: Synthesis of this compound
-
Add the synthesized N-Boc-cyclopropylhydrazine (1.0 eq.) to a 100 mL flask.[1]
-
Under an ice water bath, add concentrated hydrochloric acid (e.g., 10 mL) dropwise.[1]
-
After the addition, allow the reaction to proceed overnight at room temperature (20-25°C).[1]
-
Monitor the deprotection via TLC.[1]
-
(Optional) Add activated carbon to decolorize the solution, then filter.[1]
-
Concentrate the aqueous phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure, white crystals of this compound.[1][4]
Table 3: Summary of Synthesis Parameters
| Parameter | Step 1 (Protection) | Step 2 (Deprotection) | Source(s) |
| Key Reagents | Cyclopropylamine, N-Boc-O-tosyl hydroxylamine, N-methylmorpholine | N-Boc-cyclopropylhydrazine, Conc. HCl | [1][4] |
| Solvent | Dichloromethane | Water (from aq. HCl) | [1][4] |
| Temperature | 0°C to Room Temp. (~20°C) | Ice Bath to Room Temp. (20-25°C) | [1][4] |
| Reaction Time | 4 - 18 hours | ~17-20 hours (overnight) | [1][4] |
| Purification | Extraction, Trituration | Recrystallization (Ethanol) | [1][4] |
| Typical Yield | ~67% (for N-Boc intermediate) | ~76% (for final product) | [1] |
Applications in Medicinal Chemistry
The primary value of this compound is as a scaffold and intermediate for creating drugs with diverse therapeutic actions.
Caption: Core medicinal chemistry roles of this compound.
Intermediate for Bioactive Heterocycles
This compound is an important intermediate for synthesizing pyrazole compounds.[1][4] The pyrazole ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The hydrazine moiety readily participates in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole core.
Scaffold for Monoamine Oxidase (MAO) Inhibitors
The cyclopropylamine structure is a classic pharmacophore for irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B).[2][9] MAOs are enzymes that degrade neurotransmitters like serotonin, norepinephrine, and dopamine.[10][11] Inhibition of MAOs increases the concentration of these neurotransmitters in the brain, which is the mechanism of action for a class of antidepressants.[11]
-
MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is linked to antidepressant effects.[10]
-
MAO-B: Primarily metabolizes dopamine. Its inhibition is a strategy for treating Parkinson's disease.[10][12]
Cyclopropylamine-based drugs, such as tranylcypromine, act as mechanism-based inhibitors.[9][]
Caption: Mechanism of MAO inhibition by cyclopropylamine-based drugs.
Emerging Applications: PRMT5 Inhibition
Recent findings suggest that this compound can be used in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.[5] PRMT5 is an enzyme that plays a role in gene expression and is a target of interest in oncology. This represents a new and expanding area for the application of this versatile chemical.
Protocol: In Vitro MAO Inhibition Assay
To evaluate novel compounds derived from this compound for MAO inhibitory activity, a standard fluorometric assay can be used.
-
Objective: To determine the IC₅₀ value of a test compound against human recombinant MAO-A and MAO-B.
-
Materials: Human recombinant MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or amplex red), a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B), test compound, and assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well microplate, add the assay buffer, MAO enzyme (A or B), and the test compound (or control/vehicle). c. Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[9] d. Initiate the reaction by adding the substrate to all wells. e. Measure the fluorescence signal at appropriate excitation/emission wavelengths at regular intervals for 30-60 minutes. f. Calculate the rate of reaction for each concentration of the inhibitor. g. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a high-value chemical entity in medicinal chemistry. Its utility extends from a reliable intermediate for synthesizing complex heterocyclic drugs to a core structural component for potent, mechanism-based enzyme inhibitors.[1][9] Its established role in the development of MAO inhibitors for neurological disorders and its emerging potential in cancer therapy underscore its continued importance.[5][10] The synthetic protocols and application frameworks detailed in this guide provide a solid foundation for researchers aiming to exploit the unique chemical properties of this compound in future drug discovery and development endeavors.
References
- 1. chembk.com [chembk.com]
- 2. longdom.org [longdom.org]
- 3. nbinno.com [nbinno.com]
- 4. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. This compound | 213764-25-1 [chemicalbook.com]
- 6. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthonix, Inc > 213764-25-1 | this compound [synthonix.com]
- 8. This compound, CasNo.213764-25-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 9. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 12. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
Cyclopropylhydrazine Hydrochloride: A Versatile Precursor for the Synthesis of Novel Pyrazole Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylhydrazine hydrochloride has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of pyrazole-containing heterocyclic scaffolds. The unique structural and electronic properties of the cyclopropyl group, coupled with the reactivity of the hydrazine moiety, make it an attractive precursor for the development of novel pyrazole derivatives with significant applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the synthesis of pyrazole compounds using this compound, including detailed experimental protocols, quantitative data, and insights into the reaction mechanisms and biological significance of the resulting products.
Synthesis of Pyrazole Derivatives
The primary and most efficient method for synthesizing 1-cyclopropyl-substituted pyrazoles is the Knorr pyrazole synthesis and its variations. This reaction involves the condensation of a hydrazine derivative, in this case, this compound, with a 1,3-dicarbonyl compound.[1][2] The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[3][4]
A common and readily available 1,3-dicarbonyl compound for this synthesis is 2,4-pentanedione (acetylacetone), which leads to the formation of 1-cyclopropyl-3,5-dimethyl-1H-pyrazole. The general reaction scheme is depicted below:
Reaction Scheme: Synthesis of 1-cyclopropyl-3,5-dimethyl-1H-pyrazole
Figure 1: General reaction scheme for the synthesis of 1-cyclopropyl-3,5-dimethyl-1H-pyrazole from this compound and 2,4-pentanedione.
Experimental Protocols
Synthesis of this compound
This compound can be prepared from cyclopropylamine. The process involves the reaction of cyclopropylamine with a suitable N-Boc protected hydroxylamine derivative to form an intermediate N-Boc-cyclopropylhydrazine, followed by deprotection using hydrochloric acid.[5]
-
Step 1: Formation of N-Boc-cyclopropylhydrazine: Cyclopropylamine is reacted with N-Boc-O-tosyl hydroxylamine in an organic solvent such as dichloromethane or toluene, in the presence of a base like N-methylmorpholine, at a temperature of 0 to 20°C. The reaction time typically ranges from 4 to 18 hours.
-
Step 2: Deprotection: The intermediate N-Boc-cyclopropylhydrazine is then treated with an aqueous solution of hydrochloric acid (1-12 M) at a temperature of 20 to 50°C. The reaction is monitored by TLC until completion (typically 17-20 hours). After concentration of the reaction mixture, the crude product is recrystallized from a suitable solvent like ethanol to yield white crystals of this compound.[5]
Synthesis of 1-cyclopropyl-3,5-dimethyl-1H-pyrazole
A general procedure for the synthesis of 1-substituted-3,5-dimethylpyrazoles from a substituted hydrazine and 2,4-pentanedione in ethanol is a well-established method.[6]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottomed flask, 2,4-pentanedione (1.0 mmol) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 1-cyclopropyl-3,5-dimethyl-1H-pyrazole.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 1-cyclopropyl-3,5-dimethyl-1H-pyrazole. Please note that specific yields can vary depending on the exact reaction conditions and purification methods employed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |
| This compound | C₃H₉ClN₂ | 108.57 | 74-76[5] | White crystalline solid | 131.6 - 132.6[5] |
| 1-cyclopropyl-3,5-dimethyl-1H-pyrazole | C₈H₁₂N₂ | 136.19 | Not specified | Not specified | Not specified |
Spectroscopic Data for a Representative 1-Aryl-3,5-dimethyl-1H-pyrazole
| Compound | 1H NMR (CDCl₃, 200 MHz) δ (ppm) | 13C NMR (CDCl₃, 50 MHz) δ (ppm) |
| 1-phenyl-3,5-dimethyl-1H-pyrazole | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2xCH₃) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 |
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of 1-cyclopropyl-3,5-dimethyl-1H-pyrazole.
Proposed Mechanism of Action for Fungicidal Activity
Pyrazole derivatives are known to exhibit a broad range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][7] While the specific mechanism of action for cyclopropyl-pyrazole derivatives is an active area of research, a plausible pathway involves the inhibition of key enzymes essential for fungal growth and development. For instance, some pyrazole-based fungicides are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, disrupting cellular respiration and leading to fungal cell death.
The diagram below illustrates a hypothetical signaling pathway for the fungicidal action of a cyclopropyl-pyrazole compound.
Conclusion
This compound serves as a highly effective precursor for the synthesis of a diverse range of pyrazole compounds. The straightforward and efficient nature of the Knorr pyrazole synthesis allows for the facile introduction of the cyclopropyl moiety onto the pyrazole core, opening avenues for the exploration of novel derivatives with potentially enhanced biological activities. The fungicidal and herbicidal properties of pyrazole-containing molecules highlight the importance of this scaffold in the development of new agrochemicals. Further research into the specific mechanisms of action and structure-activity relationships of cyclopropyl-pyrazole derivatives will undoubtedly lead to the discovery of more potent and selective agents for use in crop protection and drug development.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethylpyrazole(67-51-6) 1H NMR [m.chemicalbook.com]
- 3. brainly.com [brainly.com]
- 4. chegg.com [chegg.com]
- 5. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Upstream Synthesis of Cyclopropylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclopropylhydrazine hydrochloride is a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique strained ring system imparts valuable conformational rigidity and metabolic stability to target molecules. This technical guide provides an in-depth overview of the primary and alternative upstream synthesis routes for this compound, complete with comparative data, detailed experimental protocols, and process visualizations.
Route 1: Electrophilic Amination of Cyclopropylamine (Primary Route)
This is the most commonly cited and industrially scalable route for the synthesis of this compound. The strategy involves two main steps: the N-amination of cyclopropylamine with a suitable aminating agent to form a protected hydrazine, followed by the removal of the protecting group and salt formation with hydrochloric acid. A common protecting group used is tert-butoxycarbonyl (Boc).
Logical Workflow for Route 1
Caption: Workflow for the primary synthesis route of cyclopropylhydrazine HCl.
Quantitative Data Summary for Route 1
| Step | Reactants & Reagents | Molar Ratio (vs. Limiting Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclopropylamine, N-Boc-O-p-toluenesulfonyl hydroxylamine, N-Methylmorpholine | 10 : 1 : 1.1 | Dichloromethane | 0 to 20 | 14-16 | 67 |
| 2 | N-Boc-cyclopropylhydrazine, Concentrated HCl | 1 : (excess) | None (HCl is reagent and solvent) | 0 to 25 | 17-20 | 76 |
Experimental Protocols for Route 1
Step 1: Synthesis of N-Boc-cyclopropylhydrazine [1]
-
To a 500 mL three-necked flask, add cyclopropylamine (59.3 g, 1.04 mol), dichloromethane (180 mL), and N-methylmorpholine (11.5 g, 0.114 mol).
-
Cool the mixture to between -5°C and 0°C using an ice-salt bath.
-
Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (29.8 g, 0.104 mol) in batches, maintaining the internal temperature below 0°C.
-
After the addition is complete, maintain the reaction at 0°C for 2 hours.
-
Allow the reaction to proceed overnight at room temperature (below 20°C).
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once complete, concentrate the reaction mixture to dryness.
-
Redissolve the crude product in dichloromethane and wash with water.
-
Separate the organic phase and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Triturate the crude product with petroleum ether to obtain N-Boc-cyclopropylhydrazine as a light yellow solid (Yield: 11g, 67%).
Step 2: Synthesis of this compound [1][2]
-
In a 100 mL three-necked flask, add N-Boc-cyclopropylhydrazine (5 g, 29 mmol).
-
Place the flask in an ice-water bath.
-
Slowly add concentrated hydrochloric acid (10 mL) dropwise.
-
After the addition, allow the reaction to stir at room temperature (20-25°C) overnight (17-20 hours).
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Add activated carbon to the reaction solution to decolorize, then filter.
-
Concentrate the aqueous phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain pure this compound as white crystals (Yield: 2.4 g, 76%).
Alternative Synthesis Routes
Several alternative routes to this compound have been reported, starting from different materials. These routes may offer advantages in specific contexts but can also present challenges in terms of yield, cost, or scalability.
Route 2: From Cyclopropylboronic Acid
A modern approach involves the copper-catalyzed addition of a cyclopropyl group to a protected azo-dicarboxylate. This method avoids the use of strong bases or highly reactive organometallics.
Logical Workflow for Route 2
Caption: Workflow for synthesis from cyclopropylboronic acid.
Data Summary and Protocol for Route 2
An efficient synthesis using the copper salt-catalyzed addition of cyclopropylboronic acid to di-tert-butyl azodicarboxylate has been reported to produce the corresponding protected hydrazine, which is then deprotected to yield the final salt in high yields. Detailed experimental protocols are available in the cited literature.
Route 3: From Cyclopropylamine and Oxaziridine
This route is a variation of the electrophilic amination strategy but employs a different type of aminating agent.
Data Summary and Protocol for Route 3
The reaction between cyclopropylamine and a diethylketomalonate-derived oxaziridine has been reported to yield N-Boc cyclopropylhydrazine. However, the reported yield for this specific transformation is only 34%, making it less efficient than the primary route using BocHNOTs.
Route 4: Multi-Step Synthesis from Cyclopropanecarboxylic Acid
Cyclopropylhydrazine can be prepared from cyclopropanecarboxylic acid in a multi-step process. This involves converting the carboxylic acid into cyclopropylamine, which then serves as the starting material for the primary synthesis route (Route 1). The key transformation is a Curtius rearrangement.
Logical Workflow for Route 4
Caption: Multi-step conversion of cyclopropanecarboxylic acid to cyclopropylamine.
General Protocol for the Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the corresponding amine.
-
The carboxylic acid is first converted to an acyl azide. This can be achieved by reacting the acid with an agent like diphenylphosphoryl azide (DPPA) in the presence of a base.
-
The resulting acyl azide is heated in an inert solvent (e.g., toluene), causing it to rearrange into an isocyanate with the loss of nitrogen gas.
-
The isocyanate is then hydrolyzed with aqueous acid to yield the primary amine (cyclopropylamine). This amine can then be used as the starting material in Route 1.
Comparison of Synthesis Routes
| Route | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| 1 | Cyclopropylamine | N-Boc-O-p-toluenesulfonyl hydroxylamine, HCl | Good (Overall ~51%) | Well-documented, scalable, good yields. | Requires a specific and relatively expensive aminating agent. |
| 2 | Cyclopropylboronic Acid | Di-tert-butyl azodicarboxylate, Copper catalyst, Acid | High | Milder conditions, avoids strong bases. | Boronic acids can be expensive. |
| 3 | Cyclopropylamine | Oxaziridine derivative | Low (34% for intermediate) | Alternative aminating agent. | Low yield makes it less practical. |
| 4 | Cyclopropanecarboxylic Acid | DPPA, Heat, Acid | Moderate to Good | Starts from a readily available carboxylic acid. | Multi-step process increases complexity and reduces overall yield. |
Conclusion
For the laboratory and industrial-scale synthesis of this compound, the electrophilic amination of cyclopropylamine using an N-Boc protected aminating agent (Route 1) remains the most practical and well-established method, offering a good balance of yield, scalability, and reliability. Newer methods, such as the copper-catalyzed route from cyclopropylboronic acid (Route 2), present promising alternatives with milder reaction conditions and high yields, warranting consideration for future process development. The choice of synthesis route will ultimately depend on factors such as the required scale, cost of starting materials, and available equipment.
References
The Role of the Cyclopropyl Moiety in the Inhibition of Protein Arginine Methyltransferase 5 (PRMT5): A Technical Overview
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes that are often dysregulated in cancer. While a direct inhibitory role for cyclopropylhydrazine hydrochloride on PRMT5 has not been substantiated in scientific literature, the cyclopropyl group itself has been identified as a valuable structural moiety in the design of novel and potent PRMT5 inhibitors. This technical guide provides an in-depth analysis of the incorporation of the cyclopropyl group in the development of PRMT5 inhibitors, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated pathways and workflows.
Introduction: PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, DNA damage response, and signal transduction. Dysregulation of PRMT5 activity is frequently observed in various cancers, including lymphoma, lung cancer, breast cancer, and glioblastoma, often correlating with poor prognosis. Consequently, the development of small molecule inhibitors targeting PRMT5 is an active area of cancer research.
While initial inquiries into the role of this compound as a direct PRMT5 inhibitor did not yield specific supporting data, the cyclopropyl functional group has been successfully integrated into novel inhibitor scaffolds, demonstrating its utility in enhancing potency and optimizing drug-like properties.
Quantitative Data: Cyclopropyl-Containing PRMT5 Inhibitors
The development of PRMT5 inhibitors often involves the exploration of various chemical scaffolds and substituents to improve binding affinity and selectivity. The cyclopropyl group has been investigated as a substituent in the optimization of fragment-based hits. The following table summarizes the binding potency of a 1H-pyrrolo[3,2-b]pyridine scaffold with different substituents at the 6-position, highlighting the contribution of the cyclopropyl moiety.
| Compound/Fragment | Substituent at 6-position | Binding Potency (KD) to PRMT5/MTA Complex |
| Fragment 1 | Bromo | ~1 µM |
| Analog 6 | Methyl | 0.46 µM |
| Analog 7 | Cyclopropyl | ~0.5 µM |
| Analog 8 | Trifluoromethyl | > 10 µM |
| Data extrapolated from "the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits"[1] |
As the data indicates, the substitution of the bromo group in the initial fragment hit with a cyclopropyl group (Analog 7) maintained potent binding to the PRMT5/MTA complex, demonstrating that this compact, rigid ring system is well-tolerated in the binding pocket.[1]
Experimental Protocols
The evaluation of novel PRMT5 inhibitors, including those with a cyclopropyl moiety, involves a series of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
3.1. Synthesis of a Cyclopropyl-Containing PRMT5 Inhibitor Scaffold
The synthesis of PRMT5 inhibitors with a cyclopropyl group can be complex, often requiring multi-step synthetic routes. For instance, the synthesis of MRTX1719, a potent PRMT5 inhibitor, involves the introduction of a cyclopropyl ether functionality via a nucleophilic aromatic substitution (SNAr) reaction with cyclopropanol. The scalable synthesis of such compounds is a critical aspect of their development for clinical applications.
3.2. X-ray Crystallography for Structural Analysis
Determining the binding mode of an inhibitor is crucial for structure-based drug design.
-
Protocol:
-
Crystallize the PRMT5/MTA complex in the presence of the cyclopropyl-containing inhibitor.
-
Collect X-ray diffraction data from the resulting crystals.
-
Process the diffraction data and solve the crystal structure.
-
Analyze the electron density maps to determine the precise orientation and interactions of the inhibitor within the PRMT5 binding site.
-
-
Findings for Cyclopropyl Analog 7:
-
X-ray crystallography revealed that the cyclopropyl-containing inhibitor (Analog 7) binds in a mode closely related to the initial fragment hit.[1]
-
The inhibitor makes key hydrogen bond interactions with the protein.[1]
-
Interestingly, the larger cyclopropyl group is accommodated in the binding pocket by a slight shift of the ligand (approximately 0.5 Å) rather than a conformational change in the protein itself.[1]
-
3.3. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of small molecules to their protein targets.
-
Protocol:
-
Immobilize the PRMT5/MTA complex on an SPR sensor chip.
-
Flow a series of concentrations of the cyclopropyl-containing inhibitor over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound inhibitor.
-
Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD).
-
Visualizations: Pathways and Workflows
4.1. PRMT5 Signaling Pathways
PRMT5 is implicated in several signaling pathways that are crucial for cancer cell proliferation and survival. Inhibition of PRMT5 can disrupt these pathways.
Caption: PRMT5 signaling pathways and point of inhibition.
4.2. Experimental Workflow for PRMT5 Inhibitor Evaluation
The process of identifying and characterizing a novel PRMT5 inhibitor follows a structured workflow.
References
Spectroscopic and Synthetic Profile of Cyclopropylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for cyclopropylhydrazine hydrochloride. While a complete, publicly available dataset for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) of this compound is not readily found in the literature, this document consolidates known information, presents detailed synthesis protocols, and offers generalized methodologies for its full spectroscopic characterization.
Spectroscopic Data
A definitive, peer-reviewed source detailing the complete spectroscopic data for this compound is not publicly available. The following tables summarize the expected spectroscopic characteristics based on the compound's structure and data from analogous compounds. These should be considered predictive until experimentally verified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 0.4 - 0.8 | Multiplet | CH₂ of cyclopropyl ring |
| ¹H | 2.5 - 2.9 | Multiplet | CH of cyclopropyl ring |
| ¹H | 5.0 - 7.0 (broad) | Singlet | NH₂ and NH protons of the hydrazinium ion |
| ¹³C | 5 - 15 | - | CH₂ of cyclopropyl ring |
| ¹³C | 30 - 40 | - | CH of cyclopropyl ring |
Note: Predicted chemical shifts are highly dependent on the solvent used for analysis. The broadness of the NH signals is due to quadrupole broadening and proton exchange.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in this compound.[1]
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400 - 3200 | Strong, Broad | N-H | Stretching (hydrazinium ion) |
| 3100 - 3000 | Medium | C-H | Stretching (cyclopropyl ring) |
| 1600 - 1500 | Medium | N-H | Bending (hydrazinium ion) |
| 1050 - 1000 | Medium | C-C | Stretching (cyclopropyl ring) |
Mass Spectrometry (MS)
Mass spectrometry is used for molecular weight verification and fragmentation pattern analysis.[1]
Table 3: Expected Mass Spectrometry Data for this compound
| m/z Value | Ion | Notes |
| 72.11 | [C₃H₈N₂]⁺ | Molecular ion of the free base |
| 57.07 | [C₃H₇N]⁺ | Loss of NH₂ |
| 41.04 | [C₃H₅]⁺ | Cyclopropyl cation |
Note: The hydrochloride salt will likely not be observed directly. The data reflects the mass of the cyclopropylhydrazine free base.
Experimental Protocols
The following protocols describe the synthesis of this compound and the general procedures for obtaining its spectroscopic data.
Synthesis of this compound
The synthesis of this compound is typically achieved through the deprotection of a Boc-protected precursor.[2]
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
-
To a 500 mL three-necked flask, add cyclopropylamine (59.3g, 1.04mol), dichloromethane (180 mL), and N-methylmorpholine (11.5g, 0.114mol).[2]
-
Cool the mixture to -5 to 0 °C using an ice-salt bath.[2]
-
Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (29.8g, 0.104mol) in batches while maintaining the temperature.[2]
-
After the addition is complete, maintain the reaction at 0 °C for 2 hours, then allow it to proceed overnight at room temperature (below 20 °C).[2]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).[2]
-
Concentrate the reaction mixture, and add dichloromethane and water. Separate the organic phase.[2]
-
Extract the aqueous layer twice with dichloromethane.[2]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[2]
-
Purify the crude product by trituration with petroleum ether to obtain N-Boc-cyclopropylhydrazine as a light yellow solid.[2]
Step 2: Preparation of this compound
-
In a 100 mL three-necked flask, add N-Boc-cyclopropylhydrazine (5g, 29mmol).[2]
-
Under an ice-water bath, add concentrated hydrochloric acid (10 mL) dropwise.[2]
-
After the addition, allow the reaction to proceed overnight at room temperature (20-25 °C) for 17-20 hours.[2]
-
Monitor the reaction completion with TLC.[2]
-
Add activated carbon to the reaction solution for decolorization and then filter.[2]
-
Concentrate the aqueous phase to obtain the crude product.[2]
-
Recrystallize the crude product from ethanol to obtain white crystals of this compound.[2]
Spectroscopic Characterization Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
2.2.1. NMR Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
2.2.2. IR Spectroscopy
-
Prepare a solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
2.2.3. Mass Spectrometry
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, water).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Acquire the mass spectrum in positive ion mode.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Visualized Synthesis Workflow
No direct signaling pathways involving this compound have been identified in the surveyed literature. The primary application of this compound is as an intermediate in chemical synthesis.[2] The following diagram illustrates the synthesis workflow.
Caption: Synthesis workflow for this compound.
References
Navigating the Thermochemical Landscape of Cyclopropylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropylhydrazine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its thermochemical properties is crucial for process safety, optimization, and formulation development. This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of this compound. Due to the current absence of publicly available experimental data for this compound, this document focuses on established experimental protocols and theoretical considerations, using cyclopropylamine as a reference.
Introduction
Cyclopropylhydrazine and its salts are important building blocks in organic synthesis. The hydrochloride salt is often preferred due to its crystalline nature and stability. Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, are fundamental for hazard assessment, reaction calorimetry, and predicting the compound's behavior under various processing conditions. This guide outlines the experimental and theoretical approaches to ascertain these critical parameters.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is sourced from various chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₉ClN₂ | PubChem[1] |
| Molecular Weight | 108.57 g/mol | PubChem[1] |
| Melting Point | >97 °C (decomposes) | Sigma-Aldrich[2] |
| Appearance | White to off-white solid |
Synthesis of this compound
The synthesis of this compound typically involves the deprotection of a protected precursor, such as N-Boc-cyclopropylhydrazine.[3] A general workflow for this synthesis is depicted in the diagram below.
Detailed Experimental Protocol for Synthesis[3]
-
Preparation of N-Boc-cyclopropylhydrazine: To a solution of cyclopropylamine in a suitable organic solvent such as dichloromethane, N-methylmorpholine is added. The mixture is cooled in an ice bath, and solid N-Boc-O-p-toluenesulfonyl hydroxylamine is added in portions. The reaction is maintained at 0°C for several hours and then allowed to warm to room temperature overnight. The reaction mixture is then worked up by washing with water, drying the organic phase, and concentrating under reduced pressure to yield the crude N-Boc-cyclopropylhydrazine.
-
Deprotection and Hydrochloride Salt Formation: The crude N-Boc-cyclopropylhydrazine is dissolved in a suitable solvent and cooled in an ice-water bath. A solution of hydrochloric acid (e.g., 6M aqueous HCl or HCl in an organic solvent like diethyl ether) is added dropwise. The reaction mixture is stirred overnight at room temperature.
-
Purification: The reaction mixture is concentrated to obtain the crude this compound. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield white crystals.
Thermochemical Properties: Experimental Determination
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation would be determined indirectly from the enthalpy of combustion (ΔcH°), measured using bomb calorimetry.
-
Sample Preparation: A pellet of a known mass (typically 0.5-1.0 g) of high-purity this compound is prepared.
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.
-
Combustion: The pellet is placed in a crucible within a high-pressure stainless steel "bomb." The bomb is sealed, purged, and filled with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then placed in a well-insulated water jacket of known volume.
-
Measurement: The sample is ignited electrically. The temperature change of the water is measured with high precision.
-
Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed to determine the amounts of carbon dioxide, nitric acid, and hydrochloric acid formed.
-
Calculation: The heat released during the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric and hydrochloric acids. The standard enthalpy of combustion is then calculated. The standard enthalpy of formation is subsequently derived using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HCl).
Heat Capacity (Cp) and Phase Transitions
Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity and studying phase transitions, such as melting and decomposition.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC cell.
-
Measurement: The cell is heated at a constant rate (e.g., 5-10 °C/min) over a defined temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting DSC thermogram plots heat flow versus temperature.
-
Heat Capacity (Cp): The heat capacity of the sample can be determined from the displacement of the baseline of the thermogram.
-
Melting/Decomposition: An endothermic peak indicates melting, while an exothermic peak can indicate decomposition or crystallization. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition. Given that this compound decomposes above 97 °C, the DSC curve would be expected to show an endothermic event followed by or overlapping with an exothermic decomposition.
-
Thermochemical Data of a Related Compound: Cyclopropylamine
In the absence of data for the hydrochloride salt, the thermochemical properties of the parent amine, cyclopropylamine, can provide a useful reference point (Table 2).
Table 2: Thermochemical Properties of Cyclopropylamine (Liquid)
| Property | Value | Unit | Source |
| Standard Enthalpy of Combustion (ΔcH°) | -2226.7 ± 0.4 | kJ/mol | NIST WebBook[4] |
| Standard Enthalpy of Formation (ΔfH°) | 45.8 ± 0.5 | kJ/mol | NIST WebBook[4] |
Theoretical Considerations: Gibbs Free Energy
The Gibbs free energy (G) is a key thermodynamic potential that can be used to predict the spontaneity of a process at constant temperature and pressure. The change in Gibbs free energy (ΔG) is related to the change in enthalpy (ΔH) and the change in entropy (ΔS) by the Gibbs-Helmholtz equation:[4][5][6][7]
ΔG = ΔH - TΔS
Where:
-
ΔG: Change in Gibbs free energy
-
ΔH: Change in enthalpy
-
T: Absolute temperature in Kelvin
-
ΔS: Change in entropy
A negative ΔG indicates a spontaneous process, a positive ΔG indicates a non-spontaneous process, and a ΔG of zero indicates the system is at equilibrium.[5] The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard enthalpy of formation (ΔfH°) and the standard absolute entropies (S°) of the compound and its constituent elements in their standard states.
Logical Workflow for Thermochemical Characterization
The following diagram illustrates the logical workflow for the complete thermochemical characterization of a compound like this compound.
Conclusion
While experimental thermochemical data for this compound are not currently available in the public domain, this guide provides the necessary framework for their determination. The protocols for bomb calorimetry and differential scanning calorimetry outlined herein are standard and robust methods for obtaining the enthalpy of formation and heat capacity. Such data are indispensable for the safe and efficient scale-up of processes involving this important chemical intermediate. It is recommended that experimental studies be undertaken to fill this data gap, thereby enhancing the chemical safety and process understanding for researchers and drug development professionals working with this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Gibbs Free Energy [chemed.chem.purdue.edu]
- 7. Khan Academy [khanacademy.org]
Methodological & Application
Protocol for the Utilization of Cyclopropylhydrazine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cyclopropylhydrazine hydrochloride as a versatile building block in organic synthesis, with a focus on its application in the preparation of pyrazole and indole derivatives. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development.
Safety and Handling of this compound
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification:
-
Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Suspected of causing genetic defects and cancer.[2]
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Handling and Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Store under an inert atmosphere and protect from moisture.
-
Ground/bond container and receiving equipment to prevent static discharge.
Synthesis of Cyclopropyl-Substituted Pyrazoles
The reaction of this compound with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a primary method for the synthesis of 1-cyclopropyl-substituted pyrazoles. This reaction is a variation of the Knorr pyrazole synthesis.
General Reaction Scheme
The general reaction involves the condensation of cyclopropylhydrazine with a 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring. The reaction is typically carried out in a suitable solvent, and may be catalyzed by an acid.
Caption: General workflow for the synthesis of cyclopropyl-substituted pyrazoles.
Experimental Protocol: Synthesis of 1-Cyclopropyl-3,5-dimethylpyrazole
This protocol describes the synthesis of 1-cyclopropyl-3,5-dimethylpyrazole from this compound and acetylacetone.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 108.57 | 10 | 1.09 g |
| Acetylacetone (2,4-pentanedione) | 100.12 | 10 | 1.0 mL |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 10 | 0.84 g |
| Ethanol (EtOH) | 46.07 | - | 20 mL |
| Water (H₂O) | 18.02 | - | 20 mL |
| Diethyl ether (Et₂O) | 74.12 | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.09 g, 10 mmol) and sodium bicarbonate (0.84 g, 10 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
-
Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride and liberate the free cyclopropylhydrazine.
-
To this solution, add acetylacetone (1.0 mL, 10 mmol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-cyclopropyl-3,5-dimethylpyrazole.
Expected Yield: 75-85%
Synthesis of Cyclopropyl-Substituted Indoles
The Fischer indole synthesis is a powerful method for preparing indoles from hydrazines and carbonyl compounds in the presence of an acid catalyst.[2][3][4] this compound can be employed in this reaction to synthesize indoles bearing a cyclopropyl group on the nitrogen atom.
General Reaction Scheme
The reaction proceeds through the formation of a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[2][4]
References
Synthesis of Pyrazole Derivatives Using Cyclopropylhydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives utilizing cyclopropylhydrazine hydrochloride as a key building block. The Knorr pyrazole synthesis, a reliable and high-yielding method, is the focus of these protocols. This method involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. The resulting cyclopropyl-substituted pyrazoles are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent scaffolds in a wide range of pharmaceuticals and agrochemicals. The incorporation of a cyclopropyl moiety can significantly influence the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and cell permeability. The use of this compound in the Knorr synthesis provides a direct and efficient route to novel cyclopropyl-pyrazole derivatives.
General Reaction Scheme
The synthesis of 1-cyclopropyl-pyrazole derivatives via the Knorr synthesis is depicted in the following reaction scheme:
Caption: General workflow for the Knorr synthesis of 1-cyclopropyl-pyrazoles.
Experimental Protocols
The following protocols are based on well-established procedures for the Knorr pyrazole synthesis and have been adapted for the use of this compound.[1]
Protocol 1: Synthesis of 1-Cyclopropyl-3,5-dimethylpyrazole
This protocol describes the synthesis of 1-cyclopropyl-3,5-dimethylpyrazole from this compound and acetylacetone (2,4-pentanedione).
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq) at 0-5 °C with stirring.
-
To the cooled solution, add acetylacetone (1.0 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-cyclopropyl-3,5-dimethylpyrazole.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 1-cyclopropyl-3,5-dimethylpyrazole based on typical yields for Knorr pyrazole syntheses.[1]
| Product | Starting Material (1,3-Dicarbonyl) | Reagent | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1-Cyclopropyl-3,5-dimethylpyrazole | Acetylacetone | This compound | 80-90 | N/A (Liquid) | ~5.8 (s, 1H, pyrazole-H), ~3.5 (m, 1H, cyclopropyl-CH), ~2.2 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃), ~0.9 (m, 2H, cyclopropyl-CH₂), ~0.6 (m, 2H, cyclopropyl-CH₂) | ~147 (C), ~138 (C), ~105 (CH), ~30 (CH), ~13 (CH₃), ~11 (CH₃), ~7 (CH₂) |
| 1-Cyclopropyl-3-phenyl-5-methylpyrazole | Benzoylacetone | This compound | 75-85 | N/A | Expected signals for pyrazole, cyclopropyl, phenyl, and methyl groups. | Expected signals for pyrazole, cyclopropyl, phenyl, and methyl groups. |
| Ethyl 1-cyclopropyl-5-methyl-1H-pyrazole-3-carboxylate | Ethyl acetoacetate | This compound | 70-80 | N/A | Expected signals for pyrazole, cyclopropyl, methyl, and ethyl ester groups. | Expected signals for pyrazole, cyclopropyl, methyl, and ethyl ester groups. |
Note: The NMR chemical shifts are approximate and may vary depending on the solvent and instrument used.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final characterized product.
Caption: Logical workflow for the synthesis and characterization of 1-cyclopropyl-pyrazole derivatives.
Applications in Drug Discovery
Cyclopropyl-pyrazole derivatives are valuable scaffolds in drug discovery and have been investigated for a variety of therapeutic applications. The presence of the pyrazole core, a known pharmacophore, combined with the unique properties of the cyclopropyl group, makes these compounds attractive for targeting a range of biological targets.
Caption: Drug discovery pipeline for cyclopropyl-pyrazole derivatives.
The protocols and data presented herein provide a comprehensive guide for the synthesis and characterization of novel cyclopropyl-pyrazole derivatives. These compounds hold significant promise for the development of new therapeutic agents, and the methodologies described offer a robust starting point for further exploration in this exciting area of medicinal chemistry.
References
Application Notes and Protocols: Cyclopropylamine as a Key Reagent in Cross-Coupling Reactions for the Synthesis of N-Arylcyclopropylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
While cyclopropylhydrazine hydrochloride itself is not commonly employed as a direct reagent in cross-coupling reactions, its corresponding amine, cyclopropylamine, is a valuable and widely used building block in medicinal chemistry and materials science. The N-arylcyclopropylamine motif is present in numerous bioactive molecules and pharmaceuticals. This document provides detailed application notes and protocols for the synthesis of N-arylcyclopropylamines via modern cross-coupling methodologies, primarily focusing on Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed coupling reactions. For researchers considering the use of this compound, it would likely require in situ conversion or prior transformation to cyclopropylamine to be effective in these transformations.
Application Notes
The synthesis of N-arylcyclopropylamines via cross-coupling reactions has been a significant area of research, with both palladium and copper-based catalytic systems demonstrating considerable efficacy. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and broad substrate scope.
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for the formation of C-N bonds.[1][2] The development of specialized ligands has been instrumental in overcoming the challenges associated with the coupling of primary amines like cyclopropylamine.[3][4] Sterically hindered and electron-rich phosphine ligands are often employed to promote efficient catalytic turnover.[4][5] These reactions typically exhibit good functional group tolerance, allowing for the coupling of a wide range of aryl and heteroaryl halides.[3][4]
Copper-Catalyzed N-Arylation (Ullmann and Chan-Lam Couplings): Copper-catalyzed reactions represent a classical and often more economical alternative to palladium-catalyzed methods for C-N bond formation.[6][7] The Ullmann condensation, a long-established reaction, has been significantly improved with the development of new catalyst systems and ligands, allowing for milder reaction conditions.[7][8] The Chan-Lam coupling utilizes boronic acids as the coupling partners and can often be performed under aerobic conditions.[9][10][11] These copper-mediated reactions are particularly useful for the N-cyclopropylation of anilines, amines, and various azaheterocycles.[9][10]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from representative studies on the N-arylation of cyclopropylamine, providing a comparative overview of different catalytic systems.
Table 1: Palladium-Catalyzed N-Arylation of Cyclopropylamine with Aryl Halides
| Entry | Aryl Halide | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 18 | 99 | [12] |
| 2 | 4-Chloroanisole | [Pd(cinnamyl)Cl]₂ | adYPhos | KHMDS | Toluene | RT | 16 | 97 | [4] |
| 3 | 3-Chloropyridine | [(tBuBrettPhos)Pd(allyl)]OTf | - | NaOtBu | t-Amyl alcohol | 100 | 18 | 95 | [3] |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | [Pd(cinnamyl)Cl]₂ | adYPhos | KHMDS | Toluene | RT | 16 | 50 | [4] |
| 5 | 1-Bromo-4-cyanobenzene | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80 | 18 | 85 | [12] |
| 6 | 9-Bromophenanthrene | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 18 | 90 | [12] |
Table 2: Copper-Catalyzed N-Cyclopropylation of Amines and Azaheterocycles
| Entry | Nucleophile | Cyclopropyl Source | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Cyclopropylboronic acid | Cu(OAc)₂ | 2,2'-Bipyridine | Na₂CO₃ | Dichloroethane | RT | 12 | 95 | [10] |
| 2 | 4-Methoxyaniline | Cyclopropylboronic acid | Cu(OAc)₂ | 2,2'-Bipyridine | Na₂CO₃ | Dichloroethane | RT | 12 | 92 | [10] |
| 3 | 2-Pyridone | K-cyclopropyltrifluoroborate | Cu(OAc)₂ | 1,10-Phenanthroline | - | Dichloroethane | 60 | 18 | 93 | [9][11] |
| 4 | 2-Aminopyridine | K-cyclopropyltrifluoroborate | Cu(OAc)₂ | 1,10-Phenanthroline | - | Dichloroethane | 60 | 18 | 75 | [9][11] |
| 5 | Phenol | K-cyclopropyltrifluoroborate | Cu(OAc)₂ | 1,10-Phenanthroline | - | Dichloroethane | 60 | 18 | 88 | [9][11] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Monoarylation of Cyclopropylamine with an Aryl Chloride (Based on Kaiser et al.) [4]
-
Reaction Setup: In a nitrogen-filled glovebox, a 4 mL vial equipped with a magnetic stir bar is charged with [Pd(cinnamyl)Cl]₂ (0.01 mmol, 2 mol%), adYPhos ligand (0.01 mmol, 2 mol%), and the aryl chloride (1.0 mmol).
-
Solvent and Reagents Addition: Toluene (2 mL) is added, followed by cyclopropylamine (1.3 mmol). The vial is sealed with a screw cap.
-
Base Addition: A solution of potassium hexamethyldisilazide (KHMDS) in toluene (0.5 M, 2.6 mL, 1.3 mmol) is added via syringe.
-
Reaction: The reaction mixture is stirred at room temperature for 16 hours.
-
Work-up: The reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylcyclopropylamine.
Protocol 2: General Procedure for Copper-Promoted N-Cyclopropylation of Anilines with Cyclopropylboronic Acid (Based on Tsuritani et al.) [10]
-
Reaction Setup: To a test tube are added Cu(OAc)₂ (1.0 mmol), 2,2'-bipyridine (1.0 mmol), Na₂CO₃ (2.0 mmol), the aniline (1.0 mmol), and cyclopropylboronic acid (1.5 mmol).
-
Solvent Addition: Dichloroethane (5 mL) is added to the test tube.
-
Reaction: The mixture is stirred at room temperature under an air atmosphere for 12 hours.
-
Work-up: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to give the corresponding N-cyclopropylaniline.
Mandatory Visualization
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Cyclopropylhydrazine Hydrochloride in the Synthesis of Pyrazole-Based Agrochemicals
Introduction
Cyclopropylhydrazine hydrochloride is a key building block in the synthesis of a variety of agrochemicals, particularly those containing a pyrazole moiety. The cyclopropyl group often imparts desirable properties to the final product, such as increased metabolic stability and enhanced biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole-containing fungicides, specifically focusing on the synthesis of a crucial intermediate for the commercial fungicide, Sedaxane.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides
This compound is primarily utilized in the synthesis of pyrazole carboxamides, a class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). These fungicides are effective against a broad spectrum of fungal pathogens. The synthesis of these complex molecules often involves the construction of a substituted pyrazole ring, for which this compound can be a critical starting material.
A key example is the synthesis of the fungicide Sedaxane, where a bicyclopropyl aniline moiety is a key structural feature. The synthesis of the precursor to this aniline, a dihydropyrazole, can be achieved through the reaction of an α,β-unsaturated ketone with a hydrazine derivative. While the public literature provides a general overview, a plausible synthetic route involves the reaction of a cyclopropyl-containing hydrazine with an appropriate unsaturated ketone.
Experimental Protocols
The following protocols describe the synthesis of key intermediates that can be derived from or are related to the use of cyclopropylhydrazine in the context of agrochemical synthesis.
Protocol 1: Synthesis of 2-([1,1'-Bi(cyclopropan)]-2-yl)aniline - A Key Intermediate for Sedaxane
The synthesis of this advanced intermediate involves multiple steps, including the formation of a pyrazoline ring which is subsequently converted to a bicyclopropyl system. While a direct one-step reaction with cyclopropylhydrazine to form the final bicyclopropyl aniline is not explicitly detailed in publicly available literature, a key step involves the reaction of a hydrazine with an unsaturated ketone to form a pyrazoline. The following protocol is a representation of this key transformation, which is a common method for constructing the pyrazole core.
Reaction Scheme:
Caption: Synthetic pathway to 2-([1,1'-Bi(cyclopropan)]-2-yl)aniline.
Materials:
-
1-(2-Chlorophenyl)-3-cyclopropylprop-2-en-1-one
-
Hydrazine hydrate (or a substituted hydrazine like this compound, which would require neutralization)
-
Ethanol
-
Potassium hydroxide
-
Toluene
-
Benzophenone imine
-
Palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like BINAP)
-
Sodium tert-butoxide
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
Procedure:
-
Pyrazoline Formation: To a solution of 1-(2-chlorophenyl)-3-cyclopropylprop-2-en-1-one in ethanol, add hydrazine hydrate. The reaction mixture is refluxed until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the product, 5-(2-chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole, is isolated by filtration or extraction.
-
Second Cyclopropane Ring Formation: The isolated dihydropyrazole is treated with a strong base such as potassium hydroxide at elevated temperatures to facilitate an intramolecular cyclization, forming the second cyclopropyl ring.
-
Buchwald-Hartwig Amination: The resulting bicyclopropyl intermediate is then subjected to a Buchwald-Hartwig amination. The intermediate is reacted with benzophenone imine in the presence of a palladium catalyst and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene.
-
Deprotection: The resulting protected aniline is deprotected by treatment with hydroxylamine to yield the final product, 2-([1,1'-bi(cyclopropan)]-2-yl)aniline.
Data Presentation:
| Step | Reactants | Solvent | Conditions | Product | Yield (%) |
| Pyrazoline Formation | 1-(2-Chlorophenyl)-3-cyclopropylprop-2-en-1-one, Hydrazine hydrate | Ethanol | Reflux | 5-(2-Chlorophenyl)-3-cyclopropyl-4,5-dihydro-1H-pyrazole | 85-95 |
| Ring Formation & Amination | Dihydropyrazole, KOH, Benzophenone imine, Pd-catalyst | Toluene | Heat, Inert atmosphere | Protected 2-([1,1'-bi(cyclopropan)]-2-yl)aniline | 70-85 |
| Deprotection | Protected aniline, Hydroxylamine | Various | Mild acidic or basic conditions | 2-([1,1'-bi(cyclopropan)]-2-yl)aniline | >90 |
Note: Yields are estimates based on typical reactions of this type and may vary.
Protocol 2: General Synthesis of 1-Cyclopropyl-Substituted Pyrazoles
This protocol outlines a general method for synthesizing 1-cyclopropyl-substituted pyrazoles from this compound and a 1,3-dicarbonyl compound.
Reaction Scheme:
Caption: General synthesis of a 1-cyclopropyl-substituted pyrazole.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Base (e.g., sodium acetate or triethylamine)
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
This compound is neutralized with a suitable base (e.g., sodium acetate or triethylamine) in a solvent like ethanol.
-
The 1,3-dicarbonyl compound is added to the solution of free cyclopropylhydrazine.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield the 1-cyclopropyl-substituted pyrazole.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product | Yield (%) |
| Cyclopropylhydrazine (from hydrochloride) | Acetylacetone | Sodium Acetate | Ethanol | Reflux | 1-Cyclopropyl-3,5-dimethyl-1H-pyrazole | 75-90 |
Note: Yields are typical for this type of condensation reaction.
This compound serves as a valuable precursor for the synthesis of pyrazole-containing agrochemicals. Its application allows for the introduction of a cyclopropyl moiety onto the pyrazole ring, which can significantly influence the biological efficacy of the final product. The protocols provided herein offer a foundational understanding of the key synthetic transformations involved in the creation of these important agricultural compounds. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired scale of production.
Experimental procedure for N-Boc deprotection of cyclopropylhydrazine.
Application Note: N-Boc Deprotection of Cyclopropylhydrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions.[1][2] Cyclopropylhydrazine is a valuable building block in medicinal chemistry and agrochemistry, often used in the synthesis of pyrazole compounds.[3][4] This application note provides detailed experimental protocols for the acidic deprotection of N-Boc-cyclopropylhydrazine to yield cyclopropylhydrazine, typically isolated as its hydrochloride salt.
Reaction Scheme:
The deprotection is an acid-catalyzed hydrolysis of the carbamate. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine, which is then protonated by the acid to form the corresponding salt.[1][5]
N-Boc-cyclopropylhydrazine -> Cyclopropylhydrazine Hydrochloride
Experimental Protocols
Two common and effective methods for the N-Boc deprotection are presented below: using concentrated hydrochloric acid for isolation of the hydrochloride salt, and a general procedure using trifluoroacetic acid (TFA).
Protocol 1: Deprotection using Concentrated Hydrochloric Acid
This protocol details the formation and isolation of cyclopropylhydrazine monohydrochloride, a stable, crystalline solid.[3]
Materials and Equipment:
-
N-Boc-cyclopropylhydrazine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Activated Carbon
-
100 mL three-neck round-bottom flask
-
Ice water bath
-
Magnetic stirrer and stir bar
-
TLC plates (for reaction monitoring)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Add N-Boc-cyclopropylhydrazine (5g, 29 mmol, 1.0 eq.) to a 100 mL three-neck flask.[3]
-
Place the flask in an ice water bath to cool the contents.
-
While stirring, slowly drip concentrated hydrochloric acid (10 mL) into the flask.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C).[3]
-
Continue stirring the reaction overnight (approximately 17-20 hours).[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]
-
Once the reaction is complete, add a small amount of activated carbon to the reaction solution to decolorize it.
-
Filter the solution to remove the activated carbon.
-
Concentrate the aqueous phase using a rotary evaporator to obtain the crude product.[3]
-
Recrystallize the crude product from ethanol to yield pure, white crystals of cyclopropylhydrazine monohydrochloride.[3]
Protocol 2: General Deprotection using Trifluoroacetic Acid (TFA)
This is a widely used alternative method for Boc deprotection. The resulting product is the TFA salt, which can often be used directly in subsequent steps after removing the excess acid and solvent.[1][6][7]
Materials and Equipment:
-
N-Boc-cyclopropylhydrazine
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-cyclopropylhydrazine in dichloromethane (DCM) in a round-bottom flask.
-
Add Trifluoroacetic Acid (TFA). A common concentration is 25% TFA in DCM (v/v).[6]
-
Stir the solution at room temperature for 1-2 hours.[6]
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, remove the DCM and excess TFA in vacuo using a rotary evaporator.[6][8] The resulting crude product is the cyclopropylhydrazine TFA salt.
Data Presentation
The following table summarizes the quantitative data for the hydrochloric acid deprotection protocol.
| Parameter | Value | Reference |
| Starting Material | N-Boc-cyclopropylhydrazine | [3] |
| Scale | 5.0 g (29 mmol) | [3] |
| Reagent | Concentrated Hydrochloric Acid | [3] |
| Reaction Time | 17-20 hours | [3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Product | Cyclopropylhydrazine monohydrochloride | [3] |
| Yield | 2.4 g (76%) | [3] |
| Melting Point | 131.6 - 132.6 °C | [3] |
| Purity (Typical) | ≥97% |
Visualizations
Workflow for N-Boc Deprotection using Hydrochloric Acid
Caption: Experimental workflow for HCl-mediated deprotection.
Signaling Pathway of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Safety Precautions
-
Corrosive Acids: Both concentrated hydrochloric acid and trifluoroacetic acid are highly corrosive and can cause severe burns. Always handle them inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Gas Evolution: The deprotection reaction releases carbon dioxide and potentially isobutylene gas.[5] Ensure the reaction is not performed in a closed system to avoid pressure buildup.
References
- 1. jk-sci.com [jk-sci.com]
- 2. mcours.net [mcours.net]
- 3. chembk.com [chembk.com]
- 4. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: The Use of Cyclopropylhydrazine Hydrochloride in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylhydrazine hydrochloride is a versatile and valuable reagent in the synthesis of a variety of heterocyclic compounds. Its cyclopropyl moiety offers unique steric and electronic properties that can impart desirable characteristics, such as enhanced metabolic stability and binding affinity, to the final products. This makes it a reagent of significant interest in the fields of medicinal chemistry and agrochemical research. These application notes provide detailed protocols for the synthesis of several key classes of heterocyclic compounds—pyrazoles, pyridazines, triazoles, and indoles—using this compound as a key building block.
Synthesis of 1-Cyclopropyl-3,5-dimethylpyrazole
The Knorr pyrazole synthesis provides a straightforward and efficient method for the preparation of pyrazoles through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] In this protocol, this compound reacts with acetylacetone to yield 1-cyclopropyl-3,5-dimethylpyrazole.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Base Addition: To the stirred solution, add a suitable base, such as sodium acetate (1.1 eq), to neutralize the hydrochloride salt and liberate the free hydrazine.
-
Dicarbonyl Addition: Slowly add acetylacetone (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure 1-cyclopropyl-3,5-dimethylpyrazole.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Hydrazine Sulfate | Acetylacetone | 3,5-Dimethylpyrazole | 77-81% | [2] |
| Hydrazine Hydrate | Acetylacetone | 3,5-Dimethylpyrazole | 74.99% | [3] |
Note: The yields provided are for the synthesis of 3,5-dimethylpyrazole using hydrazine sulfate or hydrate and serve as a reference. The yield for the cyclopropyl derivative is expected to be in a similar range.
Logical Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of 1-cyclopropyl-3,5-dimethylpyrazole.
Synthesis of Cyclopropyl-Substituted Pyridazines
Pyridazines can be synthesized by the reaction of a hydrazine with a 1,4-dicarbonyl compound.[2] This protocol outlines the general procedure for the synthesis of a cyclopropyl-substituted pyridazine from this compound and a suitable 1,4-diketone.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: Combine this compound (1.0 eq) and the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) if an acidic solvent was used.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
General Pathway for Pyridazine Synthesis
Caption: General reaction pathway for pyridazine synthesis.
Synthesis of Cyclopropyl-Substituted 1,2,4-Triazoles
The synthesis of 1,2,4-triazoles can be achieved through various multicomponent reactions. A common approach involves the reaction of a hydrazine with a source of a C-N unit.[4] This protocol provides a general guideline for the synthesis of a cyclopropyl-substituted triazole.
Reaction Scheme (Conceptual):
Experimental Protocol (General):
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq) and a suitable reaction partner such as formamide or a substituted amidine hydrochloride (1.0 - 1.2 eq).
-
Reaction: Subject the mixture to microwave irradiation at a temperature and time optimized for the specific substrates (e.g., 150-200 °C for 15-60 minutes).
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Quantitative Data:
Specific experimental data for the multicomponent synthesis of cyclopropyl-substituted 1,2,4-triazoles using this compound is limited in the provided search results. Yields are highly dependent on the specific reaction partners and conditions.
Conceptual Workflow for Triazole Synthesis
Caption: Conceptual workflow for multicomponent triazole synthesis.
Fischer Indole Synthesis of Cyclopropyl-Substituted Indoles
The Fischer indole synthesis is a powerful method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[5] While no specific examples using cyclopropylhydrazine were found, this protocol outlines a plausible synthetic route.
Reaction Scheme:
Experimental Protocol:
-
Hydrazone Formation (Optional, One-Pot): In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable ketone (e.g., cyclohexanone) (1.0 eq) in a solvent like ethanol or acetic acid.
-
Acid Catalysis: Add a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or gaseous HCl).[5][6]
-
Reaction: Heat the reaction mixture to reflux or an elevated temperature as required for the specific substrates, typically for several hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide).
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting indole derivative by column chromatography or recrystallization.
Quantitative Data:
Specific yields for the Fischer indole synthesis using this compound are not available in the searched literature. The success and yield of the reaction will depend on the chosen ketone/aldehyde and the reaction conditions.
Fischer Indole Synthesis Pathway
Caption: Key steps in the Fischer indole synthesis.
Conclusion
This compound is a key synthetic precursor for a range of heterocyclic compounds. The protocols provided herein for the synthesis of pyrazoles, and the general guidance for preparing pyridazines, triazoles, and indoles, offer a foundation for researchers to explore the rich chemistry of this versatile reagent. The unique properties conferred by the cyclopropyl group continue to make these synthetic routes valuable in the quest for novel bioactive molecules. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. jk-sci.com [jk-sci.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. scribd.com [scribd.com]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. The Fischer indolisation of cyclopropyl phenyl ketone and cyclobutyl phenyl ketone phenylhydrazones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of Cyclopropylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylhydrazine hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound is crucial for process control, quality assurance of active pharmaceutical ingredients (APIs), and stability studies. These application notes provide detailed protocols for the quantitative analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Titrimetry. The methodologies presented are based on established analytical principles for hydrazine and its derivatives and are adaptable for the specific analysis of this compound.
Analytical Methods Overview
A summary of the primary analytical methods for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
| Method | Principle | Typical Application | Advantages | Limitations |
| HPLC with Pre-column Derivatization | Chromatographic separation of a derivatized analyte for enhanced detection. | Trace level quantification in drug substances and formulations. | High sensitivity and selectivity. | Derivatization step can be time-consuming. |
| GC with Derivatization | Separation of a volatile derivative by gas chromatography. | Analysis of residual impurities. | High resolution and sensitivity, especially with mass spectrometry (MS) detection. | Derivatization is often necessary due to the low volatility of the hydrochloride salt. |
| UV-Vis Spectrophotometry | Formation of a colored complex with a chromogenic reagent. | Rapid quantification in simpler matrices. | Simple, cost-effective, and rapid. | Lower selectivity; potential for interference from other compounds. |
| Titrimetry | Redox or acid-base titration to determine the concentration. | Assay of bulk drug substance. | High precision and accuracy for concentrated samples; no need for expensive instrumentation. | Not suitable for trace analysis; less selective. |
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Reverse-phase HPLC coupled with pre-column derivatization is a highly sensitive and selective method for quantifying this compound, particularly at low concentrations. Derivatization is employed to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors.
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Salicylaldehyde (derivatizing agent)
-
Ammonium dihydrogen phosphate
-
Methanol (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid
-
Sodium hydroxide
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Analytical column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[1]
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve 10 g of ammonium dihydrogen phosphate in 1000 mL of milli-Q water.[1]
-
Mobile Phase: Prepare a mixture of buffer and methanol in a 25:75 (v/v) ratio.[1] Filter and degas the mobile phase before use.
-
Diluent: A mixture of water and acetonitrile (1:1 v/v) can be used.
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution: Dilute the standard stock solution with the diluent to obtain a final concentration of approximately 10 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound and dissolve it in the diluent in a 100 mL volumetric flask. Dilute to volume and mix. Further dilute 1 mL of this solution to 10 mL with the diluent.
4. Derivatization Procedure:
-
To 1 mL of the working standard solution and 1 mL of the sample solution in separate vials, add 1 mL of a 1% (w/v) solution of salicylaldehyde in methanol.
-
Cap the vials and heat at 60°C for 30 minutes.
-
Cool the solutions to room temperature before injection.
5. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Buffer:Methanol (25:75, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 360 nm[1]
-
Injection Volume: 20 µL
6. Data Analysis:
-
Calculate the concentration of this compound in the sample by comparing the peak area of the derivatized analyte in the sample chromatogram with that of the derivatized standard.
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography (GC) with Derivatization
GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile derivative suitable for GC analysis.
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Acetone (derivatizing agent and solvent)[2]
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
2. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Capillary column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent
-
Autosampler and data system
3. Preparation of Solutions:
-
Diluent: A mixture of methanol and dichloromethane (14:23, v/v) can be used as a co-solvent if needed to dissolve the sample before derivatization.[2]
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetone.
-
Working Standard Solution: Dilute the standard stock solution with acetone to obtain a final concentration of approximately 10 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound and dissolve it in 10 mL of acetone.
4. Derivatization Procedure:
-
The derivatization of cyclopropylhydrazine with acetone to form the corresponding hydrazone occurs rapidly at room temperature.[2] The solutions prepared in acetone can be directly injected after ensuring complete dissolution.
5. Chromatographic Conditions:
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm)
-
Injector Temperature: 200°C
-
Oven Temperature Program: Initial temperature of 95°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min
-
Detector: FID at 280°C or MS in Selected Ion Monitoring (SIM) mode
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
6. Data Analysis:
-
Quantify the cyclopropylacetone azine peak using an external standard calibration curve.
Experimental Workflow
Caption: Workflow for GC analysis of this compound.
UV-Vis Spectrophotometry
This method is based on the reaction of cyclopropylhydrazine with a chromogenic agent to produce a colored product, the absorbance of which is proportional to the concentration of the analyte. A common reagent for hydrazines is p-dimethylaminobenzaldehyde (p-DAB).
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
p-dimethylaminobenzaldehyde (p-DAB)
-
Hydrochloric acid (concentrated)
-
Ethanol
2. Instrumentation:
-
UV-Vis Spectrophotometer
3. Preparation of Solutions:
-
p-DAB Reagent: Prepare a 2% (w/v) solution of p-dimethylaminobenzaldehyde in a mixture of ethanol and concentrated hydrochloric acid (90:10 v/v).
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound, dissolve it in 0.1 M HCl in a 100 mL volumetric flask, and dilute to volume. Further dilute to fall within the calibration range.
4. Procedure:
-
To 1 mL of each working standard solution and the sample solution in separate test tubes, add 5 mL of the p-DAB reagent.
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorption (approximately 458 nm) against a reagent blank.[3]
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Logical Relationship of Spectrophotometric Quantification
References
Application Notes and Protocols: Reaction of Cyclopropylhydrazine Hydrochloride with β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between cyclopropylhydrazine hydrochloride and β-ketoesters, a crucial transformation for the synthesis of cyclopropyl-containing pyrazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate the application of this reaction in a research and development setting.
Introduction
The reaction of a hydrazine with a β-dicarbonyl compound, such as a β-ketoester, is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. When this compound is employed, the resulting 1-cyclopropyl-substituted pyrazoles are formed. The cyclopropyl moiety is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, binding affinity, and potency of drug candidates. These pyrazole derivatives have shown promise as inhibitors of various enzymes, including kinases and as antagonists for receptors like the cannabinoid receptor 1 (CB1).
Reaction Mechanism and Workflow
The reaction proceeds through a condensation reaction to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. When starting with this compound, a base is typically required to neutralize the hydrochloride salt and liberate the free hydrazine for the initial reaction.
General Reaction Scheme
Caption: General reaction mechanism for the synthesis of 1-cyclopropyl-5-hydroxypyrazoles.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 1-cyclopropyl-substituted pyrazoles from this compound and various β-ketoesters.
Protocol 1: Synthesis of 1-Cyclopropyl-3-methyl-5-hydroxypyrazole
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Sodium acetate
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl acetoacetate (1.0 eq) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and adjust the pH to ~5-6 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-cyclopropyl-3-methyl-5-hydroxypyrazole.
-
Protocol 2: Synthesis of 1-Cyclopropyl-3-phenyl-5-hydroxypyrazole
-
Materials:
-
This compound
-
Ethyl benzoylacetate
-
Methanol
-
Triethylamine
-
Hydrochloric acid (for workup)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Suspend this compound (1.0 eq) in methanol.
-
Add triethylamine (1.2 eq) to the suspension and stir for 15 minutes at room temperature.
-
Add ethyl benzoylacetate (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate in vacuo.
-
Dissolve the residue in dichloromethane and wash with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization from ethanol or by flash chromatography to yield 1-cyclopropyl-3-phenyl-5-hydroxypyrazole.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 1-cyclopropyl-substituted pyrazoles from various β-ketoesters.
| β-Ketoester | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Ethyl acetoacetate | 1-Cyclopropyl-3-methyl-5-hydroxypyrazole | 75-85 | 145-147 | 0.7-0.9 (m, 2H), 1.0-1.2 (m, 2H), 2.2 (s, 3H), 3.3-3.5 (m, 1H), 5.4 (s, 1H), 9.8 (br s, 1H) |
| Ethyl benzoylacetate | 1-Cyclopropyl-3-phenyl-5-hydroxypyrazole | 70-80 | 198-200 | 0.8-1.0 (m, 2H), 1.1-1.3 (m, 2H), 3.4-3.6 (m, 1H), 5.9 (s, 1H), 7.3-7.5 (m, 3H), 7.7-7.9 (m, 2H), 10.5 (br s, 1H) |
| Diethyl malonate | 1-Cyclopropyl-3-hydroxy-5-pyrazolone | 65-75 | 210-212 | 0.7-0.9 (m, 2H), 1.0-1.2 (m, 2H), 3.3-3.5 (m, 1H), 3.4 (s, 2H), 10.2 (br s, 1H) |
Application in Drug Development: Kinase Inhibition
Cyclopropyl-substituted pyrazoles have emerged as potent inhibitors of various protein kinases, which are key targets in cancer therapy. The cyclopropyl group can provide favorable interactions within the kinase active site, leading to enhanced inhibitory activity.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
Application Note: GC-MS Analysis of Cyclopropylhydrazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Topic: Derivatization of Cyclopropylhydrazine Hydrochloride for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
Introduction
Cyclopropylhydrazine is a reactive chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Due to its potential toxicity and reactivity, it is crucial to monitor its presence as a residual impurity in active pharmaceutical ingredients (APIs) and drug products. However, direct analysis of cyclopropylhydrazine by gas chromatography (GC) is challenging. As a hydrochloride salt, it is non-volatile, and even in its free base form, its high polarity, thermal instability, and tendency to adsorb onto active sites in the GC system lead to poor chromatographic performance.[2][3][4]
To overcome these challenges, chemical derivatization is employed to convert cyclopropylhydrazine into a more volatile, stable, and less polar compound suitable for GC analysis.[5][6] This application note provides detailed protocols for two effective derivatization methods:
-
In-situ Derivatization with Acetone followed by Headspace GC-MS analysis.
-
Acylation with Pentafluoropropionic Anhydride (PFPA) followed by liquid injection GC-MS analysis.
These methods offer high sensitivity and robustness for the quantification of trace levels of cyclopropylhydrazine.
Method 1: In-Situ Derivatization with Acetone for Headspace GC-MS
This method is based on the rapid reaction between cyclopropylhydrazine and acetone to form the stable and volatile cyclopropylacetone hydrazone (an azine derivative), which can be readily analyzed using headspace injection. This approach minimizes matrix effects and is highly sensitive.[7][8]
Experimental Protocol
a. Reagents and Materials
-
This compound (Reference Standard)
-
Acetone (HPLC grade or higher)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water
-
20 mL Headspace Vials with PTFE-lined septa and caps
-
Vortex mixer
-
GC-MS system with Headspace Autosampler
b. Standard and Sample Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock solution with deionized water.
-
Sample Preparation: Accurately weigh approximately 100 mg of the API or drug product into a 20 mL headspace vial. Dissolve the sample in 1.0 mL of DMSO.
c. Derivatization and Analysis Procedure
-
To each vial containing the sample solution, add 100 µL of 1 M NaOH to neutralize the hydrochloride and liberate the free base. Vortex briefly.
-
Add 500 µL of acetone to the vial.
-
For calibration standards, add 1.0 mL of DMSO, 100 µL of 1 M NaOH, 100 µL of the appropriate working standard solution, and 400 µL of acetone to a clean headspace vial.
-
Immediately seal all vials with caps and septa.
-
Vortex each vial for 30 seconds to ensure complete mixing and reaction.
-
Place the vials in the headspace autosampler.
-
Incubate the vials at 80°C for 20 minutes before injection.
Data Presentation
Table 1: Recommended GC-MS Parameters for Acetone Derivative Analysis
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Inlet Temperature | 250°C |
| Split Ratio | 10:1 |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial 50°C, hold for 2 min; Ramp to 240°C @ 20°C/min; Hold for 5 min |
| Headspace | |
| Oven Temperature | 80°C |
| Loop Temperature | 90°C |
| Transfer Line Temp | 100°C |
| Incubation Time | 20 min |
| Injection Volume | 1 mL |
| MS System | Agilent 5977B or equivalent |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Target Ion (m/z) | To be determined (Quantifier) |
| Qualifier Ions (m/z) | To be determined |
Note: Specific ions for cyclopropylacetone hydrazone should be determined by injecting a concentrated standard in full scan mode. Expected ions would include the molecular ion and fragments from the cyclopropyl and hydrazone moieties.
Method 2: Acylation with PFPA for Liquid Injection GC-MS
Acylation with pentafluoropropionic anhydride (PFPA) is a robust method that converts the primary amine functionality of hydrazine into a stable, volatile, and highly fluorinated amide derivative.[9] This derivative exhibits excellent chromatographic properties and allows for highly sensitive detection by mass spectrometry.
Experimental Protocol
a. Reagents and Materials
-
This compound (Reference Standard)
-
Pentafluoropropionic Anhydride (PFPA)
-
Triethylamine (TEA) or Pyridine (as a base/catalyst)
-
Ethyl Acetate (HPLC grade or higher)
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
2 mL GC Vials with inserts
-
Heating block or water bath
b. Standard and Sample Preparation
-
Stock Standard Solution (100 µg/mL): Prepare as described in Method 1.
-
Sample Preparation: Accurately weigh 100 mg of the API or drug product into a 15 mL centrifuge tube. Add 5 mL of ethyl acetate and vortex to dissolve/suspend the sample.
-
Liquid-Liquid Extraction (if necessary for complex matrices): Add 5 mL of 5% NaHCO₃ to the sample tube to extract the API into the aqueous layer, leaving potential impurities. Vortex and centrifuge. Transfer the ethyl acetate (organic) layer to a clean tube. This step may require optimization.
c. Derivatization and Analysis Procedure
-
For Samples: To the 5 mL ethyl acetate solution, add 100 µL of triethylamine followed by 100 µL of PFPA.
-
For Standards: In a clean centrifuge tube, place 100 µL of a working standard, 5 mL of ethyl acetate, 100 µL of triethylamine, and 100 µL of PFPA.
-
Cap the tubes tightly and vortex for 1 minute.
-
Heat the reaction mixture at 65°C for 30 minutes in a heating block.[9]
-
Allow the mixture to cool to room temperature.
-
Wash the organic layer by adding 2 mL of 5% NaHCO₃ solution to neutralize excess reagent. Vortex and centrifuge.
-
Transfer the top organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a 2 mL GC vial with an insert for analysis.
Data Presentation
Table 2: Recommended GC-MS Parameters for PFPA Derivative Analysis
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 270°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Oven Program | Initial 60°C, hold for 1 min; Ramp to 280°C @ 25°C/min; Hold for 5 min |
| MS System | Agilent 5977B or equivalent |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Transfer Line Temp | 280°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Target Ion (m/z) | To be determined (Quantifier) |
| Qualifier Ions (m/z) | To be determined |
Note: The di-acylated derivative of cyclopropylhydrazine is expected. Specific ions should be determined empirically but will likely include fragments showing the loss of C₂F₅ and other characteristic fluorinated groups.
Method Performance and Comparison
The selection of a method depends on the specific application, matrix complexity, and required sensitivity.
Table 3: Expected Performance Characteristics
| Parameter | Method 1 (Acetone/Headspace) | Method 2 (PFPA/Liquid Injection) |
| Principle | Forms volatile hydrazone | Forms stable fluoroacyl amide |
| Sample Prep | Simple, in-situ | Multi-step, involves extraction |
| Matrix Effects | Minimized by headspace injection | Higher potential, may need cleanup |
| Sensitivity | Excellent (LOQ ~0.1-1 ppm)[7][8] | Very High (sub-ppm) |
| Robustness | High | Moderate (reagent purity is key) |
| Best For | Routine QC, APIs in simple matrices | Complex matrices, ultra-trace analysis |
Visualized Workflows and Reactions
References
- 1. chembk.com [chembk.com]
- 2. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. jfda-online.com [jfda-online.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of Cyclopropylhydrazine Hydrochloride in the Synthesis of Pharmaceutical Intermediates
Introduction
Cyclopropylhydrazine hydrochloride is a pivotal building block in medicinal chemistry, primarily utilized for the introduction of the cyclopropyl-pyrazole moiety into bioactive molecules. This structural motif is a key component of several pharmaceutical agents, particularly in the class of Janus Kinase (JAK) inhibitors, which are instrumental in the treatment of various inflammatory diseases and myeloproliferative disorders. The cyclopropyl group often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced potency. This document provides detailed application notes and experimental protocols for the synthesis of a key pharmaceutical intermediate derived from this compound.
Core Application: Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde
A primary application of this compound is in the synthesis of pyrazole-containing heterocycles through the Knorr pyrazole synthesis. This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. A notable example is the synthesis of an intermediate for the JAK inhibitor, Ruxolitinib.
The overall transformation involves a two-step process starting from the reaction of this compound with a suitable 1,3-dicarbonyl equivalent, followed by further functional group manipulation to yield the target intermediate.
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclopropyl-4-(dimethoxymethyl)-3-methyl-1H-pyrazole
This protocol details the initial Knorr pyrazole synthesis to form the core pyrazole structure.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| This compound | 108.57 | 10.0 | 92.1 |
| 4,4-Dimethoxy-2-butanone | 132.16 | 12.17 | 92.1 |
| Acetic Acid | 60.05 | 100 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 92.1 mmol) and acetic acid (100 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add 4,4-dimethoxy-2-butanone (12.17 g, 92.1 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 1-cyclopropyl-4-(dimethoxymethyl)-3-methyl-1H-pyrazole as a pale yellow oil.
Expected Yield: Approximately 75-85%.
Protocol 2: Synthesis of 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde
This protocol describes the hydrolysis of the acetal to the corresponding aldehyde, a key functional group for further elaboration in pharmaceutical synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 1-Cyclopropyl-4-(dimethoxymethyl)-3-methyl-1H-pyrazole | 198.26 | 15.0 | 75.7 |
| Formic Acid | 46.03 | 75 mL | - |
| Water | 18.02 | 25 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-cyclopropyl-4-(dimethoxymethyl)-3-methyl-1H-pyrazole (15.0 g, 75.7 mmol) in a mixture of formic acid (75 mL) and water (25 mL).
-
Stir the solution at room temperature for 16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by silica gel chromatography to yield 1-cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde as a white to off-white solid.
Expected Yield: Approximately 90-98%.
Data Summary
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 1-Cyclopropyl-4-(dimethoxymethyl)-3-methyl-1H-pyrazole | C₁₀H₁₆N₂O₂ | 198.26 | 75-85 | Pale yellow oil |
| 1-Cyclopropyl-3-methyl-1H-pyrazole-4-carbaldehyde | C₈H₁₀N₂O | 150.18 | 90-98 | White solid |
Visualizations
Caption: Synthetic workflow for a key JAK inhibitor intermediate.
Caption: Simplified mechanism of the Knorr Pyrazole Synthesis.
Application Notes and Protocols for the Recrystallization of Cyclopropylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of cyclopropylhydrazine hydrochloride via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its purity crucial for downstream applications.[1] Recrystallization is a robust and scalable technique to enhance the purity of this compound.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is fundamental to developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₃H₉ClN₂ | [1][2] |
| Molecular Weight | 108.57 g/mol | [3] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | >97 °C (decomposes)[1][2]; 131.6-132.6 °C (recrystallized) | [1] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [1][2] |
| Storage Conditions | Inert atmosphere, store in a freezer under -20°C | [1] |
Potential Impurities in Crude this compound
Crude this compound may contain various impurities stemming from its synthesis. A common synthetic route involves the deprotection of N-Boc-cyclopropylhydrazine using hydrochloric acid.[1][4] Potential impurities may include:
-
Unreacted starting materials (e.g., N-Boc-cyclopropylhydrazine).
-
Reagents from the preceding steps (e.g., cyclopropylamine, N-Boc-O-tosyl hydroxylamine).[4]
-
By-products from side reactions.
-
Colored impurities, as suggested by the use of activated carbon in purification protocols.[1][4]
Principle of Recrystallization
Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent.[5]
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, several alcohols have been identified as effective recrystallization solvents.[4]
| Solvent | Solubility at High Temperature | Solubility at Low Temperature | Notes |
| Ethanol | Good | Poor | A commonly used and effective solvent for this compound.[1][4] |
| Methanol | Good | Poor | Also a suitable solvent, yielding high purity crystals.[4] |
| Isopropanol | Good | Poor | An alternative to ethanol and methanol.[4] |
Detailed Recrystallization Protocol
This protocol provides a step-by-step guide for the recrystallization of this compound using ethanol.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram:
Caption: A flowchart illustrating the key steps in the recrystallization of this compound.
Protocol Steps:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring. Add small portions of ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven or desiccator until a constant weight is achieved.
Data Presentation and Expected Results
Proper documentation and data analysis are crucial for evaluating the success of the purification.
Table of Typical Results:
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Yield (%) | N/A | Typically 70-85% |
| Melting Point (°C) | Broad range, e.g., 95-110 °C | Sharp range, e.g., 131-133 °C |
| Purity (by HPLC/GC) | e.g., 95% | >99% |
Safety Precautions
-
This compound is an irritant.[1] Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Ethanol, methanol, and isopropanol are flammable. Keep them away from open flames and ignition sources.
-
Refer to the Safety Data Sheet (SDS) for this compound and the solvents used for detailed safety information.
Conclusion
Recrystallization is an effective and straightforward technique for the purification of this compound. By selecting an appropriate solvent, such as ethanol, and carefully following the outlined protocol, a significant increase in purity can be achieved, yielding a product suitable for sensitive applications in research and development.
References
Application Notes: Cyclopropylhydrazine Hydrochloride as a Versatile Building Block in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylhydrazine hydrochloride is a valuable building block in combinatorial chemistry, primarily utilized for the synthesis of diverse compound libraries, most notably substituted pyrazoles. The incorporation of the cyclopropyl moiety is of significant interest in drug discovery, as this functional group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] These application notes provide an overview of the utility of this compound in library synthesis, detailed experimental protocols for parallel synthesis, and insights into the biological relevance of the resulting compounds. Pyrazole-containing compounds are of particular interest due to their wide range of biological activities, including their roles as anti-inflammatory agents and in cancer therapy.[2]
Key Applications in Combinatorial Chemistry
This compound serves as a key reagent in the construction of pyrazole libraries through cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. This reaction is highly amenable to parallel synthesis formats, allowing for the rapid generation of a multitude of analogs for high-throughput screening. The general reaction scheme involves the condensation of cyclopropylhydrazine with a β-dicarbonyl compound, leading to the formation of a pyrazole ring.
The versatility of this building block lies in the ability to introduce diversity at multiple points of the pyrazole scaffold by varying the substituents on the dicarbonyl precursor. This strategy enables the exploration of a broad chemical space to identify molecules with desired biological activities.
Data Presentation: Synthesis of 1-Cyclopropyl-3,5-disubstituted Pyrazoles
The following tables summarize the yields of 1-cyclopropyl-3,5-disubstituted pyrazoles synthesized via the reaction of this compound with various 1,3-dicarbonyl compounds under different reaction conditions. This data is compiled from various literature sources to provide a comparative overview.
Table 1: Effect of Substituents on Pyrazole Synthesis Yields [3][4]
| Entry | R1 Substituent | R2 Substituent | Solvent | Catalyst/Additive | Yield (%) |
| 1 | CH₃ | CH₃ | Ethylene Glycol | None | 85 |
| 2 | Ph | CH₃ | Ethylene Glycol | None | 92 |
| 3 | 4-Cl-Ph | CH₃ | Ethylene Glycol | None | 90 |
| 4 | 4-MeO-Ph | CH₃ | Ethylene Glycol | None | 88 |
| 5 | CF₃ | Ph | Ethanol | None | 63 |
Table 2: Influence of Reaction Conditions on Pyrazole Synthesis [3][5][6]
| Entry | R1 Substituent | R2 Substituent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ph | Ph | Ethanol | Reflux | 6 | 82 |
| 2 | Ph | Ph | Acetic Acid | Reflux | 4 | 78 |
| 3 | CH₃ | Ph | DMF | 100 | 2 | 89 |
| 4 | CH₃ | CH₃ | N,N-Dimethylacetamide | Room Temp | 24 | 95 |
| 5 | Ph | CF₃ | Ethanol | Room Temp | 12 | 75 |
Experimental Protocols
Protocol 1: Parallel Solution-Phase Synthesis of a 1-Cyclopropyl-3,5-disubstituted Pyrazole Library
This protocol is adapted for the parallel synthesis of a library of pyrazole derivatives from this compound and a diverse set of 1,3-diketones in a 96-well plate format.
Materials:
-
This compound
-
A library of 1,3-diketones (e.g., acetylacetone, benzoylacetone, dibenzoylmethane, etc.)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
96-well reaction block with sealing mat
-
Shaker/orbital incubator
-
Multi-channel pipette
-
Centrifugal evaporator
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous ethanol.
-
Prepare 0.5 M solutions of each 1,3-diketone from the library in anhydrous ethanol.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol).
-
To each well, add 200 µL of a unique 1,3-diketone stock solution (0.1 mmol).
-
Add 10 µL of glacial acetic acid to each well to catalyze the reaction.
-
-
Reaction Incubation:
-
Seal the reaction block securely with a sealing mat.
-
Place the reaction block on a shaker and incubate at 60°C for 12 hours with continuous agitation.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the reaction block to room temperature.
-
Remove the solvent from each well using a centrifugal evaporator.
-
Re-dissolve the crude product in a suitable solvent (e.g., DMSO) for analysis and screening.
-
-
Analysis:
-
Analyze the purity and confirm the identity of the products in each well using LC-MS.
-
Visualizing the Experimental Workflow
Caption: Parallel synthesis workflow for a pyrazole library.
Biological Relevance and Signaling Pathways
Compounds derived from cyclopropylhydrazine, particularly those with a pyrazole core, have shown significant biological activities. Two prominent areas of interest are their roles as Monoamine Oxidase (MAO) inhibitors and as anti-cancer agents that induce apoptosis.
Monoamine Oxidase (MAO) Inhibition
Cyclopropylamine derivatives are known irreversible inhibitors of MAO.[6][7][8] MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[7] Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, which is the mechanism of action for a class of antidepressant medications.[7]
Caption: Mechanism of MAO inhibition by cyclopropyl-pyrazole derivatives.
Induction of Apoptosis in Cancer Cells
Several pyrazole derivatives have demonstrated potent anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells.[9][10][11] One of the key mechanisms involves the generation of Reactive Oxygen Species (ROS), which can trigger the intrinsic apoptotic pathway. This pathway is characterized by the activation of caspase cascades, leading to DNA fragmentation and cell death.[9] Specifically, studies have shown that pyrazole derivatives can induce apoptosis in breast cancer cell lines.[9][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the present state of MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 12. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Disposal of Cyclopropylhydrazine Hydrochloride Waste: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe disposal of cyclopropylhydrazine hydrochloride waste. Cyclopropylhydrazine and its salts are reactive and potentially hazardous compounds that require careful handling and disposal to ensure laboratory safety and environmental protection. The following protocols are based on established methods for the neutralization of hydrazine derivatives.
Introduction
This compound is a valuable reagent in pharmaceutical and chemical synthesis. However, its waste streams are considered hazardous due to potential toxicity and reactivity. Improper disposal can lead to environmental contamination and pose health risks. The primary methods for rendering this compound waste non-hazardous involve chemical neutralization through oxidation. This document outlines a detailed protocol for chemical degradation using sodium hypochlorite (bleach), a readily available and effective oxidizing agent for hydrazine compounds.
Safety Precautions and Handling
Before initiating any disposal procedure, it is crucial to adhere to strict safety protocols. This compound is toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear nitrile or chloroprene gloves.
-
Body Protection: A flame-resistant lab coat should be worn.
-
Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
General Handling Guidelines:
-
Avoid generating dust when handling the solid material.
-
Prevent contact with skin, eyes, and clothing.
-
Ensure adequate ventilation at all times.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
All waste, including empty containers, must be treated as hazardous until properly decontaminated.[2]
Chemical Neutralization Protocol: Oxidation with Sodium Hypochlorite
This protocol describes the chemical degradation of this compound waste using a dilute solution of sodium hypochlorite (household bleach). Oxidation of hydrazine derivatives with hypochlorite is a recognized method for their destruction.[3] The reaction should be performed with caution due to its exothermic nature.[3]
3.1. Principle
Sodium hypochlorite (NaOCl) oxidizes cyclopropylhydrazine to nitrogen gas, water, and other less hazardous byproducts. The hydrochloride salt will be neutralized to sodium chloride. It is essential to use a significant excess of sodium hypochlorite to ensure complete destruction of the hydrazine derivative.
3.2. Materials and Reagents
-
This compound waste (aqueous solution)
-
Standard household bleach (typically 5-6% sodium hypochlorite)
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste solution)
-
Water
-
pH paper or pH meter
3.3. Experimental Protocol
-
Dilution: Dilute the aqueous this compound waste solution with water in a large beaker to a concentration of less than 1% (w/v). This dilution is critical to control the exothermic reaction. Place the beaker on a stir plate in a chemical fume hood and begin gentle stirring.
-
Preparation of Oxidizing Solution: Prepare a diluted bleach solution by mixing one part household bleach with five parts water.
-
Neutralization: Slowly add the diluted bleach solution to the stirring this compound solution. A significant molar excess of sodium hypochlorite is recommended. A general guideline is to use a 2:1 molar ratio of NaOCl to the hydrazine compound. For practical laboratory purposes, a volumetric excess of the diluted bleach solution (e.g., 10 volumes of diluted bleach to 1 volume of waste solution) can be used to ensure complete reaction.
-
Monitoring the Reaction: The reaction is exothermic, so the bleach solution must be added slowly to control the temperature rise. Monitor the pH of the reaction mixture; it should remain alkaline (pH > 10) to ensure the effectiveness of the hypochlorite oxidation.
-
Reaction Time: Continue stirring the mixture for at least 2 hours at room temperature to ensure the reaction goes to completion.
-
Verification of Destruction (Optional): For applications requiring verification of complete destruction, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) can be used to test for the absence of cyclopropylhydrazine in the final solution.
-
Final Disposal: Once the reaction is complete and the solution has cooled to room temperature, the neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidance.[4]
Data Presentation
The following table summarizes the key quantitative parameters for the chemical neutralization of this compound waste.
| Parameter | Recommended Value | Rationale |
| Waste Concentration | < 1% (w/v) | To control the exothermic nature of the reaction.[3] |
| Oxidizing Agent | Diluted Sodium Hypochlorite (household bleach diluted 1:5 with water) | Readily available and effective for hydrazine oxidation. |
| Molar Ratio (NaOCl:Hydrazine) | > 2:1 | To ensure complete destruction of the hydrazine compound. |
| pH of Reaction | > 10 | To maintain the effectiveness of hypochlorite oxidation. |
| Reaction Time | ≥ 2 hours | To ensure the reaction proceeds to completion. |
| Temperature | Room Temperature (controlled addition of oxidant) | To prevent excessive heat generation. |
Waste Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound waste.
Caption: Waste disposal workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopropylhydrazine Hydrochloride
Welcome to the technical support center for the synthesis of cyclopropylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two primary routes for synthesizing this compound are:
-
Two-Step Synthesis from Cyclopropylamine: This is a widely used method that involves the N-Boc protection of cyclopropylamine to form N-Boc-cyclopropylhydrazine, followed by the deprotection of the Boc group with hydrochloric acid.[1][2]
-
Nucleophilic Substitution of Cyclopropyl Bromide: This method involves the reaction of cyclopropyl bromide with hydrazine, followed by salt formation with hydrochloric acid.[3]
Q2: Which synthesis route is generally recommended for better yield and scalability?
A2: The two-step synthesis from cyclopropylamine is often preferred for laboratory and industrial-scale production due to its milder reaction conditions and avoidance of potentially hazardous reagents like Grignard reagents, which can be involved in the synthesis of cyclopropyl bromide.[2] The Grignard-based routes are sometimes described as being too "violent" for large-scale industrial production.[2]
Q3: What are the key safety precautions to consider during the synthesis?
A3:
-
Hydrazine: Hydrazine is a toxic and potentially explosive substance. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong Acids: Concentrated hydrochloric acid is corrosive. Use proper PPE, including acid-resistant gloves and safety goggles.
-
Grignard Reagents: If preparing cyclopropyl bromide via a Grignard reaction, be aware that these reactions can be highly exothermic and require strict anhydrous conditions to prevent violent reactions.[2]
-
Pressure Build-up: Be cautious of potential pressure build-up, especially during the deprotection step where gas evolution might occur.
Troubleshooting Guides
Route 1: Two-Step Synthesis from Cyclopropylamine
This route consists of two main stages: N-Boc protection and deprotection.
Problem: Low yield of N-Boc-cyclopropylhydrazine.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Aminating Agent | Several N-Boc-O-sulfonyl hydroxylamine derivatives can be used. N-Boc-O-p-toluenesulfonyl hydroxylamine (BocHNOTs) is a common choice.[1] Ensure the reagent is of high purity and has not degraded. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at a low temperature (e.g., -5 to 0 °C) initially and then allowed to warm to room temperature.[1] Maintaining the initial low temperature is crucial to control the reaction rate and minimize side reactions. |
| Incorrect Base or Stoichiometry | N-methylmorpholine (NMM) is a commonly used base.[1] Ensure the correct molar equivalents of the base are used to effectively neutralize the sulfonic acid byproduct. An excess of cyclopropylamine is often used to drive the reaction to completion.[1] |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the aminating agent. |
| Inefficient Work-up and Purification | The crude product may contain unreacted starting materials and byproducts. Purification by recrystallization from a suitable solvent system (e.g., petroleum ether) is often necessary to obtain a pure product.[1] |
Problem: Presence of significant impurities after the reaction.
| Potential Cause | Troubleshooting Suggestion |
| Side reactions with the aminating agent | Over-reaction or side reactions can occur. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
| Colored impurities | If the crude product is colored, this may indicate the presence of degradation products. Consider treating the reaction mixture with activated carbon to decolorize it before concentrating.[1] |
| Ineffective purification | Column chromatography can be an alternative to recrystallization for removing closely related impurities, although it is less ideal for large-scale production.[2] |
Problem: Incomplete deprotection or low yield of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Acid | Concentrated hydrochloric acid is typically used.[1] Ensure a sufficient excess of HCl is used to drive the deprotection to completion. The concentration of the HCl solution can also be varied (e.g., 6M to 12M).[2] |
| Low Reaction Temperature or Short Reaction Time | The reaction is often performed overnight at room temperature (20-25 °C).[1] If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature (e.g., to 40-50 °C), while monitoring for potential degradation.[2] |
| Product Loss During Work-up | The hydrochloride salt is water-soluble. Avoid excessive washing with organic solvents during filtration. Ensure complete precipitation from the reaction mixture. |
| Substrate Sensitivity to Strong Acid | For sensitive substrates, harsh acidic conditions can lead to degradation. Consider alternative, milder deprotection methods as outlined in the table below. |
Table 1: Comparison of N-Boc Deprotection Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Standard Acidic Hydrolysis | Concentrated HCl in an organic solvent or water | Readily available reagents, straightforward procedure | Harsh conditions, may not be suitable for acid-sensitive substrates |
| Thermal Deprotection | Heating in a suitable solvent (e.g., methanol, toluene) | Avoids the use of strong acids, can be selective | Requires high temperatures, may not be suitable for thermally labile compounds |
| Catalytic Deprotection | Lewis acids (e.g., ZnBr2), Heteropolyacids | Milder conditions than strong protic acids | Catalyst may need to be removed, potential for metal contamination |
Route 2: Nucleophilic Substitution of Cyclopropyl Bromide
Problem: Low yield of cyclopropylhydrazine.
| Potential Cause | Troubleshooting Suggestion |
| Low Reactivity of Cyclopropyl Bromide | Cyclopropyl bromide is a relatively unreactive alkyl halide. The reaction may require elevated temperatures and longer reaction times. |
| Inefficient Nucleophile | The reaction typically requires a base to deprotonate hydrazine, making it a more potent nucleophile.[3] Ensure an appropriate base (e.g., a non-nucleophilic strong base) is used in sufficient quantity. |
| Formation of Dialkylated Hydrazine | A common side reaction is the formation of 1,2-dicyclopropylhydrazine. Using a large excess of hydrazine can help to minimize this side product. |
| Volatility of Reactants | Cyclopropyl bromide is volatile. Ensure the reaction is performed in a well-sealed reaction vessel to prevent loss of starting material. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-cyclopropylhydrazine
-
To a three-necked flask, add cyclopropylamine (10 eq.), dichloromethane, and N-methylmorpholine (1.1 eq.).[1]
-
Cool the mixture to -5 to 0 °C using an ice-salt bath.[1]
-
Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (1.0 eq.) in portions, maintaining the temperature below 0 °C.[1]
-
After the addition is complete, continue stirring at 0 °C for 2 hours.[1]
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
Monitor the reaction completion by TLC.[1]
-
Upon completion, concentrate the reaction mixture.
-
Add dichloromethane and water to the crude product and separate the layers.
-
Extract the aqueous layer twice with dichloromethane.[1]
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4), filter, and concentrate to obtain the crude product.[1]
-
Purify the crude product by recrystallization from petroleum ether to yield N-Boc-cyclopropylhydrazine as a solid.[1] A reported yield for this step is 67%.[1]
Protocol 2: Synthesis of this compound from N-Boc-cyclopropylhydrazine
-
In a three-necked flask, add N-Boc-cyclopropylhydrazine (1.0 eq.).[1]
-
Cool the flask in an ice-water bath and add concentrated hydrochloric acid dropwise.[1]
-
After the addition, allow the reaction to stir at room temperature overnight (17-20 hours).[1]
-
Monitor the reaction completion by TLC.[1]
-
(Optional) If the solution is colored, add activated carbon and stir for a short period, then filter.[1]
-
Concentrate the aqueous phase to obtain the crude product.[1]
-
Recrystallize the crude product from ethanol to obtain pure this compound as white crystals.[1] A reported yield for this step is 76%.[1]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the N-Boc protection step.
References
Technical Support Center: Troubleshooting Reactions with Cyclopropylhydrazine Hydrochloride
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving cyclopropylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. What are the most common initial checks I should perform?
A1: When troubleshooting low yields, start by verifying the quality and handling of your starting materials and reagents.
-
Purity of this compound: Impurities from the synthesis of this compound can interfere with the desired reaction. It is recommended to use a highly pure grade of the reagent. The purity can be checked by techniques like NMR or HPLC.
-
Reagent Stability: this compound should be stored in a dry, inert atmosphere, typically under nitrogen and at a low temperature (e.g., -20°C), to prevent degradation.[1][2] Improper storage can lead to decomposition and the formation of impurities.
-
Solvent and Reagent Quality: Ensure all other reagents and solvents are pure and dry, as required by the specific reaction protocol. Water and other nucleophilic impurities can lead to unwanted side reactions.
Q2: I suspect my this compound has degraded. What are the potential degradation pathways?
A2: Cyclopropylhydrazine can be susceptible to degradation under certain conditions:
-
Oxidation: Hydrazines can be oxidized, especially in the presence of air. This can lead to the formation of various byproducts and a reduction in the active reagent concentration.
-
Thermal Decomposition: Hydrazine and its derivatives can be thermally unstable.[3][4][5] High reaction temperatures may lead to decomposition, which can manifest as gas evolution or the formation of tar-like substances. At lower temperatures, the primary decomposition product of hydrazine is often ammonia, while at higher temperatures, nitrogen and hydrogen gas are dominant.[5]
-
Ring Opening: The cyclopropyl group is strained and can undergo ring-opening reactions, particularly under acidic conditions.[6][7][8] This is a critical side reaction to consider, as it will lead to products that do not contain the desired cyclopropyl moiety.
Q3: My reaction is a pyrazole synthesis, and I'm observing multiple products and low yield of the desired regioisomer. What could be the cause?
A3: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines can sometimes lead to a mixture of regioisomers. The regioselectivity can be influenced by:
-
Nature of the 1,3-Dicarbonyl Compound: Reactions with aromatic 1,3-dicarbonyl compounds have been reported to give lower yields compared to their aliphatic counterparts.[7][9]
-
Reaction Conditions: The choice of solvent and catalyst can significantly impact the regioselectivity of the reaction. For instance, some reactions show improved selectivity when catalyzed by an acid and carried out in solvents like DMSO or ethanol.[10]
-
Steric Hindrance: The steric bulk on both the hydrazine and the dicarbonyl compound can influence the reaction rate and selectivity.[1]
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to troubleshooting low conversion rates in reactions involving this compound.
Problem 1: Low or No Consumption of Starting Material
If you observe that your starting materials are not being consumed, consider the following factors related to your reaction setup and conditions.
Troubleshooting Workflow for Low Starting Material Consumption
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols [beilstein-journals.org]
- 8. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for pyrazole synthesis using cyclopropylhydrazine hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for pyrazole synthesis using cyclopropylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for pyrazole synthesis using this compound and a 1,3-dicarbonyl compound?
A1: The synthesis is a classic example of the Knorr pyrazole synthesis. The reaction proceeds via a two-step mechanism:
-
Condensation: The free cyclopropylhydrazine (liberated from its hydrochloride salt) reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Cyclization & Dehydration: The remaining nitrogen atom of the hydrazone attacks the second carbonyl group in an intramolecular fashion, forming a five-membered ring intermediate. This intermediate then dehydrates (loses a molecule of water) to form the stable aromatic pyrazole ring. The acidic conditions, often from the hydrochloride salt itself, can catalyze the dehydration step.[1]
Q2: How does the use of this compound, as opposed to free cyclopropylhydrazine, affect the reaction?
A2: this compound is more stable and easier to handle than the free base. However, the hydrochloride salt is not nucleophilic. For the reaction to proceed, the free hydrazine must be generated in situ. This can be achieved by adding a base to neutralize the HCl or by establishing an equilibrium in a suitable solvent where a sufficient concentration of the free base is present to initiate the reaction. Water can be necessary for the reaction when using a hydrazine HCl salt.
Q3: What are the key factors influencing the regioselectivity of the reaction with unsymmetrical 1,3-diketones?
A3: Regioselectivity—the formation of one constitutional isomer over another—is a significant challenge when using substituted hydrazines and unsymmetrical diketones.[2] The primary factors are:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group of the diketone.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.
-
Solvent Choice: The solvent can dramatically influence the isomeric ratio. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[3]
-
Reaction Conditions: Temperature and pH can also play a role in controlling which regioisomer is favored.
Q4: Can the cyclopropyl group open or react under typical synthesis conditions?
A4: The cyclopropyl group is generally stable under the mild acidic or basic conditions used for most pyrazole syntheses. However, it is a strained ring system. Harsh conditions, such as prolonged exposure to strong acids or high temperatures, should be approached with caution as they could potentially lead to ring-opening side reactions. It is always recommended to monitor the reaction for the formation of unexpected byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient free hydrazine. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Deactivation of the 1,3-dicarbonyl compound (e.g., enolate formation). | 1. Add a stoichiometric amount of a mild base (e.g., NaHCO₃, Et₃N) to liberate the free hydrazine. 2. Increase the reaction temperature incrementally, monitoring by TLC or LC-MS. Consider microwave-assisted synthesis to shorten reaction times.[4] 3. Switch to an aprotic dipolar solvent like DMF or DMAc, which can improve reaction rates.[1][5] 4. Ensure the reaction medium is not overly basic before the cyclization step is complete. |
| Formation of a Mixture of Regioisomers | 1. The two carbonyl groups of the 1,3-diketone have similar reactivity. 2. Standard protic solvents (e.g., ethanol) are being used, which often lead to poor selectivity.[3] | 1. Modify the 1,3-diketone to increase the steric or electronic difference between the carbonyls. 2. Change the solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP) can dramatically favor the formation of a single isomer.[3] |
| Reaction Stalls at Hydrazone Intermediate | 1. The cyclization/dehydration step is the rate-limiting step and requires a catalyst. 2. The reaction temperature is insufficient for the cyclization to occur. | 1. Add a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) to promote the dehydration step. Note that the HCl from the starting material may be sufficient.[1] 2. Increase the reaction temperature or switch to a higher-boiling solvent. |
| Product is Difficult to Purify | 1. The product has similar polarity to the starting materials or byproducts. 2. The presence of hard-to-separate regioisomers. | 1. Optimize the reaction to go to full conversion. If necessary, try a different solvent system for chromatography or consider recrystallization. 2. Address the regioselectivity issue during the reaction (see above). If isomers are already formed, preparative HPLC or SFC may be required for separation. |
Data Presentation: Optimizing Regioselectivity
Controlling the isomeric ratio is critical. The choice of solvent is one of the most effective tools for improving regioselectivity. The following table, adapted from studies on methylhydrazine, illustrates this effect. A similar trend is expected for cyclopropylhydrazine.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of Methylhydrazine with 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione [3]
| Solvent | Ratio of Regioisomers (A : B) | Predominant Isomer |
| Ethanol (EtOH) | 68 : 32 | A |
| 2,2,2-Trifluoroethanol (TFE) | 94 : 6 | A |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97 : 3 | A |
Isomer A corresponds to the pyrazole with the furyl group at the 5-position and the CF₃ group at the 3-position.
Experimental Protocols
General Protocol for Pyrazole Synthesis
This protocol describes a general method for the reaction of this compound with a 1,3-dicarbonyl compound. Researchers should optimize conditions for their specific substrates.
1. Reagents and Materials:
-
This compound (1.0 eq.)
-
1,3-Dicarbonyl compound (1.0 - 1.1 eq.)
-
Solvent (e.g., Ethanol, TFE, or DMF)
-
Optional: Base (e.g., Triethylamine, Sodium Bicarbonate) (1.0 - 1.1 eq.)
-
Reaction flask, condenser, magnetic stirrer, heating mantle/oil bath
2. Reaction Procedure:
-
To a round-bottom flask, add the this compound (1.0 eq.) and the chosen solvent (e.g., 5-10 mL per mmol of hydrazine).
-
Begin stirring the solution. If a base is required to free the hydrazine, add it at this stage and stir for 10-15 minutes at room temperature.
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Add the 1,3-dicarbonyl compound (1.0 - 1.1 eq.) to the mixture.
-
Attach a condenser and heat the reaction mixture to the desired temperature (e.g., reflux).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). The reaction time can vary from a few hours to overnight.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The work-up procedure will vary based on the solvent and product properties. A typical procedure involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous base (e.g., sat. NaHCO₃ solution).
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.
4. Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Visualizations
Experimental Workflow
Caption: General workflow for pyrazole synthesis and optimization.
Troubleshooting: Low Product Yield
Caption: Logical relationships for troubleshooting low reaction yield.
Decision Pathway for Regioselectivity Optimization
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Preventing degradation of cyclopropylhydrazine hydrochloride during storage.
Welcome to the technical support center for cyclopropylhydrazine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Discoloration of the solid compound (e.g., yellowing or browning) | 1. Oxidation: Exposure to air (oxygen). Hydrazine derivatives are susceptible to oxidation. 2. Photodegradation: Exposure to light. | 1. Always handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Ensure the container is tightly sealed after each use. 3. Store in an amber vial or a light-blocking container to protect from light. |
| Decreased purity or presence of unexpected peaks in analytical chromatograms (e.g., HPLC) | 1. Hydrolysis: Reaction with moisture. The hydrochloride salt is hygroscopic.[1] 2. Thermal Degradation: Storage at improper temperatures. 3. Contamination: Interaction with incompatible materials. | 1. Store in a desiccator or a controlled low-humidity environment.[1] 2. Adhere strictly to the recommended storage temperature of -20°C.[1][2] 3. Avoid contact with strong oxidizing agents, strong bases, and strong acids. 4. Use clean, dry spatulas and glassware. |
| Inconsistent experimental results | 1. Degradation of stock solutions: The compound may degrade in certain solvents over time. 2. Use of degraded solid material. | 1. Prepare fresh stock solutions for each experiment whenever possible. 2. If stock solutions must be stored, store them at low temperatures, protect them from light, and purge the headspace with an inert gas. Perform a purity check before use if stored for an extended period. 3. Always visually inspect the solid material for any signs of degradation before use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored at -20°C in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a dry environment protected from light and moisture.[1][2]
Q2: Why is it important to store this compound under an inert atmosphere?
A2: Hydrazine derivatives are prone to oxidation when exposed to air. Storing under an inert atmosphere displaces oxygen and minimizes oxidative degradation, thus preserving the purity and stability of the compound.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways are likely to be oxidation (from exposure to air), hydrolysis (from exposure to moisture), and photodegradation (from exposure to light). Contact with incompatible materials such as strong oxidizing agents, strong bases, and strong acids can also lead to rapid decomposition.
Q4: Can I store solutions of this compound?
A4: It is highly recommended to prepare solutions fresh for each use. If storage is necessary, solutions should be prepared in a high-purity, degassed solvent, stored in tightly sealed containers at low temperatures (e.g., -20°C), protected from light, and the headspace should be purged with an inert gas. The stability of the solution in a specific solvent should be experimentally verified.
Q5: What are some signs of degradation?
A5: Visual signs of degradation in the solid material can include discoloration (e.g., turning yellow or brown), changes in texture, or clumping. For solutions, the appearance of a precipitate or a change in color may indicate degradation. Analytically, degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks in a chromatogram.
Q6: Are there any stabilizers that can be used with this compound?
A6: While specific stabilizers for this compound are not well-documented in publicly available literature, antioxidants and free radical scavengers have been shown to stabilize other hydrazine derivatives.[3][4][5][6] The suitability of any stabilizer would need to be experimentally validated for your specific application to ensure it does not interfere with your experiments.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products Observed (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15% | 3 |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 25% | 4 |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 40% | 5 |
| Thermal | 7 days | 80°C | 10% | 2 |
| Photolytic (UV light) | 48 hours | 25°C | 20% | 3 |
Note: This data is illustrative and intended to demonstrate the expected trends in degradation. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution at 80°C for a specified period (e.g., 7 days).
-
Photodegradation: Expose the stock solution in a photostability chamber to UV light for a specified duration.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be used as a starting point for developing a validated stability-indicating method for this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at 210 nm.
-
Injection Volume: 10 µL.
Note: This method may require optimization for your specific instrumentation and to achieve the desired separation of all degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling and use to ensure stability.
Caption: A logical troubleshooting guide for degradation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Pyrazoline and Hydrazone Derivatives as Potent Membrane Stabilizer and Antioxidant Compounds | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of cyclopropylhydrazine hydrochloride and how to avoid them.
Welcome to the technical support center for cyclopropylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during the synthesis and application of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: this compound is susceptible to several degradation pathways. The primary concerns are the acid-catalyzed ring-opening of the cyclopropyl group, oxidative decomposition of the hydrazine moiety, and hydrolysis.[1][2] It is crucial to store the compound in a cool, dry place, under an inert atmosphere, and away from strong acids and oxidizing agents to maintain its integrity.
Q2: What are the common impurities found in this compound?
A2: Impurities can arise from the synthetic route used. A common method involves the reaction of cyclopropylamine with a hydrazinating agent, followed by salt formation.[3] Potential impurities may include unreacted starting materials, byproducts from the hydrazinating agent, and products of side reactions such as oligomerization or oxidation. The specific impurity profile can be determined using techniques like HPLC-MS.[4][5][6]
Q3: How can I minimize the formation of regioisomers when using this compound to synthesize pyrazoles?
A3: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles. To favor the formation of a specific regioisomer, several strategies can be employed:
-
Use of sterically hindered or electronically biased substrates: The regioselectivity of the cyclocondensation reaction can be influenced by the steric and electronic properties of the diketone or equivalent substrate.[7][8]
-
Catalyst selection: Certain catalysts, such as ruthenium or copper complexes, can promote regioselective pyrazole synthesis.[9]
-
Reaction conditions: Optimization of the solvent, temperature, and base can significantly impact the isomeric ratio.[10][11]
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Low yield of the desired product and formation of unknown byproducts during synthesis or reaction.
This is often due to the degradation of the cyclopropylhydrazine moiety. Two common side reactions are ring-opening of the cyclopropyl group and decomposition of the hydrazine group .
Caption: Troubleshooting workflow for degradation of cyclopropylhydrazine.
The strained cyclopropyl ring is susceptible to opening under strongly acidic conditions, leading to the formation of various rearranged and undesired products.
Avoidance Strategies:
-
pH Control: Maintain the reaction pH above 3. If acidic conditions are necessary, use a buffered system or a milder acid.
-
Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of the ring-opening side reaction.
-
Choice of Acid: If an acid is required, consider using a weaker organic acid in place of a strong mineral acid.
Table 1: Influence of Reaction Conditions on Cyclopropyl Ring Stability
| Parameter | Condition to Avoid | Recommended Condition | Expected Outcome |
| pH | < 3 | > 3, buffered if possible | Minimizes protonation and subsequent ring-opening. |
| Temperature | High (> 80 °C) | Low to moderate (0 - 50 °C) | Reduces the kinetic favorability of the ring-opening pathway. |
| Acid Type | Strong mineral acids (e.g., H₂SO₄, HCl) | Weaker organic acids (e.g., acetic acid) or Lewis acids | Less aggressive protonation of the cyclopropyl ring. |
The hydrazine group can undergo oxidation, especially in the presence of air or other oxidizing agents, leading to the formation of diazene and dinitrogen gas, resulting in loss of starting material.
Avoidance Strategies:
-
Inert Atmosphere: Always handle this compound and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated prior to use.
-
Avoid Oxidizing Agents: Ensure that the reaction mixture is free from any adventitious oxidizing agents.
Issue 2: Formation of Regioisomers in Pyrazole Synthesis
When reacting this compound with an unsymmetrical 1,3-dicarbonyl compound (or its equivalent), a mixture of two regioisomeric pyrazoles can be formed.
Caption: Pathway to regioisomer formation in pyrazole synthesis.
Avoidance Strategies and Experimental Protocols:
-
Protocol for Regioselective Pyrazole Synthesis: A general approach to favor one regioisomer is to use a substrate where one carbonyl group is significantly more reactive than the other.
Experimental Protocol:
-
Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add this compound (1.1 eq) to the solution.
-
If necessary, add a catalytic amount of a suitable acid or base to promote the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, isolate the product by standard work-up procedures. The ratio of regioisomers can be determined by ¹H NMR or HPLC analysis.[10][12][13]
-
Table 2: Strategies for Controlling Regioselectivity in Pyrazole Synthesis
| Strategy | Principle | Example Experimental Condition | Expected Outcome |
| Steric Hindrance | One carbonyl group is sterically more accessible to the hydrazine nucleophile. | Use of a 1,3-diketone with a bulky substituent adjacent to one carbonyl group. | Preferential formation of the less sterically hindered pyrazole isomer. |
| Electronic Effects | One carbonyl group is electronically more activated towards nucleophilic attack. | Use of a substrate with an electron-withdrawing group near one carbonyl. | Preferential attack at the more electrophilic carbonyl center. |
| Use of Enaminones | The regioselectivity is pre-determined by the synthesis of the enaminone intermediate. | Synthesize the desired enaminone isomer first, then react with hydrazine.[10] | Formation of a single regioisomer. |
| Catalysis | Specific catalysts can direct the reaction towards a single isomer. | Employing a copper or ruthenium catalyst in the reaction mixture.[9] | High regioselectivity towards one of the pyrazole isomers. |
Forced Degradation Studies
To understand the intrinsic stability of this compound, forced degradation studies are performed. These studies expose the compound to harsh conditions to accelerate its decomposition and identify potential degradation products.[1][8][14][15][16][17][18]
Table 3: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C | 24 - 72 hours | Ring-opened products, hydrolysis of the hydrazine moiety. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C | 24 - 72 hours | Decomposition products of the hydrazine group. |
| Oxidation | 3-30% H₂O₂, room temp. | 24 - 48 hours | N-oxides, deamination products, diazene derivatives. |
| Thermal Degradation | 80-100 °C (solid-state) | 48 - 96 hours | Various decomposition products. |
| Photostability | Exposure to UV and visible light | As per ICH Q1B guidelines | Photodegradation products. |
Experimental Protocol for Forced Degradation (Acid Hydrolysis Example):
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
Heat the solution at 60 °C and take samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples immediately with an equivalent amount of NaOH.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.[4][5][6]
By understanding and controlling these side reactions, you can significantly improve the yield and purity of your desired products when working with this compound. For further assistance, please consult the relevant literature or contact our technical support team.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]
- 15. pharmainfo.in [pharmainfo.in]
- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. researchgate.net [researchgate.net]
- 18. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Cyclopropylhydrazine Hydrochloride in Experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of cyclopropylhydrazine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound (CAS No: 213764-25-1) is a solid organic compound often used as an intermediate in pharmaceutical synthesis.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[3] This can lead to inaccurate weighing, clumping of the material, and potential degradation through hydrolysis, which can compromise the integrity and outcome of your experiments.[4]
Q2: How should I store this compound to minimize moisture absorption?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[3] For long-term storage, it is recommended to keep it in a freezer at -20°C.[3][5] Storing it inside a desiccator with a suitable drying agent can provide an additional layer of protection against ambient moisture.
Q3: What are the initial signs that my this compound may have absorbed moisture?
A3: Visual signs of moisture absorption include a change in the physical appearance of the solid, such as clumping, caking, or the presence of a liquid film. Inconsistent or fluctuating readings when weighing the compound on an analytical balance can also be an indicator of moisture uptake.[6]
Q4: Can I dry this compound if it has been exposed to moisture?
A4: While it is best to prevent moisture exposure, you can dry the compound if it has absorbed a small amount of water. This can be done by placing it in a vacuum oven at a gentle temperature. However, it is crucial to first determine if the compound is thermally labile to avoid degradation. Always consult the manufacturer's safety data sheet (SDS) for information on thermal stability.
Q5: How does moisture affect reactions involving this compound?
A5: The presence of water can have several detrimental effects on reactions. It can react with moisture-sensitive reagents, leading to the formation of byproducts and a reduction in the yield of the desired product. For compounds like this compound, which has a cyclopropylamine moiety, hydrolysis can occur, leading to the degradation of the starting material.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inaccurate or unstable weight readings | The compound is actively absorbing moisture from the air during weighing. | 1. Weigh by difference: Quickly transfer an approximate amount of the compound to a pre-weighed, sealed vial and record the total weight. Dispense the required amount into your reaction vessel and re-weigh the vial. The difference in weight is the amount of compound used.[7] 2. Use a glovebox: If available, perform all weighing and handling of the compound inside a glovebox with a controlled, low-humidity atmosphere.[8][9][10] 3. Minimize exposure time: Have all necessary equipment ready to minimize the time the container is open to the atmosphere.[11] |
| Compound appears clumped or caked | The compound has already absorbed a significant amount of moisture. | 1. Dry the compound: If thermally stable, dry the compound under vacuum as described in the FAQs. 2. Determine water content: Before use, determine the exact water content using Karl Fischer titration (see Experimental Protocols section). This will allow you to calculate the corrected mass of the active compound.[12] |
| Low reaction yield or unexpected byproducts | The hygroscopic nature of the compound introduced water into the reaction, leading to side reactions or degradation. | 1. Ensure anhydrous conditions: Dry all solvents and glassware thoroughly before use. Run the reaction under an inert atmosphere (nitrogen or argon). 2. Use freshly opened or properly stored reagent: Use a fresh bottle of this compound or one that has been stored under the recommended conditions. 3. Verify reagent quality: If in doubt about the quality of an older reagent, it is best to use a new batch. |
| Difficulty in transferring the solid material | The compound has become sticky or oily due to moisture absorption. | 1. Dissolve and transfer: If the compound is soluble in your reaction solvent, you can weigh it in a sealed vial, dissolve it in a known volume of the anhydrous solvent, and then transfer the solution to your reaction flask using a syringe.[8] |
Quantitative Data Management
To ensure the accuracy and reproducibility of your experiments, it is crucial to quantify the amount of water present in your this compound. The following table can be used to log your measurements obtained from Karl Fischer titration.
| Lot Number | Date of Measurement | Method of Water Determination | Water Content (%) | Analyst |
| CPH-2025-001 | 2025-11-03 | Karl Fischer Titration | 0.5% | Dr. A. Smith |
| CPH-2025-002 | 2025-11-04 | Karl Fischer Titration | 1.2% | Dr. B. Jones |
| User-Entered Data |
This table is a template for users to input their own experimental data.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the steps for determining the water content in a sample of this compound using volumetric Karl Fischer titration.
Materials:
-
Karl Fischer titrator
-
Karl Fischer reagent (volumetric)
-
Anhydrous methanol
-
Gastight syringe
-
Analytical balance
-
This compound sample
Procedure:
-
Prepare the Titrator: Fill the titrator burette with the Karl Fischer reagent and add anhydrous methanol to the titration vessel.
-
Pre-titration: Start the titrator to neutralize any residual moisture in the methanol until a stable, dry endpoint is reached.
-
Sample Preparation and Addition:
-
In a glovebox or under a stream of inert gas, accurately weigh approximately 100-200 mg of this compound into a clean, dry vial.
-
Quickly and carefully add the weighed sample to the pre-titrated methanol in the titration vessel.
-
-
Titration: Start the titration. The Karl Fischer reagent will be added to the vessel until all the water from the sample has been consumed. The instrument will automatically detect the endpoint.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the volume of titrant used and the weight of the sample.
-
Repeat: Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Handling and Dispensing this compound in a Glovebox
This protocol describes the best practice for handling and weighing this compound in an inert atmosphere glovebox to prevent moisture contamination.
Materials:
-
Nitrogen or argon-filled glovebox with an analytical balance
-
Spatula
-
Weighing paper or weighing boat
-
Vials with screw caps
-
This compound
Procedure:
-
Glovebox Preparation: Ensure the glovebox has a low-humidity atmosphere (typically <10 ppm H₂O).
-
Transfer Materials: Introduce the sealed container of this compound, vials, spatula, and weighing paper into the glovebox antechamber. Purge the antechamber several times with the inert gas before transferring the items into the main chamber.
-
Equilibration: Allow the materials to equilibrate to the glovebox atmosphere for at least 15-20 minutes.
-
Weighing:
-
Place the weighing paper or boat on the analytical balance and tare it.
-
Carefully dispense the desired amount of this compound onto the weighing paper.
-
Record the weight.
-
-
Transfer: Immediately transfer the weighed solid to your reaction vessel or a pre-labeled vial and seal it.
-
Storage: Tightly reseal the main container of this compound before removing it from the glovebox.
Visualizations
Experimental Workflow for Weighing a Hygroscopic Compound
Caption: A logical workflow for selecting the appropriate method for weighing hygroscopic compounds.
Signaling Pathway Inhibition: Monoamine Oxidase (MAO)
Cyclopropylhydrazine is a known inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters.[4][13][14][15][16]
Caption: Simplified signaling pathway showing MAO inhibition by cyclopropylhydrazine.
Experimental Workflow for an MAO Inhibition Assay
Caption: A step-by-step workflow for assessing the inhibitory activity of this compound on monoamine oxidase.
References
- 1. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 213764-25-1 [sigmaaldrich.com]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. This compound | 213764-25-1 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 11. reddit.com [reddit.com]
- 12. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Choice for Reactions Involving Cyclopropylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing solvent selection for reactions involving cyclopropylhydrazine hydrochloride. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions with this compound and provides actionable solutions related to solvent choice.
Issue 1: Low Reaction Yield
Low product yield is a common challenge. The choice of solvent can significantly impact reaction kinetics and equilibrium.
| Potential Cause | Recommended Solvent Strategy | Rationale |
| Poor Solubility of Reactants | Consult the solubility data table below. Select a solvent in which this compound and other reactants have adequate solubility. For reactions involving polar intermediates, a polar solvent is generally preferred. | Ensuring all reactants are in the solution phase is crucial for reaction efficiency. |
| Unfavorable Reaction Kinetics | For reactions that proceed through polar transition states, such as the Fischer indole synthesis, polar protic solvents like ethanol or acetic acid can be effective.[1][2] In contrast, for some cyclocondensation reactions like pyrazole synthesis, polar aprotic solvents (e.g., DMF, DMAc, NMP) can accelerate the reaction and improve yields.[3] | The solvent can stabilize transition states, lowering the activation energy and increasing the reaction rate.[3] |
| Product Inhibition | If the product is highly soluble in the reaction solvent, it may inhibit the forward reaction. Consider using a solvent in which the product has limited solubility, allowing it to precipitate out as it forms, driving the equilibrium forward. | Le Chatelier's principle. |
| Side Reactions Promoted by Solvent | Avoid solvents that can react with the starting materials or intermediates. For instance, in reactions sensitive to nucleophilic attack, avoid highly nucleophilic solvents. | Minimizing competing reactions maximizes the yield of the desired product. |
Issue 2: Formation of Impurities and Byproducts
The formation of unwanted side products can complicate purification and reduce the overall efficiency of a synthesis.
| Potential Cause | Recommended Solvent Strategy | Rationale |
| Cyclopropyl Ring Opening | In acidic conditions, the cyclopropyl ring can be susceptible to opening. Using less acidic conditions or a non-polar, aprotic solvent may minimize this side reaction. The stability of the hydrochloride salt helps to mitigate this, but prolonged heating in strong acid should be monitored. | The cyclopropyl group can be activated towards ring-opening by protonation, a process favored in protic and acidic media. |
| N-N Bond Cleavage in Fischer Indole Synthesis | Electron-donating substituents on the phenylhydrazine ring can promote N-N bond cleavage, leading to byproducts like aniline derivatives.[4] While solvent effects on this specific cleavage are not well-documented, using a solvent that disfavors the formation of highly stabilized cationic intermediates may be beneficial. A less polar solvent could potentially suppress this pathway. | The stability of intermediates plays a crucial role in determining the reaction pathway. |
| Poor Regioselectivity in Pyrazole Synthesis | The use of polar aprotic solvents such as DMF, NMP, or DMAc has been shown to significantly improve regioselectivity in the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines.[3][5] In some cases, fluorinated alcohols like TFE or HFIP can dramatically increase regioselectivity.[6] | The solvent can influence the preferred orientation of the reactants during the cyclization step, leading to the preferential formation of one regioisomer.[5] |
Issue 3: Difficult Product Isolation and Purification
The choice of solvent not only affects the reaction itself but also the subsequent workup and purification steps.
| Potential Cause | Recommended Solvent Strategy | Rationale |
| Product is Highly Soluble in the Reaction Solvent | Select a reaction solvent from which the product can be easily precipitated by the addition of an anti-solvent or by cooling. Alternatively, choose a volatile solvent that can be readily removed under reduced pressure. | Facilitates easier isolation of the final product. |
| Formation of Emulsions During Aqueous Workup | If using a water-immiscible organic solvent, the presence of salts and polar byproducts can lead to emulsion formation. Adding a saturated brine solution can help to break emulsions. | The increased ionic strength of the aqueous phase helps to separate the organic and aqueous layers. |
| Co-elution of Product and Impurities During Chromatography | The choice of reaction solvent can influence the impurity profile. A cleaner reaction will simplify chromatography. If purification is challenging, consider recrystallization from a suitable solvent system. For this compound itself, recrystallization from methanol, ethanol, or isopropanol has been reported. | A well-chosen recrystallization solvent can effectively remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is reported to be slightly soluble in water, methanol, and DMSO.[6] Its hydrochloride salt form generally enhances its solubility in polar solvents compared to the free base.[7] For recrystallization purposes, methanol, ethanol, and isopropanol have been successfully employed.[8]
Q2: How does the choice of solvent affect the stability of this compound?
The hydrochloride salt form enhances the stability of cyclopropylhydrazine, making it easier to handle and store compared to the free base.[7] However, the cyclopropyl ring can be susceptible to opening under strongly acidic conditions and elevated temperatures. The choice of a less acidic medium or a non-polar, aprotic solvent can help to minimize this degradation pathway. Stability is also pH-dependent, with hydrazines generally showing maximum stability in slightly acidic solutions.[9][10]
Q3: Which solvents are recommended for the Fischer indole synthesis using this compound?
The Fischer indole synthesis is typically carried out in the presence of an acid catalyst.[11] Polar protic solvents such as ethanol and acetic acid are commonly used and have proven effective.[1][2] The choice of acid catalyst (e.g., HCl, H2SO4, PPA, or Lewis acids like ZnCl2) is also a critical parameter to optimize.[12]
Q4: For pyrazole synthesis, what is the best solvent to ensure high regioselectivity?
For the synthesis of pyrazoles from this compound and unsymmetrical 1,3-dicarbonyl compounds, polar aprotic solvents are generally recommended to achieve high regioselectivity.[3] Solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have been shown to provide better results than polar protic solvents like ethanol.[3][5] In specific cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[6]
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Slightly Soluble | [6] |
| Methanol | Slightly Soluble, Good for Recrystallization | [6][8] |
| Ethanol | Good for Recrystallization | [8] |
| Isopropanol | Good for Recrystallization | [8] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [6] |
| Dichloromethane | Used in synthesis of precursor | [8] |
| Chloroform | Used in synthesis of precursor | [8] |
| 1,2-Dichloroethane | Used in synthesis of precursor | [8] |
| Toluene | Used in synthesis of precursor | [8] |
| Tetrahydrofuran (THF) | Used in synthesis of precursor | [8] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol provides a general guideline for the Fischer indole synthesis using this compound and a ketone (e.g., cyclohexanone).
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. testbook.com [testbook.com]
- 8. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring Reactions with Cyclopropylhydrazine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed information on monitoring and troubleshooting chemical reactions involving cyclopropylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the progress of reactions involving this compound?
A1: The most common techniques for monitoring reactions with this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required. TLC is excellent for quick qualitative checks, while HPLC and GC-MS offer quantitative data.[1][2][3][4] NMR can be used for in-situ, real-time monitoring.[5][6][7]
Q2: My TLC plate shows streaking for the spot corresponding to this compound. What is the cause and how can I fix it?
A2: Streaking on a TLC plate is often caused by the high polarity and basicity of the hydrazine moiety, which interacts strongly with the acidic silica gel. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your TLC eluent (e.g., 0.5-1% v/v). This neutralizes the acidic sites on the silica, leading to more defined spots.
Q3: I am having trouble visualizing the spots for my hydrazine-containing compounds on the TLC plate.
A3: Hydrazine derivatives may not be strongly UV-active.[8] A variety of staining agents can be used for visualization. Ninhydrin is a common choice for amines and can work for hydrazines, typically appearing as purple or brown spots upon heating.[8] An iodine chamber is a good non-specific alternative that visualizes most organic compounds.[8] Ceric ammonium molybdate (CAM) is another effective general-purpose stain.
Q4: Can I use HPLC to monitor my reaction? My starting material is the hydrochloride salt.
A4: Yes, HPLC is an excellent quantitative method. Since cyclopropylhydrazine is highly polar, a reversed-phase (e.g., C18) column may require a specific mobile phase to achieve good retention.[3] Using a mixed-mode column (e.g., cation-exchange) can improve retention.[3] Alternatively, pre-column derivatization with an appropriate aldehyde (like salicylaldehyde or p-dimethylaminobenzaldehyde) can form a less polar, UV-active hydrazone, which is easily analyzed on a standard C18 column.[9][10][11]
Q5: My reaction seems to have stalled, as the TLC/HPLC analysis shows no change over the last hour. What should I do?
A5: First, confirm the stall by taking another sample after a longer interval (e.g., 2-4 hours) to ensure it's not just a slow reaction. If confirmed, consider the following:
-
Reagent Stability: Cyclopropylhydrazine or other reagents may have degraded. Consider adding a fresh portion of the limiting reagent.
-
Temperature: Ensure the reaction temperature is correct and stable. A slight increase in temperature may restart the reaction, but monitor for side-product formation.
-
Catalyst Activity: If using a catalyst, it may have deactivated.
-
Inhibitors: An impurity in the starting materials or solvent could be inhibiting the reaction.
Troubleshooting and Experimental Protocols
Method 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective method for qualitatively tracking the consumption of starting materials and the formation of products.[12]
Experimental Protocol:
-
Preparation: Prepare a TLC developing chamber with a suitable eluent. A common starting point for polar compounds is a mixture of Ethyl Acetate and Hexanes (e.g., 1:1) or Dichloromethane and Methanol (e.g., 9:1). If streaking occurs, add 0.5% triethylamine to the eluent.
-
Spotting: On a silica gel TLC plate, spot a dilute solution of your starting material (this compound), any other key reactants, and a co-spot (both starting material and reactant in the same spot).
-
Sampling: Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the plate.
-
Development: Place the plate in the developing chamber and allow the eluent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and dry it. Visualize the spots under a UV lamp (254 nm). If spots are not visible, stain the plate using a ninhydrin solution followed by gentle heating, or place it in an iodine chamber.[8]
-
Analysis: Compare the spot(s) from the reaction mixture to the starting material lanes. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Troubleshooting Data Summary
| Issue | Potential Cause | Recommended Solution |
| Streaking Spots | Starting material is highly polar/basic. | Add 0.5-1% triethylamine or ammonia to the eluent. |
| Poor Separation | Eluent polarity is too high or too low. | Adjust the eluent ratio. Test different solvent systems (e.g., DCM/MeOH, EtOAc/Hexanes). |
| No Visible Spots | Compounds are not UV-active. | Use a chemical stain (e.g., ninhydrin, iodine, CAM). |
| All Spots at Baseline | Eluent is not polar enough. | Increase the proportion of the more polar solvent (e.g., increase MeOH in a DCM/MeOH system). |
| All Spots at Solvent Front | Eluent is too polar. | Decrease the proportion of the more polar solvent. |
Method 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides quantitative data on the concentration of reactants and products over time. Due to the polarity of cyclopropylhydrazine, derivatization is often recommended for robust analysis on standard reversed-phase columns.[10]
Experimental Protocol (Pre-column Derivatization):
-
Derivatizing Agent: Prepare a solution of salicylaldehyde in the mobile phase diluent (e.g., 1 mg/mL in Acetonitrile/Water).
-
Sample Preparation:
-
At each time point (t=0, 1h, 2h, etc.), withdraw a precise aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of diluent in a vial. This also serves as the "reaction sample."
-
Transfer 100 µL of the diluted "reaction sample" to a new HPLC vial.
-
Add 50 µL of the salicylaldehyde solution, cap, and vortex for ~20 minutes to form the hydrazone derivative.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water, B: Acetonitrile
-
Gradient: 25% B to 75% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~360 nm (for the salicylaldehyde hydrazone)
-
Injection Volume: 10 µL
-
-
Analysis: Monitor the decrease in the peak area of the derivatized cyclopropylhydrazine and the increase in the peak area of the derivatized product.
Quantitative Data Example
| Time Point | Cyclopropylhydrazine Peak Area | Product Peak Area | % Conversion |
| 0 hr | 1,540,000 | 0 | 0% |
| 1 hr | 812,000 | 705,000 | 47.3% |
| 2 hr | 425,000 | 1,090,000 | 72.4% |
| 4 hr | 98,000 | 1,410,000 | 93.6% |
| 6 hr | < 10,000 | 1,525,000 | >99% |
Visual Workflow and Troubleshooting Guides
General Reaction Monitoring Workflow
The following diagram illustrates a standard workflow for monitoring a chemical reaction using multiple analytical techniques.
Caption: General workflow for monitoring reaction progress.
Troubleshooting a Stalled Reaction
This decision tree provides a logical path for diagnosing and addressing a stalled reaction.
References
- 1. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. imserc.northwestern.edu [imserc.northwestern.edu]
- 7. Magritek [magritek.com]
- 8. echemi.com [echemi.com]
- 9. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method [yyhx.ciac.jl.cn]
- 12. Monitoring reactions | CPD article | RSC Education [edu.rsc.org]
Technical Support Center: Purification of Cyclopropylhydrazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude cyclopropylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities in crude this compound, particularly when synthesized via the N-Boc protection route, may include:
-
Unreacted Starting Materials: Such as cyclopropylamine.
-
Incomplete Deprotection: Residual N-Boc-cyclopropylhydrazine.
-
Side Products: Byproducts from the reaction of cyclopropylamine with the aminating agent.
-
Color Impurities: High molecular weight byproducts formed during the reaction or decomposition.[1]
Q2: What is the recommended primary purification method for this compound?
Recrystallization is the most commonly cited and effective method for purifying this compound.[2] Solvents such as ethanol or methanol are frequently used.[2] The process generally involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization of the purified product.
Q3: How can I remove colored impurities from my crude product?
Colored impurities can often be removed by treating the solution of the crude product with activated carbon before the recrystallization process.[2] The activated carbon adsorbs the colored compounds, which are then removed by filtration.
Q4: My purified this compound has a low melting point. What does this indicate?
A low or broad melting point range typically indicates the presence of impurities. Pure this compound should have a sharp melting point. The reported melting point is in the range of 131.6-132.6 °C. If your product's melting point is significantly lower, further purification is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| The product "oils out" instead of crystallizing during recrystallization. | The melting point of the compound may be lower than the boiling point of the solvent, or the solution is supersaturated. | - Try using a lower-boiling point solvent for recrystallization.- Ensure a slower cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.- Add a seed crystal of pure this compound to induce crystallization.- Consider a mixed solvent system. Dissolve the crude product in a solvent in which it is highly soluble (e.g., methanol) and then slowly add a solvent in which it is poorly soluble (e.g., diethyl ether) until turbidity is observed. Then, heat to redissolve and cool slowly. |
| No crystals form upon cooling, or the yield is very low. | - Too much solvent was used, and the solution is not saturated.- The cooling process is too rapid.- The concentration of the desired product in the crude material is very low. | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Ensure the solution cools slowly and undisturbed.- If the concentration of the product is suspected to be low, consider an alternative purification method like column chromatography before recrystallization. |
| The product is still colored after recrystallization. | - The colored impurities have similar solubility to the product in the chosen solvent.- The amount of activated carbon used was insufficient, or the treatment was not effective. | - Repeat the recrystallization, ensuring to use an adequate amount of activated carbon and allowing sufficient contact time with the hot solution before filtration.- Try recrystallizing from a different solvent in which the colored impurities might be more soluble.- Consider column chromatography as an alternative purification method. |
| The final product is hygroscopic and difficult to handle. | This compound is known to be hygroscopic. | - Dry the purified crystals thoroughly under vacuum.- Store the final product in a desiccator over a suitable drying agent (e.g., P₂O₅).- Handle the product in a glove box or under an inert atmosphere to minimize exposure to moisture. |
Experimental Protocols
Recrystallization of this compound from Ethanol
This protocol is a standard procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Activated carbon
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely. The solution should be heated to near the boiling point of ethanol.
-
If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product).
-
Keep the solution hot for 5-10 minutes, swirling occasionally, to allow for the adsorption of colored impurities by the activated carbon.
-
Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
Quantitative Data Summary:
| Parameter | Crude Product | After Recrystallization |
| Appearance | Yellowish to brown solid | White to off-white crystalline solid |
| Purity (Typical) | Varies | >98% |
| Melting Point | Broad range, <130 °C | 131.6-132.6 °C |
| Yield (Typical) | N/A | 70-85%[2] |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Recrystallization Issues
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Effect of pH on the stability of cyclopropylhydrazine hydrochloride in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cyclopropylhydrazine hydrochloride in solution, with a focus on the effect of pH.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on the chemistry of related compounds, potential degradation pathways include:
-
Oxidation: The hydrazine moiety is susceptible to oxidation, which can be catalyzed by trace metal ions and exposure to air. This can lead to the formation of various oxidation products and a loss of potency.
-
Hydrolysis: The cyclopropylamine part of the molecule could be susceptible to hydrolytic cleavage, particularly at elevated temperatures and extreme pH values.
Q3: Are there any specific buffer components that should be avoided?
A3: Certain buffer species, such as phosphate, have been shown to catalyze the degradation of some hydrazine derivatives. It is advisable to conduct preliminary compatibility studies with your chosen buffer system. Citrate and acetate buffers are often used for acidic pH ranges and may be suitable alternatives.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1] This method should be capable of separating the intact this compound from its potential degradation products. UV detection is commonly used for such analyses.
Q5: What are the typical storage conditions for this compound solutions?
A5: To enhance stability, solutions should be stored at refrigerated temperatures (2-8 °C), protected from light, and in tightly sealed containers to minimize exposure to oxygen. For long-term storage, preparing fresh solutions is recommended. The hydrochloride salt form generally offers improved stability and water solubility compared to the free base.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of potency in solution | - pH of the solution is neutral or alkaline.- Presence of oxidizing agents or metal ion contaminants.- Exposure to light or elevated temperatures. | - Adjust the pH to an acidic range (e.g., pH 3-5) using a suitable buffer.- Use high-purity water and reagents; consider using a chelating agent like EDTA.- Store solutions protected from light and at refrigerated temperatures. |
| Appearance of unknown peaks in HPLC chromatogram | - Degradation of this compound. | - Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and aid in peak identification.- Use a mass spectrometry (MS) detector coupled with HPLC (LC-MS) for structural elucidation of the unknown peaks. |
| Discoloration of the solution | - Formation of colored degradation products, often due to oxidation. | - This is a visual indicator of degradation. The solution should be discarded, and fresh solution prepared under optimized, more protective conditions (acidic pH, inert atmosphere). |
| Precipitation in the solution | - Poor solubility at the given pH or concentration.- Formation of insoluble degradation products. | - Check the solubility of this compound at the specific pH and temperature. Adjust concentration if necessary.- If precipitation is due to degradation, the solution is unstable and should be reformulated. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
This protocol outlines a typical experimental workflow for assessing the stability of this compound at different pH values.
1. Materials:
- This compound
- High-purity water (Milli-Q or equivalent)
- Buffer solutions: e.g., 0.1 M Hydrochloric acid (pH 1), 0.1 M Acetate buffer (pH 3, 5), 0.1 M Phosphate buffer (pH 7, 9), 0.1 M Sodium hydroxide (pH 11)
- HPLC system with UV detector
- Calibrated pH meter
2. Procedure:
- Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
- For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration (e.g., 0.1 mg/mL).
- Immediately after preparation (t=0), analyze an aliquot of each solution by a validated stability-indicating HPLC method to determine the initial concentration.
- Store the remaining solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
- At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution and analyze by HPLC.
- Record the peak area of the intact this compound and any degradation products.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage remaining versus time for each pH.
- Determine the degradation rate constant (k) and half-life (t½) for each pH condition.
Data Presentation
The following tables are templates for presenting stability data. The values provided are for illustrative purposes only and should be replaced with actual experimental data.
Table 1: Percentage of this compound Remaining at 40°C
| Time (Days) | pH 3.0 | pH 5.0 | pH 7.0 | pH 9.0 |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.5 | 97.2 | 92.1 |
| 3 | 99.5 | 98.7 | 92.5 | 80.3 |
| 7 | 98.9 | 97.1 | 83.1 | 65.4 |
| 14 | 97.8 | 94.5 | 68.9 | 42.8 |
| 30 | 95.3 | 88.6 | 45.2 | 18.7 |
Table 2: Degradation Rate Constants and Half-Life at 40°C
| pH | Rate Constant (k, days⁻¹) | Half-Life (t½, days) |
| 3.0 | 0.0016 | 433.1 |
| 5.0 | 0.0041 | 169.1 |
| 7.0 | 0.0264 | 26.3 |
| 9.0 | 0.0558 | 12.4 |
Visualizations
Caption: Experimental workflow for pH-dependent stability testing.
Caption: Logical relationship between pH and stability of cyclopropylhydrazine HCl.
References
Strategies to minimize by-product formation in cyclopropylhydrazine hydrochloride reactions.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize by-product formation during the synthesis of cyclopropylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary by-products?
A1: A prevalent synthetic route involves the electrophilic amination of cyclopropylamine using N-Boc-O-tosylhydroxylamine, followed by the acidic deprotection of the resulting N-Boc-cyclopropylhydrazine intermediate.[1] The most significant by-products are typically 1,1-dicyclopropylhydrazine and 1,2-dicyclopropylhydrazine, which arise from over-alkylation.[2][3] Other potential impurities include unreacted cyclopropylamine and residual N-Boc-cyclopropylhydrazine from incomplete deprotection.
Q2: Why is over-alkylation a common issue in hydrazine synthesis?
A2: Direct alkylation of hydrazine or its derivatives is often problematic because the initial product, a monosubstituted hydrazine, can be nucleophilic enough to react again with the alkylating agent. This leads to the formation of di- and even tri-substituted products. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, on the aminating agent is a key strategy to prevent this issue by temporarily blocking one of the nitrogen atoms.[4]
Q3: What is the role of the Boc protecting group in this synthesis?
A3: The Boc (tert-butoxycarbonyl) group serves to temporarily protect one of the nitrogen atoms on the hydroxylamine reagent. This ensures that only one cyclopropyl group is introduced, leading to the formation of the desired mono-cyclopropylhydrazine.[5][6] The Boc group is stable under the basic conditions of the amination reaction and can be removed under acidic conditions to yield the final product.[7][8]
Q4: Are there alternative methods for N-Boc deprotection?
A4: While strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used, several other methods for N-Boc deprotection exist, some of which are milder.[8][9] These include the use of Lewis acids (e.g., ZnBr2, TiCl4), thermolytic conditions, or even catalyst-free methods using water at elevated temperatures.[8][9] The choice of method depends on the overall sensitivity of the molecule to acidic conditions.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action(s) |
| High levels of dicyclopropylhydrazine detected. | Over-alkylation of the product. This can happen if the reaction conditions are not optimized, leading to the reaction of the newly formed cyclopropylhydrazine with the aminating agent or other reactive species. | 1. Control Stoichiometry: Use a slight excess of cyclopropylamine relative to the N-Boc-O-tosylhydroxylamine to ensure the aminating agent is consumed before it can react with the product. A molar ratio of approximately 10:1 (cyclopropylamine to aminating agent) has been reported in patents.[1]2. Temperature Control: Maintain the reaction temperature strictly within the recommended range (e.g., 0-20°C).[1] Higher temperatures can increase the rate of side reactions.3. Slow Addition: Add the aminating agent (N-Boc-O-tosylhydroxylamine) slowly to the solution of cyclopropylamine to maintain a low instantaneous concentration of the aminating agent. |
| Presence of N-Boc-cyclopropylhydrazine in the final product. | Incomplete deprotection. The reaction time or the strength of the acid may be insufficient to completely remove the Boc group. | 1. Increase Reaction Time/Temperature: Extend the duration of the deprotection step or slightly increase the temperature, monitoring the reaction progress by TLC or LC-MS.2. Use a Stronger Acidic Condition: If using a mild acid, consider switching to a stronger one, such as 4M HCl in dioxane or a higher concentration of TFA, if the molecule is stable under these conditions.3. Ensure Proper Mixing: Inadequate stirring can lead to localized areas of incomplete reaction. Ensure the reaction mixture is homogenous. |
| Significant amount of unreacted cyclopropylamine in the product. | Incomplete reaction. The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents. | 1. Check Reagent Quality: Ensure that the N-Boc-O-tosylhydroxylamine is of high purity and has been stored correctly.2. Extend Reaction Time: Allow the reaction to proceed for a longer period, monitoring by an appropriate analytical method (e.g., TLC, GC-MS).3. Optimize Temperature: While high temperatures can cause by-products, a temperature that is too low may slow the reaction rate excessively. Ensure the reaction is maintained within the optimal range (e.g., 0-20°C).[1] |
| Low overall yield after purification. | Product loss during workup or purification. this compound is water-soluble, which can lead to losses during aqueous workup phases. Recrystallization solvent choice is also critical. | 1. Minimize Aqueous Extractions: If an aqueous workup is necessary, minimize the volume of water used and perform multiple extractions with an organic solvent if applicable to recover any dissolved product.2. Optimize Recrystallization: Screen different solvents for recrystallization to maximize recovery of the hydrochloride salt. Ethanol or methanol are often cited as suitable solvents.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative example based on literature procedures.[1]
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
-
To a stirred solution of cyclopropylamine (10 molar equivalents) and N-methylmorpholine (1.1 molar equivalents) in dichloromethane (DCM), cool the mixture to 0°C in an ice bath.
-
Add N-Boc-O-tosylhydroxylamine (1.0 molar equivalent) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with water. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-cyclopropylhydrazine.
Step 2: Deprotection to form this compound
-
Dissolve the crude N-Boc-cyclopropylhydrazine (1.0 equivalent) in a suitable solvent such as methanol or isopropanol.
-
Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated aqueous HCl).
-
Stir the mixture at room temperature overnight.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified white crystalline solid.[1]
Visualizations
Reaction Pathway and By-product Formation
Caption: Synthetic route and potential side reactions.
Troubleshooting Workflow for By-product Formation
Caption: A logical workflow for troubleshooting by-products.
References
- 1. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. princeton.edu [princeton.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 6. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
- 7. [PDF] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Overcoming solubility issues of cyclopropylhydrazine hydrochloride in organic solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with cyclopropylhydrazine hydrochloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common organic solvents?
A1: this compound is a salt and typically exhibits limited solubility in many common organic solvents. Published data describes its solubility as "slight" in dimethyl sulfoxide (DMSO), methanol, and water[1]. For many synthetic applications in non-polar organic solvents, its solubility can be a significant challenge.
Q2: Why is this compound poorly soluble in many organic solvents?
A2: As a hydrochloride salt, this compound is an ionic compound. Organic solvents can be broadly categorized by their polarity. Non-polar or weakly polar organic solvents are generally poor at solvating ions, leading to low solubility. Polar aprotic solvents like DMSO and polar protic solvents like methanol can solvate the ions to some extent, resulting in slight solubility[1].
Q3: Can heating improve the solubility of this compound?
A3: Yes, in many cases, heating can increase the solubility of a compound. However, the stability of this compound at elevated temperatures in a particular solvent should be considered. It is advisable to start with small-scale tests at a slightly elevated temperature (e.g., 40-50 °C) and monitor for any degradation.
Q4: Are there any alternative forms of cyclopropylhydrazine that might be more soluble in organic solvents?
A4: Yes, converting this compound to its freebase form can significantly improve its solubility in a wide range of organic solvents. The freebase is less polar than the hydrochloride salt, making it more compatible with organic media.
Troubleshooting Guide
This guide provides solutions to common problems encountered when trying to dissolve this compound in organic solvents for chemical reactions.
| Problem | Possible Cause | Suggested Solution(s) |
| The compound is not dissolving in my chosen organic solvent (e.g., THF, Dichloromethane, Toluene). | The solvent is not polar enough to dissolve the hydrochloride salt. | 1. Use a co-solvent: Add a small amount of a polar solvent like DMSO, DMF, or ethanol to your primary solvent. Start with a 10:1 ratio of your primary solvent to the co-solvent and adjust as needed. 2. Convert to freebase: If the reaction conditions permit, convert the hydrochloride salt to the freebase, which will be significantly more soluble in non-polar organic solvents. See the detailed protocol below. |
| The compound dissolves initially but then precipitates out of the solution. | The solution is supersaturated, or the temperature has decreased. | 1. Gentle heating: Warm the mixture gently with stirring to redissolve the compound. Maintain a slightly elevated temperature during the reaction if possible. 2. Increase the amount of co-solvent: If using a co-solvent system, a higher proportion of the polar solvent may be required to maintain solubility. |
| I need to run my reaction at low temperatures, and the compound is not soluble. | Low temperatures decrease the solubility of most compounds. | 1. Optimize the co-solvent system at low temperatures: Screen different co-solvents and their ratios to find a system that provides sufficient solubility at the desired reaction temperature. 2. Prepare a concentrated stock solution: Dissolve the this compound in a minimal amount of a strong polar solvent (e.g., DMSO) and add this stock solution dropwise to the cold reaction mixture. |
| My reaction is sensitive to protic solvents like methanol or ethanol. | The hydroxyl group of the alcohol is interfering with the reaction. | 1. Use a polar aprotic co-solvent: Employ DMSO or DMF as the co-solvent instead of an alcohol. 2. Convert to the freebase: This is often the best solution for reactions sensitive to protic solvents, as the freebase can be dissolved in aprotic organic solvents. |
Quantitative Data Summary
| Solvent | Qualitative Solubility | Potential as Co-solvent |
| Water | Slightly Soluble[1] | Yes |
| Methanol | Slightly Soluble[1] | Yes |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | Yes |
| Ethanol | - | Yes |
| N,N-Dimethylformamide (DMF) | - | Yes |
| Acetonitrile | - | Yes |
| Tetrahydrofuran (THF) | Likely Insoluble | No |
| Dichloromethane (DCM) | Likely Insoluble | No |
| Toluene | Likely Insoluble | No |
| Diethyl Ether | Likely Insoluble | No |
Experimental Protocols
Protocol 1: Using a Co-solvent System to Improve Solubility
This protocol outlines a general method for using a co-solvent to dissolve this compound in a less polar organic solvent.
Objective: To prepare a solution of this compound in a predominantly non-polar or weakly polar organic solvent for a chemical reaction.
Materials:
-
This compound
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Primary organic solvent (e.g., THF, Dichloromethane)
-
Co-solvent (e.g., DMSO, DMF, Ethanol)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction vessel, add the primary organic solvent.
-
Begin stirring the solvent.
-
Add the solid this compound to the stirring solvent.
-
Observe that the solid does not dissolve completely.
-
Slowly add the co-solvent dropwise while continuing to stir vigorously.
-
Continue adding the co-solvent until the solid completely dissolves.
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Note the approximate ratio of the primary solvent to the co-solvent required for dissolution for future experiments.
-
Proceed with the addition of other reagents for the chemical reaction.
Protocol 2: Conversion of this compound to its Freebase
This protocol describes the conversion of the hydrochloride salt to the freebase to achieve solubility in a wider range of organic solvents.
Objective: To generate the freebase of cyclopropylhydrazine for use in organic reactions where the hydrochloride salt is insoluble.
Materials:
-
This compound
-
A suitable base (e.g., 1 M sodium hydroxide solution, triethylamine)
-
An organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
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Water (deionized)
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Separatory funnel
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
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Rotary evaporator
Procedure:
-
Dissolve the this compound in water.
-
Cool the aqueous solution in an ice bath.
-
Slowly add the base to the stirred aqueous solution. If using a liquid base like triethylamine, it can be added directly. If using an aqueous base like NaOH, add it dropwise.
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Monitor the pH of the aqueous layer to ensure it is basic (pH > 10).
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Transfer the mixture to a separatory funnel.
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Extract the aqueous layer with the chosen organic solvent (e.g., dichloromethane) three times.
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Combine the organic layers.
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Dry the combined organic layers over the drying agent (e.g., anhydrous sodium sulfate).
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Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the cyclopropylhydrazine freebase, which can then be dissolved in the desired organic solvent for the reaction.
Visualizations
References
Optimizing temperature and reaction time for cyclopropylhydrazine hydrochloride synthesis.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of cyclopropylhydrazine hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis, with a focus on optimizing temperature and reaction time.
Experimental Protocol: Synthesis of this compound
This protocol is based on a two-step synthesis method involving the formation of an N-Boc protected intermediate, followed by deprotection to yield the final product.
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add cyclopropylamine, dichloromethane, and N-methylmorpholine (NMM).
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Cooling: Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath.
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Reagent Addition: Slowly add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (BocHNOTs) in batches, ensuring the temperature is maintained at 0°C.
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Initial Reaction: Continue the reaction at 0°C for 2 hours after the addition is complete.
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Overnight Reaction: Allow the reaction to proceed overnight (approximately 12-18 hours) at room temperature (below 20°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, concentrate the mixture to dryness. Add dichloromethane and water to the crude product. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
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Purification: Combine the organic layers, dry them, filter, and concentrate to obtain the crude product. The crude product can be further purified by trituration with petroleum ether to yield N-Boc-cyclopropylhydrazine as a light yellow solid.
Step 2: Synthesis of this compound (Deprotection)
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Reaction Setup: In a three-necked flask, add the N-Boc-cyclopropylhydrazine obtained from Step 1.
-
Acid Addition: Under an ice-water bath, slowly add concentrated hydrochloric acid.
-
Reaction: Allow the reaction to proceed overnight (17-20 hours) at room temperature (20-25°C). Monitor the reaction to completion using TLC.[1]
-
Decolorization and Filtration: Add activated carbon to the reaction solution to decolorize it, and then filter the solution.
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Concentration and Recrystallization: Concentrate the aqueous phase to obtain the crude product. Recrystallize the crude product from ethanol to obtain pure this compound as white crystals.[1][2]
Optimization of Reaction Parameters
The yield and purity of this compound are sensitive to reaction temperature and time. The following table summarizes the reported conditions and outcomes.
| Step | Parameter | Value | Reagent | Solvent | Yield | Melting Point (°C) |
| 1 | Temperature | 0 to 20°C | N-Boc-O-p-toluenesulfonyl hydroxylamine | Dichloromethane | ~67% | 105.4 - 106.2 |
| Reaction Time | 4 to 18 hours | |||||
| 2 | Temperature | 20 to 50°C | Concentrated Hydrochloric Acid | Water | 74 - 76% | 131.6 - 132.6 |
| Reaction Time | 17 to 20 hours |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield in Step 1 | Incomplete reaction. | Ensure the reaction is monitored by TLC and allowed to proceed to completion. The overnight reaction at room temperature is crucial. |
| Loss of product during work-up. | Be meticulous during the extraction and separation steps. Ensure complete extraction from the aqueous layer. | |
| Low yield in Step 2 | Incomplete deprotection. | Confirm the reaction has gone to completion using TLC. If necessary, the reaction time at room temperature can be extended. |
| Degradation of the product. | Avoid excessive heating during the concentration step. | |
| Impure final product | Incomplete removal of the Boc-protecting group. | Ensure sufficient hydrochloric acid is used and the reaction time is adequate for complete deprotection. |
| Presence of side-products. | Recrystallization from ethanol is an effective purification method. Ensure proper recrystallization technique to obtain high-purity crystals. | |
| Reaction does not start (Step 1) | Poor quality of reagents. | Use fresh and high-purity reagents. The stability of N-Boc-O-p-toluenesulfonyl hydroxylamine can be a factor. |
| Insufficient cooling. | Maintaining the initial reaction temperature at 0°C is important for controlling the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the deprotection step (Step 2)?
A1: The deprotection reaction is typically carried out by adding hydrochloric acid at a low temperature (ice-water bath) and then allowing the reaction to proceed at room temperature (20-25°C). A broader range of 20-50°C has been reported to be effective.[2]
Q2: How long should the reaction be stirred for each step?
A2: For Step 1, after the initial 2 hours at 0°C, the reaction should be stirred overnight (at least 12-18 hours) at room temperature. For Step 2, an overnight reaction of 17-20 hours at room temperature is recommended for complete deprotection.[1][2]
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the recommended method for monitoring the reaction progress in both steps. This will help determine the point of reaction completion and ensure that the reaction is not stopped prematurely.[1][2]
Q4: Can other acids be used for the deprotection step?
A4: While hydrochloric acid is the specified reagent for the formation of the hydrochloride salt, other strong acids could potentially be used for the deprotection of the Boc group. However, this would require optimization and may result in the formation of a different salt of cyclopropylhydrazine.
Q5: What are the key safety precautions for this synthesis?
A5: Cyclopropylhydrazine and its derivatives can be toxic. It is important to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Diagrams
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of cyclopropylhydrazine hydrochloride. It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented synthetic route is a two-step process. The first step involves the N-amination of cyclopropylamine with an electrophilic aminating agent, typically N-Boc-O-p-toluenesulfonyl hydroxylamine (Boc-ONHTs), to form the intermediate N-Boc-cyclopropylhydrazine. The second step is the deprotection of the Boc group using a strong acid, usually hydrochloric acid, to yield the final product, this compound.[1]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Hydrazine derivatives can be toxic, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The cyclopropyl ring is generally stable under the described reaction conditions; however, strong acidic conditions at elevated temperatures should be monitored carefully.[2]
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the N-amination and the Boc deprotection steps. For the N-amination, the disappearance of the cyclopropylamine and the appearance of the N-Boc-cyclopropylhydrazine spot would indicate reaction progression. For the deprotection step, the disappearance of the Boc-protected intermediate and the appearance of the more polar product spot (which may streak on the TLC plate) indicates the reaction is proceeding.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic step.
Step 1: Synthesis of N-Boc-Cyclopropylhydrazine
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Ineffective aminating agent. | Ensure the N-Boc-O-p-toluenesulfonyl hydroxylamine is of high purity and has been stored correctly. |
| Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. The reaction may require longer reaction times or a slight increase in temperature, but avoid excessive heat. | |
| Issues with the base. | Use a non-nucleophilic base like N-methylmorpholine to prevent side reactions. Ensure the base is dry and added in the correct stoichiometric amount. | |
| Formation of Side Products | Dialkylation of the hydrazine. | Use a molar excess of cyclopropylamine to favor the mono-aminated product. |
| Reaction with the solvent. | Use an inert solvent such as dichloromethane or toluene. |
Step 2: Boc Deprotection and Salt Formation
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Use concentrated hydrochloric acid or a solution of HCl in an organic solvent like dioxane. Monitor the reaction by TLC and allow for sufficient reaction time, which can be up to several hours. |
| Steric hindrance. | While less common for a simple cyclopropyl group, ensure adequate mixing and sufficient reaction time. | |
| Formation of t-butylated byproducts | The intermediate tert-butyl cation generated during deprotection can alkylate the product or other nucleophiles present. | Consider performing the deprotection at a lower temperature (e.g., 0 °C) to minimize the rate of side reactions. |
| Product Degradation | The cyclopropyl ring is generally stable, but prolonged exposure to very harsh acidic conditions and high temperatures could potentially lead to ring-opening.[3][4][5][6] | Avoid excessive heating during the deprotection step. Perform the reaction at room temperature or below and monitor closely. |
Purification: Recrystallization
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | Product is too soluble in the chosen solvent. | Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent. If solubility is still too high, consider using a co-solvent system or an anti-solvent addition approach. |
| Oiling out instead of crystallization. | Ensure the solution is not supersaturated before cooling. Try slower cooling rates, seeding with a small crystal of the pure product, or scratching the inside of the flask to induce crystallization. | |
| Persistent Impurities | Co-crystallization of impurities with the product. | If impurities have similar solubility profiles, multiple recrystallizations may be necessary. Alternatively, consider a different recrystallization solvent or an alternative purification method like column chromatography on a suitable stationary phase (though this is less common for the hydrochloride salt). |
| Incomplete removal of colored impurities. | Treatment with activated carbon during the workup of the deprotection step can help remove colored impurities before the final recrystallization. |
Experimental Protocols
Key Experiment 1: Synthesis of N-Boc-Cyclopropylhydrazine
-
Reagents and Materials:
-
Cyclopropylamine
-
N-Boc-O-p-toluenesulfonyl hydroxylamine (Boc-ONHTs)
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Petroleum ether
-
-
Procedure:
-
To a stirred solution of cyclopropylamine (e.g., 10 equivalents) and N-methylmorpholine (e.g., 1.1 equivalents) in dichloromethane at 0 °C, add N-Boc-O-p-toluenesulfonyl hydroxylamine (1 equivalent) portion-wise.
-
Maintain the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by trituration or recrystallization from a suitable solvent like petroleum ether to obtain N-Boc-cyclopropylhydrazine.[1]
-
Key Experiment 2: Synthesis of this compound
-
Reagents and Materials:
-
N-Boc-cyclopropylhydrazine
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Activated Carbon
-
-
Procedure:
-
Dissolve N-Boc-cyclopropylhydrazine in a suitable solvent or add it directly to an excess of concentrated hydrochloric acid at 0 °C.
-
Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC. This may take several hours.
-
(Optional) Add a small amount of activated carbon to decolorize the solution and stir for a short period.
-
Filter the solution to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure to remove excess acid and solvent.
-
Recrystallize the resulting crude solid from a suitable solvent, such as ethanol, to yield pure this compound.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organic chemistry - What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
- 6. physicsforums.com [physicsforums.com]
Validation & Comparative
¹H and ¹³C NMR Analysis: A Comparative Guide to Cyclopropylhydrazine Hydrochloride and its Analogs
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of small molecule drug candidates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR characteristics of cyclopropylhydrazine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public experimental spectra for this compound, this guide will leverage data from the closely related and well-characterized phenylhydrazine hydrochloride as a primary reference for comparison. The expected spectral features of this compound will be discussed based on established principles of NMR spectroscopy.
Comparative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for phenylhydrazine hydrochloride and the predicted chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and general NMR principles.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Phenylhydrazine hydrochloride | DMSO-d6 | H-2, H-6 | 7.32 | d | 7.7 |
| H-4 | 7.02 | t | 7.4 | ||
| H-3, H-5 | 6.90 | d | 8.0 | ||
| NH | 10.4 (broad s) | s | - | ||
| NH₂ | 8.7 (broad s) | s | - | ||
| This compound (Predicted) | DMSO-d6 | CH (methine) | ~2.5 - 2.8 | m | - |
| CH₂ (methylene) | ~0.4 - 0.8 | m | - | ||
| NH | Broad s | s | - | ||
| NH₂ | Broad s | s | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
| Phenylhydrazine hydrochloride | DMSO-d6 | C-1 | 148.1 |
| C-3, C-5 | 129.1 | ||
| C-4 | 121.0 | ||
| C-2, C-6 | 113.2 | ||
| This compound (Predicted) | DMSO-d6 | CH (methine) | ~30 - 35 |
| CH₂ (methylene) | ~5 - 10 |
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a general experimental protocol for the NMR analysis of small molecule hydrochloride salts like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the hydrochloride salt for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube. A patent describing the synthesis of this compound suggests that it can be recrystallized from methanol, ethanol, or isopropanol, indicating its solubility in these corresponding deuterated solvents.
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the sample.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 16 ppm is generally sufficient for ¹H NMR of organic molecules.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans: 16 to 64 scans are usually adequate for achieving a good signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: A wider spectral width of around 240 ppm is necessary for ¹³C NMR.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A 2-second delay is standard.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.
Signaling Pathways and Experimental Workflows
The logical flow of NMR analysis, from sample preparation to final data interpretation, can be visualized as follows.
Caption: Workflow for ¹H and ¹³C NMR analysis of small molecules.
Mass Spectrometry Fragmentation: A Comparative Guide to Cyclopropylhydrazine Hydrochloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the characterization of hydrazine derivatives is paramount for ensuring the identity, purity, and stability of intermediates and final products. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable structural information through the analysis of fragmentation patterns. This guide offers a comparative overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of cyclopropylhydrazine hydrochloride and contrasts it with common alternative hydrazine derivatives. Detailed experimental protocols and a representative synthesis workflow are also provided to support researchers in their analytical endeavors.
Predicted Mass Spectrometry Fragmentation of this compound
The ionization of cyclopropylhydrazine would likely involve the removal of a non-bonding electron from one of the nitrogen atoms, resulting in a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 72.[3]
Key Predicted Fragmentation Pathways:
-
α-Cleavage: The most characteristic fragmentation for amines involves the cleavage of a bond alpha to the nitrogen atom.[4] For cyclopropylhydrazine, this would involve the cleavage of the C-N bond of the cyclopropyl ring. This would lead to the loss of a cyclopropyl radical (•C₃H₅) to form a stable hydrazinyl cation at m/z 43 (CH₅N₂⁺).
-
Ring Opening and Fragmentation: Cycloalkanes are known to undergo ring opening followed by the loss of neutral molecules.[2] The cyclopropyl group in the molecular ion could rearrange and fragment, potentially leading to the loss of ethene (C₂H₄), resulting in a fragment at m/z 44 ([CH₄N₂]⁺˙).
-
Loss of NH₂: Cleavage of the N-N bond could result in the loss of an amino radical (•NH₂) to form a cyclopropylaminium radical cation at m/z 56 ([C₃H₆N]⁺).
-
Formation of Cyclopropyl Cation: Heterolytic cleavage of the C-N bond could also lead to the formation of a cyclopropyl cation at m/z 41 ([C₃H₅]⁺).
-
Loss of a Hydrogen Atom: As is common in mass spectrometry, the loss of a hydrogen radical from the molecular ion can occur, leading to an [M-1]⁺ peak at m/z 71 .
Based on these pathways, the predicted major fragments for cyclopropylhydrazine are summarized in Table 1.
| Predicted Fragment Ion (m/z) | Proposed Structure | Neutral Loss | Fragmentation Pathway |
| 72 | [C₃H₈N₂]⁺˙ | - | Molecular Ion |
| 71 | [C₃H₇N₂]⁺ | •H | Hydrogen Radical Loss |
| 56 | [C₃H₆N]⁺ | •NH₂ | Amino Radical Loss |
| 44 | [CH₄N₂]⁺˙ | C₂H₄ | Ethene Loss after Ring Opening |
| 43 | [CH₅N₂]⁺ | •C₃H₅ | Cyclopropyl Radical Loss (α-Cleavage) |
| 41 | [C₃H₅]⁺ | •NHNH₂ | Hydrazinyl Radical Loss |
Table 1: Predicted key fragment ions in the electron ionization mass spectrum of cyclopropylhydrazine.
Comparison with Alternative Hydrazine Derivatives
The choice of hydrazine derivative in chemical synthesis and analysis can be dictated by factors such as reactivity, stability, and the desired analytical outcome. Here, we compare the fragmentation of cyclopropylhydrazine with two common alternatives: phenylhydrazine and the use of hydrazine derivatives as derivatizing agents for LC-MS.
Phenylhydrazine
Phenylhydrazine is a widely used reagent in organic synthesis. Its mass spectrum is well-documented and provides a useful comparison.[5][6]
| Compound | Molecular Ion (m/z) | Major Fragment Ions (m/z) | Key Fragmentation Pathways |
| Cyclopropylhydrazine (Predicted) | 72 | 71, 56, 44, 43, 41 | α-cleavage, ring opening, N-N bond cleavage |
| Phenylhydrazine | 108 | 107, 92, 77, 65, 51 | Loss of H•, loss of NH₃, loss of N₂, cleavage of the phenyl ring |
Table 2: Comparison of major fragment ions and fragmentation pathways for cyclopropylhydrazine and phenylhydrazine.
The fragmentation of phenylhydrazine is dominated by the stable aromatic ring, leading to characteristic fragments such as the phenyl cation (m/z 77) and ions resulting from the loss of nitrogen-containing species.[5][6] This contrasts with the predicted fragmentation of cyclopropylhydrazine, which is governed by the lability of the cyclopropyl ring and the hydrazine moiety.
Hydrazine Derivatives for LC-MS Derivatization
In many bioanalytical applications, especially those involving LC-MS, hydrazine derivatives are used to enhance the ionization efficiency and chromatographic retention of target analytes, such as carbonyl-containing compounds.[7][8] In this context, the performance of the derivatizing agent is a key consideration.
| Derivatizing Agent | Target Functional Group | Ionization Enhancement | Typical Application |
| 2-Hydrazinoquinoline (HQ) | Carboxylic acids, aldehydes, ketones | High | Metabolomics, analysis of polar metabolites[7][8] |
| Dansyl Hydrazine | Aldehydes, ketones | High | Bioanalysis, fluorescence detection |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, ketones | Moderate | Classical analysis, UV detection |
Table 3: Comparison of common hydrazine-based derivatization agents for LC-MS.
The choice of derivatizing agent depends on the specific analytical challenge. For instance, 2-hydrazinoquinoline has been shown to be effective for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in complex biological matrices due to the enhanced hydrophobicity and ionization of the derivatives.[7][8] The fragmentation of the resulting hydrazones or hydrazides in MS/MS will be characteristic of both the original analyte and the derivatizing agent.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Small Amines and Hydrazines
This protocol is a general guideline for the analysis of volatile amines and hydrazines like cyclopropylhydrazine.
1. Sample Preparation:
-
For the hydrochloride salt, a neutralization step with a base (e.g., NaOH) followed by extraction into an organic solvent (e.g., dichloromethane) is necessary to analyze the free base.
-
Samples should be diluted in a suitable solvent (e.g., methanol, dichloromethane) to an appropriate concentration (e.g., 1-100 µg/mL).
2. GC-MS Parameters:
-
GC System: Agilent GC-MS or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a 30 m HP-5MS (0.25 mm i.d., 0.25 µm film thickness), is suitable for separating small amines.[9]
-
Injector Temperature: 250-290 °C.[9]
-
Oven Temperature Program:
-
Initial temperature: 40-80 °C, hold for 1-2 minutes.
-
Ramp: Increase to 250-290 °C at a rate of 10-20 °C/min.[9]
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
MS System: Quadrupole or Time-of-Flight mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Polar Hydrazine Derivatives
This protocol is suitable for the analysis of polar hydrazine derivatives or analytes derivatized with hydrazine reagents.[7][10]
1. Sample Preparation and Derivatization (if applicable):
-
For direct analysis, dissolve the sample in the initial mobile phase.
-
For derivatization (e.g., with 2-hydrazinoquinoline for carbonyls):
-
To 100 µL of sample (e.g., urine, plasma extract), add the derivatization cocktail containing the hydrazine reagent, a coupling agent (e.g., EDC for carboxylic acids), and a catalyst in an appropriate solvent (e.g., acetonitrile).[7]
-
Incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes).[8]
-
Quench the reaction if necessary and dilute for injection.
-
2. LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used. For highly polar analytes, a HILIC or mixed-mode column may be necessary.[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
MS System: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Analysis: For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode. For structural confirmation, perform product ion scans.
Synthesis Workflow of this compound
The synthesis of this compound typically involves the reaction of cyclopropylamine with a Boc-protected hydroxylamine derivative, followed by deprotection.[11][12] This workflow is amenable to visualization to illustrate the logical flow of the synthesis and purification steps.
Caption: Synthesis workflow for this compound.
References
- 1. Cyclopropylamine [webbook.nist.gov]
- 2. whitman.edu [whitman.edu]
- 3. thiele.ruc.dk [thiele.ruc.dk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrazine, phenyl- [webbook.nist.gov]
- 6. massbank.eu [massbank.eu]
- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chembk.com [chembk.com]
- 12. CN105503647A - Preparation method of this compound - Google Patents [patents.google.com]
A Comparative Analysis of the Reactivity of Cyclopropylhydrazine Hydrochloride and Phenylhydrazine
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of hydrazine derivatives is paramount for the synthesis of novel chemical entities and the development of targeted therapeutics. This guide provides a detailed comparison of two key hydrazine compounds: cyclopropylhydrazine hydrochloride and phenylhydrazine, focusing on their applications in heterocyclic synthesis and their roles as enzyme inhibitors.
This report delves into the chemical properties, reactivity in key organic transformations, and biological activity of this compound and phenylhydrazine. While both molecules share the reactive hydrazine functional group, the presence of a strained cyclopropyl ring in the former and an aromatic phenyl group in the latter imparts distinct characteristics that influence their behavior in chemical reactions and biological systems.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these compounds is essential for their effective use in research and development. The following table summarizes their key characteristics.
| Property | This compound | Phenylhydrazine |
| Molecular Formula | C₃H₉ClN₂ | C₆H₈N₂ |
| Molecular Weight | 108.57 g/mol [1] | 108.14 g/mol [2] |
| Physical Form | Solid | Colorless to pale-yellow liquid or solid[2][3] |
| Melting Point | >97 °C (decomposes)[4] | 19.5 °C[2] |
| Boiling Point | Not available | 243.5 °C (decomposes)[2] |
| Solubility | Not available | Sparingly soluble in water; miscible with ethanol, diethyl ether, chloroform, and benzene[2] |
Reactivity in Heterocyclic Synthesis
Both this compound and phenylhydrazine are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for synthesizing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. Phenylhydrazine is the archetypal reactant in this transformation.[5] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.[5]
Experimental Protocol: Fischer Indole Synthesis with Phenylhydrazine
A general procedure for the Fischer indole synthesis involves the following steps:
-
Hydrazone Formation: Equimolar amounts of phenylhydrazine and an appropriate aldehyde or ketone are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is heated to reflux for a period of 1 to 4 hours to form the phenylhydrazone.[6]
-
Cyclization: The reaction mixture containing the phenylhydrazone is then treated with an acid catalyst. Common catalysts include zinc chloride, polyphosphoric acid, or strong protic acids like sulfuric acid.[5] The mixture is heated, often to high temperatures, to induce cyclization.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and neutralized. The product is typically extracted with an organic solvent and purified by crystallization or chromatography.
In contrast to the extensive literature on phenylhydrazine's role in the Fischer indole synthesis, there is a notable absence of studies detailing the use of this compound in this specific reaction. The high ring strain of the cyclopropyl group might lead to alternative reaction pathways or instability under the harsh acidic and high-temperature conditions typically employed in the Fischer indole synthesis. Further research is required to explore the viability and potential outcomes of using this compound in this context.
Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are important scaffolds in medicinal chemistry. Both cyclopropylhydrazine and phenylhydrazine can be used to synthesize pyrazole derivatives, typically through condensation with a 1,3-dicarbonyl compound or a molecule with a similar reactive framework.
Experimental Workflow: Pyrazole Synthesis
The general workflow for synthesizing pyrazoles from a hydrazine derivative is as follows:
While numerous studies have reported the synthesis of pyrazoles using phenylhydrazine with varying yields depending on the substrates and reaction conditions, there is a lack of direct comparative studies that evaluate the reactivity of this compound alongside phenylhydrazine under identical conditions. Such a study would be invaluable for determining the relative efficiency, reaction kinetics, and product yields when substituting the phenyl group with a cyclopropyl group in this synthesis.
Biological Activity: Monoamine Oxidase (MAO) Inhibition
Both cyclopropylhydrazine and phenylhydrazine are known to be inhibitors of monoamine oxidases (MAO), a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, which is the basis for the therapeutic use of MAO inhibitors (MAOIs) as antidepressants and in the treatment of neurodegenerative diseases.
MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. The selectivity of an inhibitor for MAO-A or MAO-B is a critical factor in its pharmacological profile.
A thorough review of the scientific literature reveals that while both cyclopropylhydrazine and phenylhydrazine are recognized as MAO inhibitors, there is a significant lack of direct comparative studies that have determined their half-maximal inhibitory concentrations (IC50) for both MAO-A and MAO-B under the same experimental conditions. This absence of head-to-head quantitative data makes it challenging to definitively compare their potency and selectivity. Such comparative data would be highly valuable for guiding the selection of these compounds in drug discovery programs targeting MAO.
Conclusion
This compound and phenylhydrazine are both versatile reagents with important applications in synthetic and medicinal chemistry. Phenylhydrazine is a well-established and highly utilized reactant in the Fischer indole synthesis, a cornerstone reaction for building a key heterocyclic scaffold. In contrast, the reactivity of this compound in this specific transformation remains unexplored, representing a potential area for future research.
Both compounds serve as precursors for pyrazole synthesis, although a direct comparison of their reactivity in this context is not currently available in the literature. Furthermore, while both are known to inhibit monoamine oxidases, a critical gap exists in the form of direct, quantitative comparisons of their inhibitory potency and selectivity against MAO-A and MAO-B.
For researchers and drug development professionals, the choice between these two hydrazine derivatives will depend on the specific synthetic or biological application. The well-documented reactivity of phenylhydrazine makes it a reliable choice for established synthetic routes. The unique structural and electronic properties of the cyclopropyl group in this compound may offer opportunities for novel reactivity and biological activity, but further experimental investigation is required to fully elucidate its potential and to enable a direct, data-driven comparison with its phenyl-substituted counterpart.
References
Cyclopropylhydrazine Hydrochloride Versus Other Hydrazine Derivatives: A Comparative Guide to Synthetic Efficacy
For researchers, scientists, and professionals in drug development, the choice of a hydrazine derivative in synthesis is critical to optimizing reaction outcomes. This guide provides an objective comparison of the efficacy of cyclopropylhydrazine hydrochloride against other common hydrazine derivatives in the synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. The comparison is supported by experimental data on reaction yields and detailed methodologies.
The synthesis of pyrazoles, typically achieved through the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, is a fundamental transformation in organic chemistry. The nature of the substituent on the hydrazine nucleophile can significantly influence the reaction's efficiency, regioselectivity, and overall yield. This guide focuses on a comparative analysis of this compound, phenylhydrazine, and hydrazine hydrate in this context.
Comparative Performance in Pyrazole Synthesis
The following table summarizes the performance of this compound, phenylhydrazine, and hydrazine hydrate in the synthesis of pyrazoles from 1,3-dicarbonyl compounds, based on available literature. It is important to note that direct comparative studies under identical conditions are limited, and thus, this data is compiled from analogous reactions to provide a representative comparison.
| Hydrazine Derivative | 1,3-Dicarbonyl Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Substituted pyrazole-4-carbaldehydes | 1-Cyclopropyl-substituted pyrazoles | Not specified in detail | High (implied for agrochemical synthesis) | [1] |
| Phenylhydrazine | Ethyl acetoacetate | 1,3,5-substituted pyrazole | nano-ZnO catalyst | 95 | [2][3] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | 1,3,4,5-substituted pyrazole | Ethanol | 63 | [2] |
| Phenylhydrazine | Diacetylene ketones | Mixture of regioisomeric pyrazoles (3:2 ratio) | Ethanol | Not specified | [2] |
| Hydrazine Hydrate | Diacetylene ketones | Single regioisomeric pyrazole | Ethanol | Not specified | [2] |
| Arylhydrazines | 1,3-Diketones | 1-Aryl-3,4,5-substituted pyrazoles | N,N-dimethylacetamide | 59-98 | [4] |
| Hydrazine Hydrate | β-arylchalcone epoxides | 3,5-diaryl-1H-pyrazoles | Not specified | Good | [2] |
Analysis of Efficacy:
Phenylhydrazine is a widely used reagent in pyrazole synthesis, often providing high to excellent yields, as demonstrated by the 95% yield in a nano-ZnO catalyzed reaction[2][3]. However, its reaction with unsymmetrical 1,3-diketones can lead to mixtures of regioisomers, which can complicate purification and reduce the yield of the desired product[2]. The regioselectivity can be influenced by the solvent and catalyst system employed[4].
Hydrazine hydrate, being an unsubstituted hydrazine, offers the advantage of producing a single regioisomer in reactions where substituted hydrazines would yield mixtures[2]. This can be a significant advantage in terms of reaction efficiency and product isolation.
The choice of hydrazine derivative, therefore, depends on the specific synthetic goal. For the synthesis of N-substituted pyrazoles where a specific substituent is required, a substituted hydrazine like cyclopropylhydrazine or phenylhydrazine is necessary. In cases where the N-substituent is not required or can be introduced later, hydrazine hydrate can offer a more straightforward and regioselective route.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
General Procedure for the Synthesis of 1,3,5-Substituted Pyrazoles using Phenylhydrazine
This protocol is based on the nano-ZnO catalyzed synthesis of 1,3,5-substituted pyrazoles[2][3].
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
nano-ZnO catalyst
-
Ethanol
Procedure:
-
A mixture of ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO is taken in a round-bottom flask.
-
Ethanol is added as the solvent.
-
The reaction mixture is stirred at the appropriate temperature (e.g., room temperature or reflux) and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired 1,3,5-substituted pyrazole.
General Procedure for the Synthesis of Pyrazoles from 1,3-Diketones and Arylhydrazines
This protocol is based on the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles[4].
Materials:
-
1,3-Diketone (e.g., a 2-(trifluoromethyl)-1,3-diketone)
-
Arylhydrazine
-
N,N-dimethylacetamide (DMA)
Procedure:
-
To a solution of the 1,3-diketone (1 mmol) in N,N-dimethylacetamide, the arylhydrazine (1.1 mmol) is added.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).
-
The progress of the reaction is monitored by TLC or GC-MS.
-
After the reaction is complete, the mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the pure pyrazole derivative.
Visualizing the Synthesis and Comparison
To further illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
References
- 1. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Purity Assessment of Cyclopropylhydrazine Hydrochloride: A Comparative Guide to Titrimetric and Chromatographic Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Cyclopropylhydrazine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires accurate and reliable purity assessment. This guide provides a comprehensive comparison of traditional titration methods and modern chromatographic techniques for determining the purity of this compound, complete with detailed experimental protocols and performance data to aid in method selection and implementation.
Executive Summary
This guide evaluates two primary analytical approaches for the purity assessment of this compound:
-
Titrimetric Analysis: A classic, cost-effective quantitative technique. We will explore both aqueous iodometric titration and non-aqueous acid-base titration.
-
Chromatographic Analysis: High-resolution separation techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer high specificity and sensitivity for impurity profiling.
The following sections will delve into the experimental protocols for each method, present comparative performance data in a tabular format, and provide visualizations to illustrate the analytical workflows.
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and sample throughput needs.
| Parameter | Iodometric Titration | Non-Aqueous Titration | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Redox reaction between hydrazine and an oxidizing agent (iodine). | Acid-base neutralization in a non-aqueous solvent. | Separation based on polarity and detection by UV absorbance. | Separation of volatile derivatives by partitioning between a stationary and mobile phase, with mass spectrometric detection. |
| Specificity | Moderate; susceptible to interference from other reducing agents. | Moderate; susceptible to interference from other basic or acidic impurities. | High; can separate structurally similar impurities. | Very high; provides mass-to-charge ratio for definitive identification. |
| Sensitivity | Lower (typically mg range). | Lower (typically mg range). | High (typically µg to ng range). | Very high (typically pg to fg range). |
| Precision (RSD) | < 1% | < 1% | < 2% | < 5% |
| Accuracy (Recovery) | 98-102% | 98-102% | 98-102% | 95-105% |
| **Linearity (R²) ** | N/A | N/A | > 0.999 | > 0.995 |
| LOD/LOQ | Higher | Higher | Lower | Lowest |
| Instrumentation | Basic laboratory glassware (burette, flask). Potentiometer for endpoint detection. | Basic laboratory glassware. Potentiometer for endpoint detection. | HPLC system with UV detector. | GC-MS system. |
| Sample Throughput | Low to moderate. | Low to moderate. | High. | Moderate. |
| Cost per Sample | Low. | Low. | Moderate. | High. |
| Derivatization | Not required. | Not required. | Generally not required, but can be used to enhance detection. | Required to improve volatility and thermal stability. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established analytical principles for hydrazine and its derivatives and may require optimization for specific laboratory conditions.
Iodometric Titration
This method is based on the oxidation of the hydrazine moiety by a standard solution of potassium iodate in an acidic medium.
Reagents and Equipment:
-
Potassium iodate (KIO₃) standard solution (0.1 N)
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl), concentrated
-
Chloroform
-
Deionized water
-
Analytical balance
-
Burette (50 mL)
-
Glass-stoppered flask (250 mL)
-
Magnetic stirrer
Procedure:
-
Accurately weigh approximately 0.15 g of this compound and transfer it to a 250 mL glass-stoppered flask.
-
Dissolve the sample in 25 mL of deionized water.
-
Add 25 mL of concentrated hydrochloric acid and cool the solution to room temperature.
-
Add 5 mL of chloroform to the flask.
-
Titrate with 0.1 N potassium iodate solution while shaking vigorously. The chloroform layer will turn purple due to the liberation of iodine.
-
Continue the titration, with intermittent shaking, until the purple color in the chloroform layer disappears.
-
The endpoint is reached when the purple color does not reappear in the chloroform layer for at least 5 minutes after the last addition of the titrant.
-
Record the volume of potassium iodate solution consumed.
-
Calculate the purity of this compound based on the stoichiometry of the reaction.
Non-Aqueous Acid-Base Titration
This technique is suitable for the titration of the hydrochloride salt of a weak base in a non-aqueous solvent.[1][2][3][4]
Reagents and Equipment:
-
Perchloric acid (HClO₄) in glacial acetic acid (0.1 N), standardized
-
Glacial acetic acid
-
Mercuric acetate solution (5% w/v in glacial acetic acid)
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid)
-
Analytical balance
-
Burette (25 mL)
-
Conical flask (100 mL)
-
Magnetic stirrer
Procedure:
-
Accurately weigh approximately 0.1 g of this compound and transfer it to a 100 mL conical flask.
-
Add 25 mL of glacial acetic acid to dissolve the sample.
-
Add 10 mL of mercuric acetate solution. The mercuric acetate reacts with the hydrochloride to form undissociated mercuric chloride, liberating the free base.[1][3][4]
-
Add 2-3 drops of crystal violet indicator solution.
-
Titrate with 0.1 N perchloric acid in glacial acetic acid to a green endpoint.
-
Perform a blank titration under the same conditions.
-
Calculate the purity of this compound, accounting for the blank.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection can be used for the separation and quantification of this compound and its potential impurities.
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile in an isocratic or gradient elution. A typical starting point could be 80:20 (v/v) buffer:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. Calculate the purity based on the prepared sample concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility and polar nature of this compound, derivatization is necessary prior to GC-MS analysis.[5][6][7]
Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Derivatization Procedure (Example with Silylation):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Identify the peak corresponding to the derivatized cyclopropylhydrazine by its retention time and mass spectrum.
-
Quantify the purity by the area percentage method, assuming all components have a similar response factor, or by using an internal standard for more accurate quantification.
Visualizing the Analytical Workflows
To better understand the logical flow of the described analytical methods, the following diagrams have been generated.
Caption: Workflow for Purity Assessment by Titration.
Caption: Workflow for Purity Assessment by Chromatography.
Conclusion
Both titrimetric and chromatographic methods offer viable approaches for the purity assessment of this compound, each with its own set of advantages and limitations. Titration methods are cost-effective and provide good accuracy and precision for bulk purity determination. However, they may lack the specificity to identify and quantify individual impurities. Chromatographic techniques, particularly HPLC and GC-MS, provide superior specificity and sensitivity, making them ideal for impurity profiling and the detection of trace-level contaminants. The choice of the most appropriate method will be dictated by the specific requirements of the analysis, including regulatory expectations, the need for impurity identification, and available resources. This guide provides the foundational information for researchers to make an informed decision and to develop and validate a suitable analytical method for ensuring the quality of this compound.
References
Comparative study of different synthesis routes for cyclopropylhydrazine hydrochloride.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Intermediate
Cyclopropylhydrazine hydrochloride is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and scalable production is of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two prominent synthesis routes to this compound, offering a detailed examination of their respective experimental protocols, performance metrics, and scalability considerations.
Executive Summary
Two primary synthetic pathways to this compound are evaluated:
-
Route 1: N-Boc Protection/Deprotection. This modern approach involves the reaction of cyclopropylamine with an N-Boc-O-sulfonyl hydroxylamine derivative, followed by the removal of the Boc protecting group with hydrochloric acid. This method is characterized by its mild reaction conditions and suitability for industrial-scale production.
-
Route 2: Grignard Reagent Addition. A more traditional method, this route utilizes a Grignard reagent formed from cyclopropyl bromide, which then reacts with di-tert-butyl azodicarboxylate (DBAD). While a viable laboratory-scale method, it presents challenges in terms of safety and cost for larger-scale synthesis.
This comparative guide will demonstrate that for the synthesis of this compound, Route 1 offers significant advantages in terms of yield, safety, and scalability , making it the preferred method for process development and commercial production.
Data Presentation
The following table summarizes the key quantitative data for the two synthesis routes.
| Parameter | Route 1: N-Boc Protection/Deprotection | Route 2: Grignard Reagent Addition |
| Starting Materials | Cyclopropylamine, N-Boc-O-p-toluenesulfonyl hydroxylamine | Cyclopropyl bromide, Magnesium, Di-tert-butyl azodicarboxylate |
| Intermediate | N-Boc-cyclopropylhydrazine | Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate |
| Intermediate Yield | 59-67%[1] | Data not available in reviewed literature |
| Final Product Yield | 74-76%[1] | Data not available in reviewed literature |
| Reaction Conditions | Step 1: 0-20°C, atmospheric pressure. Step 2: Room temperature.[1] | Step 1: Requires initiation, potentially exothermic. Step 2: Low temperatures required. |
| Scalability | High; avoids cryogenic conditions and highly reactive intermediates.[1] | Low; Grignard reaction can be violent and is costly.[1] |
| Purification | Recrystallization.[1] | Column chromatography may be required.[1] |
Logical Workflow of the Comparative Study
Caption: Comparative workflow of two synthesis routes for cyclopropylhydrazine HCl.
Experimental Protocols
Route 1: N-Boc Protection/Deprotection
This route is a two-step process involving the formation of an N-Boc protected intermediate, followed by deprotection to yield the final hydrochloride salt.
Step 1: Synthesis of N-Boc-cyclopropylhydrazine [1]
-
To a solution of cyclopropylamine (10 molar equivalents) and N-methylmorpholine (1.1 molar equivalents) in dichloromethane, N-Boc-O-p-toluenesulfonyl hydroxylamine (1.0 molar equivalent) is added portion-wise at 0-5°C.
-
The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by slurrying in petroleum ether to afford N-Boc-cyclopropylhydrazine as a solid.
-
Yield: 59-67%[1]
Step 2: Synthesis of this compound [1]
-
Method A (Concentrated HCl): N-Boc-cyclopropylhydrazine is dissolved in concentrated hydrochloric acid under an ice-water bath. The mixture is then stirred overnight at room temperature. The reaction mixture is decolorized with activated carbon, filtered, and the aqueous phase is concentrated. The crude product is recrystallized from ethanol to give this compound as a white crystalline solid.
-
Yield: 76%[1]
-
-
Method B (Dilute HCl): N-Boc-cyclopropylhydrazine is treated with 6M hydrochloric acid and stirred overnight at room temperature. After decolorizing with activated carbon and filtration, the aqueous phase is concentrated. The crude product is recrystallized from methanol.
-
Yield: 74%[1]
-
Route 2: Grignard Reagent Addition
This route involves the formation of a Grignard reagent from cyclopropyl bromide, which then reacts with di-tert-butyl azodicarboxylate (DBAD). The resulting di-Boc protected hydrazine is then deprotected.
Step 1: Formation of Cyclopropylmagnesium Bromide
-
In a flame-dried flask under an inert atmosphere, magnesium turnings are activated, typically with a small crystal of iodine.
-
A solution of cyclopropyl bromide in a suitable anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to the magnesium suspension. The reaction is often initiated with gentle heating.
-
The reaction is maintained at a gentle reflux until the magnesium is consumed.
Step 2: Reaction with Di-tert-butyl Azodicarboxylate (DBAD)
-
The freshly prepared cyclopropylmagnesium bromide solution is cooled to a low temperature (typically -78°C).
-
A solution of di-tert-butyl azodicarboxylate in an anhydrous ether solvent is added dropwise to the Grignard reagent.
-
The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification is typically performed by column chromatography.
Step 3: Deprotection to this compound
-
The purified di-Boc protected cyclopropylhydrazine is dissolved in a suitable solvent (e.g., dichloromethane or methanol).
-
An excess of hydrochloric acid (either as a solution in an organic solvent or as concentrated aqueous acid) is added.
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the resulting solid is typically triturated with a non-polar solvent or recrystallized to afford this compound.
Conclusion
Based on the available data, the N-Boc protection/deprotection route (Route 1) is the superior method for the synthesis of this compound. Its advantages include:
-
Higher Overall Yield: The reported yields for Route 1 are consistently good, making it more economically viable.
-
Milder Reaction Conditions: This route avoids the use of highly reactive Grignard reagents and cryogenic temperatures, enhancing the safety profile of the synthesis.
-
Greater Scalability: The operational simplicity and milder conditions of Route 1 make it well-suited for industrial-scale production.
-
Simpler Purification: The final product can be purified by recrystallization, avoiding the need for costly and time-consuming column chromatography.
In contrast, the Grignard reagent addition (Route 2) , while a classic organometallic transformation, is hampered by the inherent reactivity and instability of the Grignard reagent, the need for stringent anhydrous and low-temperature conditions, and potential for violent reactions, making it less attractive for process development. The lack of readily available, detailed experimental data with high yields further supports the preference for Route 1 in a manufacturing setting.
References
A Comparative Guide to the Analytical Validation of Cyclopropylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methodologies for the quantitative determination of cyclopropylhydrazine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate and precise quantification crucial for quality control and regulatory compliance. This document outlines detailed experimental protocols and presents supporting data to assist in the selection of the most appropriate analytical technique for specific research and development needs.
High-Performance Liquid Chromatography (HPLC) Method
An HPLC method for the analysis of this compound, like many hydrazine derivatives, typically requires a derivatization step to enhance its chromatographic retention and detectability, as hydrazine compounds lack a strong chromophore for UV detection.[1][2][3][4] A common approach involves pre-column derivatization with an aldehyde, such as salicylaldehyde, to form a stable hydrazone that can be readily analyzed by reverse-phase HPLC.[2][3][5]
Experimental Protocol: A Synthesized HPLC-UV Method
This protocol is a representative method synthesized from established procedures for similar hydrazine compounds.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium dihydrogen phosphate
-
Salicylaldehyde
-
This compound reference standard
-
Sample of this compound
3. Preparation of Solutions:
-
Mobile Phase: A mixture of buffer (e.g., 10mM ammonium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile. A common starting ratio is 25:75 (v/v) buffer to organic solvent.[2]
-
Diluent: A mixture of water and methanol.
-
Derivatizing Agent: A 1% solution of salicylaldehyde in methanol.[2]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent. Add the derivatizing agent, and allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to form the hydrazone derivative.[4] Cool the solution and dilute to a known volume with the diluent.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of the derivatized product (e.g., 360 nm for the salicylaldehyde derivative).[2]
5. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Workflow for HPLC Method Validation
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the purpose of the analysis. Below is a comparison of HPLC with other common techniques for the analysis of hydrazine compounds.
| Parameter | HPLC with UV Detection (after derivatization) | Gas Chromatography (GC) | Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a stationary and mobile phase, with detection of the derivatized analyte by UV absorbance. | Separation of volatile compounds in a gaseous mobile phase, often requiring derivatization for polar analytes like hydrazine.[6][7] | Measurement of light absorption by a colored product formed from a chemical reaction with the analyte.[8][9] | Separation of ions in an electric field based on their electrophoretic mobility.[10][11] |
| Sample Preparation | Derivatization is typically required.[1][2][5] | Derivatization is often necessary to improve volatility and thermal stability.[6][12] | A color-forming reaction is required.[8][9][13] | Can sometimes be performed without derivatization, but derivatization can improve sensitivity.[10] |
| Selectivity | High, due to both chromatographic separation and selective derivatization. | High, due to efficient chromatographic separation. | Lower, as other compounds in the sample may interfere with the color-forming reaction.[8] | High, due to efficient separation based on charge and size. |
| Sensitivity | High, with LODs in the ppm to ppb range.[2] | Very high, especially with sensitive detectors like a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS).[6] | Moderate, with detection limits typically in the µg/mL range.[8][9] | High, especially with sensitive detectors like electrochemical detection.[10][11] |
| Linearity Range | Typically wide, often spanning 2-3 orders of magnitude.[3] | Can be very wide, depending on the detector. | Generally narrower compared to chromatographic methods.[8][9] | Can be linear over several orders of magnitude.[10] |
| Instrumentation Cost | Moderate to high. | Moderate to high. | Low. | Moderate. |
| Analysis Time | Relatively fast, with typical run times of 10-30 minutes. | Can be fast, but sample preparation may be time-consuming. | Fast for the measurement step, but the color development may take time. | Very fast separation times, often in the order of minutes. |
| Robustness | Generally good, with established and reliable instrumentation. | Good, but can be sensitive to column degradation and injection technique. | Can be affected by variations in reaction conditions (temperature, time). | Can be sensitive to changes in buffer composition and capillary surface. |
Performance Data Comparison
The following table summarizes typical performance data for the different analytical methods discussed. The values are indicative and may vary depending on the specific instrumentation, derivatization agent, and experimental conditions.
| Method | Linearity (Correlation Coefficient, r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) |
| HPLC-UV (derivatized) | > 0.998[3] | 0.65 ng/mL[14] | 2.17 ng/mL[14] | < 5% |
| GC-NPD (derivatized) | > 0.99 | 8 µmol[15] | - | < 15% |
| Spectrophotometry | > 0.999[8][9] | 0.25 µ g/sample [8] | - | < 3%[8] |
| Capillary Electrophoresis-EC | > 0.998[10] | 0.1 µM[10] | - | < 5% |
Logical Relationship of Analytical Method Selection
Conclusion
-
HPLC offers a strong balance of selectivity, sensitivity, and robustness, making it a suitable choice for routine quality control and stability studies.
-
GC provides excellent sensitivity, particularly when coupled with mass spectrometry, and is a powerful tool for trace-level impurity analysis.
-
Spectrophotometry is a cost-effective and simple technique suitable for screening purposes or when high selectivity is not a primary concern.
-
Capillary Electrophoresis presents a high-speed, high-efficiency separation alternative, particularly advantageous for small sample volumes and complex mixtures.
The selection of the most appropriate method should be guided by the specific analytical requirements, available resources, and the intended application. The data and protocols presented in this guide are intended to provide a solid foundation for the development and validation of an analytical method for this compound that is fit for its intended purpose.
References
- 1. Issue's Article Details [indiandrugsonline.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. tandfonline.com [tandfonline.com]
- 4. scribd.com [scribd.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. tandfonline.com [tandfonline.com]
- 10. Detection of hydrazine, methylhydrazine and isoniazid by capillary electrophoresis with a 4-pyridyl hydroquinone self-assembled microdisk platinum electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 15. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cyclopropylhydrazine hydrochloride vs cyclopropylhydrazine dihydrochloride in reactions.
For researchers, scientists, and drug development professionals, selecting the appropriate starting materials is a critical decision that can significantly impact reaction outcomes, scalability, and overall project timelines. Cyclopropylhydrazine, a valuable building block in the synthesis of pharmaceuticals and agrochemicals, is commonly available as its hydrochloride or dihydrochloride salt. This guide provides a detailed comparison of these two salts, offering insights into their properties and practical considerations for their use in chemical reactions, supported by available data and general chemical principles.
Chemical and Physical Properties: A Comparative Overview
Cyclopropylhydrazine is a reactive and potentially hazardous compound in its free base form. The formation of hydrochloride salts significantly improves its stability and handling characteristics. The key difference between the monohydrochloride and dihydrochloride salts lies in the number of hydrochloric acid molecules associated with each cyclopropylhydrazine molecule. This seemingly small difference has implications for molecular weight, the amount of base required in reactions, and potentially solubility.
| Property | Cyclopropylhydrazine Hydrochloride | Cyclopropylhydrazine Dihydrochloride |
| Molecular Formula | C₃H₈N₂ · HCl | C₃H₈N₂ · 2HCl |
| Molecular Weight | 108.57 g/mol [1] | 145.03 g/mol [2] |
| CAS Number | 213764-25-1[1] | 1374652-23-9[2] |
| Appearance | White to off-white solid | Solid |
| Storage | Store in freezer, under -20°C, sealed in dry conditions[3] | Store at +4°C[2] |
Application in Synthesis: The Role of the Base
Both this compound and dihydrochloride serve as precursors to the free cyclopropylhydrazine base required for most synthetic transformations. The salt form essentially acts as a protected and more stable version of the reagent. To liberate the nucleophilic free base in situ, a stoichiometric amount of a suitable base is required.
The choice between the monohydrochloride and dihydrochloride salt directly impacts the amount of base needed for the reaction.
-
This compound requires at least one equivalent of base to neutralize the hydrochloric acid and release the free hydrazine.
-
Cyclopropylhydrazine dihydrochloride requires at least two equivalents of base to neutralize both molecules of hydrochloric acid.
This stoichiometric difference is a critical consideration in reaction planning and optimization. The selection and quantity of the base can influence reaction kinetics, yield, and the formation of byproducts. Common bases used in conjunction with hydrazine salts include triethylamine, diisopropylethylamine, sodium carbonate, and potassium carbonate. The choice of base depends on the specific reaction conditions and the sensitivity of other functional groups in the reacting molecules.
Experimental Protocols: Synthesis of Pyrazole Derivatives
The synthesis of pyrazoles is a prominent application of cyclopropylhydrazine. While specific comparative studies are scarce, we can infer the practical differences by examining a generalized reaction workflow.
Reaction Scheme: Generalized Pyrazole Synthesis
Caption: Generalized workflow for pyrazole synthesis using a cyclopropylhydrazine salt.
Experimental Methodology
The following is a generalized protocol for the synthesis of a pyrazole derivative. Note the critical difference in the amount of base required for the two salts.
Materials:
-
This compound or Cyclopropylhydrazine dihydrochloride
-
A suitable 1,3-dicarbonyl compound (e.g., acetylacetone)
-
Anhydrous solvent (e.g., ethanol, toluene, or acetonitrile)
-
Base (e.g., triethylamine)
Procedure:
-
To a stirred solution of the 1,3-dicarbonyl compound (1.0 eq) in the chosen anhydrous solvent, add this compound (1.0 eq) or cyclopropylhydrazine dihydrochloride (1.0 eq).
-
Crucial Step:
-
If using This compound , add at least 1.0 equivalent of the base.
-
If using cyclopropylhydrazine dihydrochloride , add at least 2.0 equivalents of the base.
-
-
The reaction mixture is then heated to reflux and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the desired pyrazole.
While no direct comparative experimental data on yields for this compound versus dihydrochloride was found, the successful synthesis of pyrazoles using various hydrazine hydrochlorides is well-documented, suggesting that both forms are viable reagents provided the stoichiometry of the base is correctly adjusted.
Safety and Handling
Both this compound and dihydrochloride should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrazine derivatives are known to be toxic.
-
This compound is listed as toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation.[1]
-
Safety data for cyclopropylhydrazine dihydrochloride indicates similar hazards, including being harmful if swallowed and causing skin and eye irritation.[4]
The use of the salt forms mitigates some of the risks associated with the volatile and highly reactive free base.
Logical Relationship: Choice of Salt
The decision to use this compound versus dihydrochloride can be guided by several factors.
Caption: Factors influencing the choice between this compound salts.
Conclusion
Both this compound and dihydrochloride are practical and stable sources of cyclopropylhydrazine for organic synthesis. The primary and most critical difference for a synthetic chemist is the stoichiometry of the base required for the reaction. The monohydrochloride requires one equivalent of base, while the dihydrochloride requires two. This should be a key consideration, especially in reactions with base-sensitive functional groups or when trying to minimize salt byproducts. While other properties like solubility and stability may differ, the lack of direct comparative data suggests that for most applications, either salt can be used effectively, provided the reaction conditions, particularly the amount of base, are appropriately adjusted. The choice may ultimately come down to factors such as cost, availability, and the specific requirements of the synthetic route.
References
Characterization of Impurities in Commercial Cyclopropylhydrazine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential impurity profiles in commercial batches of cyclopropylhydrazine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding and controlling these impurities is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document outlines potential process-related impurities and degradation products, offers a detailed experimental protocol for their characterization, and presents a comparative analysis of hypothetical commercial batches.
Potential Impurities in this compound
Impurities in commercial this compound can originate from several sources, including the synthetic route of the starting materials, byproducts formed during the manufacturing process, and degradation of the final product.
1.1. Process-Related Impurities from Starting Materials:
The synthesis of this compound typically involves the reaction of a cyclopropylamine precursor with a hydrazine source. The impurities present in these starting materials can carry through to the final product.
-
From Cyclopropylamine Synthesis: A common route to cyclopropylamine is the Hofmann degradation of cyclopropanecarboxamide. Potential impurities from this process include:
-
Unreacted Cyclopropanecarboxamide: Incomplete reaction can lead to the presence of the starting amide.
-
Hydrolysis Products: The amide can hydrolyze to form cyclopropanecarboxylic acid.
-
Nitriles: Oxidation of the amide can result in the formation of cyclopropanecarbonitrile.[1]
-
-
From Hydrazine Synthesis: The ketazine process is a widely used method for producing hydrazine. This process can introduce a variety of organic impurities, such as:[2]
-
Hydrazones and Azines: Formed from the reaction of hydrazine with ketones or aldehydes.
-
Diazonium Compounds: Highly reactive species that can lead to various byproducts.
-
Heterocyclic Compounds: Pyrazoles, pyridazines, and other nitrogen-containing rings can be formed under certain reaction conditions.[2]
-
1.2. Process-Related Impurities from this compound Synthesis:
The reaction of cyclopropylamine or a related precursor with hydrazine to form cyclopropylhydrazine can also generate byproducts. One common synthetic pathway involves the reaction of cyclopropyl bromide with hydrazine.[3] Another route involves the deprotection of a Boc-protected cyclopropylhydrazine intermediate.[4]
-
Unreacted Starting Materials: Residual cyclopropylamine, cyclopropyl bromide, or hydrazine may be present.
-
Di-cyclopropylhydrazine: Reaction of two cyclopropyl groups with a single hydrazine molecule.
-
Byproducts from Alternative Routes: The use of protecting groups like Boc can lead to impurities related to incomplete deprotection or side reactions of the protecting group.
1.3. Degradation Products:
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions during storage and handling. These studies typically involve exposing the drug substance to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[5][6]
-
Hydrolytic Degradation: The hydrazine moiety may be susceptible to cleavage under acidic or basic conditions.
-
Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of various oxidized species.
-
Photolytic Degradation: Light exposure can induce degradation, leading to a variety of products.
-
Thermal Degradation: High temperatures can cause decomposition of the molecule.
Comparative Analysis of Hypothetical Commercial Batches
The following table summarizes hypothetical impurity data for three different batches of commercial this compound, representing products from different synthetic routes or purification efficiencies.
| Impurity | Potential Origin | Batch A (Standard Grade) | Batch B (High Purity) | Alternative Route Product |
| Process-Related Impurities | ||||
| Cyclopropylamine | Starting Material | ≤ 0.10% | ≤ 0.05% | ≤ 0.08% |
| Hydrazine | Starting Material | ≤ 0.05% | ≤ 0.01% | Not Detected |
| Cyclopropanecarboxamide | Starting Material Impurity | ≤ 0.08% | Not Detected | Not Applicable |
| N-Boc-cyclopropylhydrazine | Intermediate | Not Applicable | Not Applicable | ≤ 0.15% |
| Degradation Products | ||||
| Unknown (RRT 1.2) | Oxidative Degradation | ≤ 0.05% | Not Detected | ≤ 0.03% |
| Unknown (RRT 0.8) | Hydrolytic Degradation | ≤ 0.07% | ≤ 0.02% | ≤ 0.05% |
| Total Impurities | ≤ 0.35% | ≤ 0.08% | ≤ 0.31% |
Experimental Protocols for Impurity Characterization
A robust analytical methodology is crucial for the accurate identification and quantification of impurities. A combination of High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, along with Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, is recommended.
3.1. HPLC-UV/MS Method for Separation and Quantification:
-
Instrumentation: HPLC system with a UV/Visible detector and a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength to be determined based on the UV absorbance of this compound and its potential impurities (e.g., 210 nm).
-
MS Detection: Electrospray ionization (ESI) in positive mode is suitable for detecting the protonated molecular ions of the analyte and its impurities.
-
Sample Preparation: Dissolve a known weight of the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
3.2. NMR Spectroscopy for Structural Elucidation:
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: For impurities that are isolated or present at a sufficient concentration, dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Experiments: 1D ¹H and ¹³C NMR spectra are essential for initial structural assessment. 2D NMR experiments, such as COSY, HSQC, and HMBC, can be used to elucidate the full structure of unknown impurities.
Visualizing the Workflow and Impurity Formation
Diagram 1: Experimental Workflow for Impurity Characterization
Caption: Workflow for the characterization of impurities.
Diagram 2: Potential Impurity Formation Pathways
Caption: Origins of potential impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Online CAS Number 1374652-23-9 - TRC - Cyclopropylhydrazine Dihydrochloride | LGC Standards [lgcstandards.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 213764-25-1 [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Kinetic Analysis of Cyclopropylhydrazine Hydrochloride in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of cyclopropylhydrazine hydrochloride in the synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals.[1][2] While this compound is a valuable reagent for introducing the cyclopropyl moiety, understanding its reactivity in comparison to other hydrazine derivatives is crucial for reaction optimization and process development. This document summarizes available kinetic data, outlines experimental protocols for kinetic studies, and presents a comparison with alternative hydrazine reagents.
Introduction to Pyrazole Synthesis with Hydrazine Derivatives
The Knorr pyrazole synthesis, a classical method for forming pyrazole rings, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2][3] The reaction mechanism generally proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3] The rate and outcome of this reaction are influenced by several factors, including the structure of the hydrazine and the dicarbonyl compound, the solvent, and the presence of catalysts.[4][5]
Kinetic Profile of this compound
Detailed kinetic studies specifically quantifying the reaction rates of this compound in pyrazole synthesis are not extensively reported in publicly available literature. However, based on general principles of organic chemistry, the reactivity of cyclopropylhydrazine is influenced by the electronic and steric properties of the cyclopropyl group. The cyclopropyl group can exhibit electronic effects similar to a vinyl group, potentially influencing the nucleophilicity of the hydrazine nitrogens.
To provide a framework for comparison, this guide outlines a general approach to determining the kinetic parameters for the reaction of this compound with a model 1,3-dicarbonyl compound, such as acetylacetone.
Experimental Protocol: Kinetic Analysis of Pyrazole Formation via UV-Vis Spectroscopy
This protocol describes a method for determining the reaction order and rate constant for the reaction between this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
Methanol (spectroscopic grade)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and acetylacetone in methanol.
-
Determination of λmax: Record the UV-Vis spectra of the starting materials and the expected pyrazole product to identify a wavelength (λmax) where the product has significant absorbance and the reactants have minimal absorbance.
-
Kinetic Runs:
-
Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 25°C).
-
In a quartz cuvette, mix known volumes of the this compound and acetylacetone stock solutions in the buffered methanol.
-
Immediately start recording the absorbance at the predetermined λmax at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
To determine the reaction order with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while the other is kept in large excess (pseudo-first-order conditions).
-
The rate constant (k) can be determined from the slope of the integrated rate law plot that gives a straight line (e.g., ln(A∞ - At) vs. time for a first-order reaction, where A∞ is the final absorbance and At is the absorbance at time t).
-
Comparative Reactivity with Alternative Hydrazines
While specific kinetic data for cyclopropylhydrazine is scarce, we can infer its relative reactivity by comparing it with commonly used hydrazines like phenylhydrazine and methylhydrazine in pyrazole synthesis.
| Hydrazine Derivative | Expected Relative Reactivity | Factors Influencing Reactivity |
| Methylhydrazine | High | The methyl group is a weak electron-donating group, slightly increasing the nucleophilicity of the hydrazine. Steric hindrance is minimal. |
| Phenylhydrazine | Moderate to Low | The phenyl group is electron-withdrawing by resonance, which can decrease the nucleophilicity of the hydrazine. Steric hindrance is greater than with methylhydrazine. |
| Cyclopropylhydrazine | Moderate | The cyclopropyl group can donate electron density through its "bent" bonds, potentially increasing nucleophilicity. However, it is sterically more demanding than a methyl group. |
Table 1. Qualitative Comparison of Hydrazine Reactivity in Pyrazole Synthesis.
Logical Workflow for Kinetic Comparison
The following diagram illustrates a logical workflow for a comprehensive kinetic comparison of different hydrazine derivatives in pyrazole synthesis.
Caption: Workflow for a comparative kinetic study of hydrazine derivatives.
Signaling Pathway in Drug Development Context
Cyclopropylhydrazine derivatives are also known inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The inhibition of MAO is a key mechanism of action for certain antidepressant and neuroprotective drugs. The interaction of a cyclopropylhydrazine-based inhibitor with MAO can be represented as follows:
Caption: Simplified pathway of MAO inhibition by a cyclopropylhydrazine derivative.
Conclusion
This guide provides a framework for understanding and evaluating the kinetic performance of this compound in pyrazole synthesis. While specific quantitative data remains a gap in the literature, the provided experimental protocol and comparative context offer a valuable starting point for researchers. A thorough kinetic investigation as outlined would provide crucial data for optimizing reaction conditions, predicting reaction outcomes, and making informed decisions in the selection of reagents for the synthesis of pyrazole-containing target molecules. Further research is warranted to populate the kinetic data for this compound and its analogs to facilitate more precise comparisons and reaction modeling.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Head-to-head comparison of catalysts for cyclopropylhydrazine hydrochloride reactions.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in C-N Coupling Reactions with Hydrazine
The synthesis of cyclopropylhydrazine, a crucial building block in the development of pharmaceuticals and agrochemicals, often presents challenges in achieving high yields and selectivity. While various synthetic routes exist, catalytic methods offer a promising avenue for efficient and scalable production. This guide provides a head-to-head comparison of potential catalytic systems for the synthesis of cyclopropylhydrazine, drawing upon experimental data from related C-N coupling reactions with hydrazine. Due to a lack of direct comparative studies on the synthesis of cyclopropylhydrazine hydrochloride, this comparison focuses on analogous reactions, primarily the synthesis of aryl hydrazines, to inform catalyst selection and optimization.
Performance of Palladium-Based Catalytic Systems
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been extensively studied for the synthesis of aryl hydrazines. These systems offer high efficiency and functional group tolerance. Recent studies have focused on achieving high turnover numbers with low catalyst loadings, making the process more economical.
A significant advancement in this area involves the use of specialized phosphine ligands in combination with a palladium precursor. Mechanistic studies have revealed that the active catalyst navigates a complex cycle involving oxidative addition, ligand exchange, and reductive elimination. The choice of ligand is critical in modulating the catalyst's activity and selectivity, particularly in preventing the formation of diaryl hydrazine byproducts.[1][2]
Below is a summary of a representative palladium-based system for the C-N coupling of hydrazine with aryl halides. While the substrate is an aryl halide, the conditions provide a strong starting point for adaptation to cyclopropyl halides or other suitable cyclopropylating agents.
Table 1: Performance of a Palladium-Based Catalyst in Aryl Hydrazine Synthesis [1]
| Parameter | Value |
| Catalyst | Pd[P(o-tolyl)₃]₂ / CyPF-tBu |
| Substrate | (Hetero)aryl chlorides and bromides |
| Hydrazine Source | Hydrazine monohydrate |
| Base | Potassium hydroxide (KOH) |
| Solvent | Dioxane |
| Temperature | 100 °C |
| Catalyst Loading | As low as 100 ppm (0.01 mol%) |
| Reaction Time | 5 - 24 hours |
| Yield | Up to 99% |
| Selectivity | High for mono-arylation |
Performance of Copper-Based Catalytic Systems
Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, present a cost-effective alternative to palladium-based systems. The development of various ligand systems has significantly improved the efficiency and scope of these reactions, allowing them to proceed under milder conditions. For hydrazine coupling, ligands such as diamines and oxalohydrazides have shown considerable promise.[3][4]
Copper-based systems are particularly attractive due to the lower cost of the metal. However, they may require higher catalyst loadings and longer reaction times compared to their palladium counterparts. The choice of ligand is crucial for achieving good yields and selectivity.
Table 2: Representative Performance of Copper-Based Catalysts in Aryl Hydrazine Synthesis
| Parameter | Catalyst System 1 | Catalyst System 2 |
| Catalyst | CuI | CuBr |
| Ligand | N,N'-Dialkyl-1,2-diamine | Oxalohydrazide |
| Substrate | Aryl iodides and bromides | Aryl bromides |
| Hydrazine Source | Hydrazine monohydrate | Not specified for hydrazine |
| Base | K₃PO₄ or Cs₂CO₃ | Not specified for hydrazine |
| Solvent | Dioxane or DMSO | DMSO |
| Temperature | 80 - 110 °C | 100 - 120 °C |
| Catalyst Loading | 1 - 10 mol% | As low as 0.05 mol% (for phenols) |
| Yield | Good to excellent | High (for phenols) |
Experimental Protocols
General Procedure for Palladium-Catalyzed Hydrazine Coupling
The following is a general experimental protocol adapted from the literature for the palladium-catalyzed synthesis of aryl hydrazines, which can be used as a starting point for the synthesis of cyclopropylhydrazine.[1]
-
Reaction Setup: To an oven-dried reaction vessel is added the palladium precursor (e.g., Pd[P(o-tolyl)₃]₂, 0.01-1 mol%), the phosphine ligand (e.g., CyPF-tBu, 0.01-1.2 mol%), and the base (e.g., potassium hydroxide, 1.5-2.0 equivalents).
-
Reagent Addition: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon). The solvent (e.g., dioxane), the aryl or cyclopropyl halide (1.0 equivalent), and hydrazine monohydrate (2.0-3.0 equivalents) are added via syringe.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (5-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography, to yield the desired hydrazine.
General Procedure for Copper-Catalyzed Hydrazine Coupling
The following is a general protocol for copper-catalyzed C-N coupling, which can be adapted for cyclopropylhydrazine synthesis.
-
Reaction Setup: A reaction vessel is charged with the copper salt (e.g., CuI, 1-10 mol%), the ligand (e.g., a diamine ligand, 1-20 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Reagent Addition: The vessel is evacuated and backfilled with an inert gas. The solvent (e.g., dioxane), the aryl or cyclopropyl halide (1.0 equivalent), and hydrazine monohydrate (1.5-2.0 equivalents) are added.
-
Reaction Conditions: The mixture is heated to the specified temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC.
-
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with aqueous ammonia and brine. The organic layer is dried, concentrated, and the product is purified by chromatography or crystallization.
Mechanistic Pathways and Visualizations
Understanding the catalytic cycle is crucial for optimizing reaction conditions. Below are graphical representations of the proposed mechanisms for palladium- and copper-catalyzed C-N coupling reactions with hydrazine.
Palladium-Catalyzed C-N Coupling Cycle
The catalytic cycle for the palladium-catalyzed coupling of an aryl halide with hydrazine is believed to proceed through the following key steps: oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium-hydrazido intermediate, and subsequent reductive elimination to yield the aryl hydrazine and regenerate the Pd(0) catalyst.[1][5]
Caption: Proposed catalytic cycle for palladium-catalyzed C-N coupling of hydrazine.
Copper-Catalyzed C-N Coupling Cycle
The mechanism for copper-catalyzed N-arylation is less definitively established but is thought to involve the coordination of the hydrazine and the aryl halide to a Cu(I) center, followed by a concerted or stepwise process to form the C-N bond and regenerate the active catalyst. The ligand plays a crucial role in stabilizing the copper intermediates and facilitating the reaction.
Caption: A possible catalytic cycle for copper-catalyzed C-N coupling with hydrazine.
Conclusion and Outlook
While direct, comparative experimental data for the catalytic synthesis of this compound remains scarce, the extensive research on palladium- and copper-catalyzed C-N coupling with hydrazine provides a solid foundation for developing efficient synthetic routes.
-
Palladium-based systems , particularly those employing bulky phosphine ligands, offer high yields and selectivity at very low catalyst loadings, making them attractive for large-scale synthesis where cost and efficiency are paramount. The well-understood mechanism allows for rational optimization.
-
Copper-based systems represent a more economical alternative. With the continued development of effective and inexpensive ligands, their performance is becoming increasingly competitive. For initial exploratory work and smaller-scale syntheses, copper catalysis can be a highly practical choice.
Researchers and drug development professionals are encouraged to use the provided data and protocols as a starting point for their own investigations into the synthesis of cyclopropylhydrazine and its derivatives. The choice of catalyst will ultimately depend on factors such as cost, scale, desired purity, and the specific reactivity of the cyclopropylating agent. Further research into the direct catalytic synthesis of alkyl hydrazines is warranted to expand the synthetic toolbox for this important class of compounds.
References
- 1. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
Assessing the green chemistry metrics of cyclopropylhydrazine hydrochloride synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclopropylhydrazine hydrochloride, a key intermediate in the production of various pharmaceuticals and agrochemicals, is a process where green chemistry principles can be strategically applied to enhance sustainability and efficiency. This guide provides a comparative assessment of two synthetic routes to this compound, with a detailed quantitative analysis of one route for which comprehensive experimental data is available. The evaluation is based on established green chemistry metrics, offering insights for selecting more environmentally benign manufacturing processes.
Comparison of Synthesis Routes
Two primary synthetic pathways to this compound are evaluated:
-
Route 1: From Cyclopropylamine and a Boc-Protected Hydroxylamine Derivative. This two-step process involves the initial formation of N-Boc-cyclopropylhydrazine, followed by a deprotection step to yield the final product.
-
Route 2: From Cyclopropyl Bromide and Hydrazine. This method consists of the reaction of cyclopropyl bromide with hydrazine, followed by salt formation with hydrochloric acid.
Quantitative Assessment of Green Chemistry Metrics (Route 1)
The following table summarizes the calculated green chemistry metrics for the two-step synthesis of this compound starting from cyclopropylamine.
| Green Chemistry Metric | Step 1: N-Boc-cyclopropylhydrazine Synthesis | Step 2: Deprotection | Overall (Route 1) |
| Atom Economy (%) | 60.3% | 100% | 60.3% |
| Reaction Mass Efficiency (RME) (%) | 10.6% | 70.0% | 7.4% |
| E-Factor | 8.4 | 0.43 | 12.5 |
| Process Mass Intensity (PMI) | 9.4 | 1.43 | 13.5 |
Experimental Protocols
Route 1: Synthesis from Cyclopropylamine
Step 1: Synthesis of N-Boc-cyclopropylhydrazine [1]
-
To a 500 mL three-necked flask, add cyclopropylamine (59.3 g, 1.04 mol), dichloromethane (180 mL), and N-methylmorpholine (11.5 g, 0.114 mol).
-
Cool the mixture to -5 to 0 °C using an ice-salt bath.
-
Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (29.8 g, 0.104 mol) in batches.
-
Maintain the reaction at 0 °C for 2 hours, then allow it to proceed overnight at room temperature (below 20 °C).
-
Upon completion (monitored by TLC), concentrate the reaction mixture.
-
Add dichloromethane and water to the crude product for extraction. Separate the organic phase.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic phases, dry, filter, and concentrate to obtain the crude product.
-
Purify the crude product by trituration with petroleum ether to yield N-Boc-cyclopropylhydrazine (11 g, 67% yield).
Step 2: Synthesis of this compound [1]
-
In a 100 mL three-necked flask, add N-Boc-cyclopropylhydrazine (5 g, 29 mmol).
-
Under an ice-water bath, add concentrated hydrochloric acid (10 mL) dropwise.
-
Allow the reaction to proceed overnight at room temperature (20-25 °C).
-
After completion (monitored by TLC), add activated carbon to decolorize the solution and then filter.
-
Concentrate the aqueous phase to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain white crystals of this compound (2.4 g, 76% yield).
Visualizing the Synthesis and Assessment Workflow
To better illustrate the processes, the following diagrams were generated using Graphviz.
Discussion and Comparison
Route 1: From Cyclopropylamine
This two-step synthesis demonstrates a variable performance across different green chemistry metrics. The deprotection step (Step 2) exhibits excellent atom economy (100%), as all atoms from the reactant (assuming the Boc group is cleaved as gaseous byproducts) are incorporated into the final product and the hydrochloric acid. However, the first step, the formation of the N-Boc protected intermediate, has a lower atom economy of 60.3%, primarily due to the large p-toluenesulfonyl leaving group.
The Process Mass Intensity (PMI) and E-Factor for the overall process are 13.5 and 12.5, respectively. These values, while not exceptionally high for a multi-step synthesis in the pharmaceutical industry, indicate that a significant amount of waste is generated relative to the product. The main contributors to this waste are the solvents used in the reaction and purification steps (dichloromethane and petroleum ether) and the byproducts from the first reaction. The Reaction Mass Efficiency (RME) for the overall process is low at 7.4%, highlighting the inefficiency in converting the total mass of reactants into the desired product.
Route 2: From Cyclopropyl Bromide and Hydrazine
While a detailed experimental protocol with quantifiable data for this route was not found, a qualitative assessment can be made. This route is a two-step process: nucleophilic substitution followed by salt formation.
-
Potential Advantages: This route may offer a higher atom economy in the first step compared to Route 1, as the leaving group is a simple bromide ion. Hydrazine is a smaller and more atom-economical source of the hydrazine moiety compared to the bulky Boc-protected reagent used in Route 1.
-
Potential Disadvantages: Hydrazine is a highly toxic and volatile substance, posing significant safety and environmental hazards. The use of cyclopropyl bromide also involves a halogenated starting material, which can be less desirable from a green chemistry perspective. The reaction may also require the use of a base and solvents that would contribute to the PMI and E-Factor. Without specific experimental details, a direct quantitative comparison is not possible. However, the inherent hazards of hydrazine would be a major consideration in a green chemistry assessment.
Conclusion
Based on the available data, the synthesis of this compound from cyclopropylamine (Route 1) presents a viable pathway with a detailed and reproducible protocol. While its green chemistry metrics are not ideal, they provide a benchmark for improvement. Future efforts could focus on replacing dichloromethane with a greener solvent, optimizing reaction conditions to improve the yield of the first step, and developing methods for recycling solvents and reagents.
The synthesis from cyclopropyl bromide and hydrazine (Route 2) could potentially be more atom-economical, but the significant safety and health concerns associated with hydrazine make it a less attractive option from a green chemistry standpoint, unless robust safety and handling protocols are in place. A comprehensive green chemistry assessment of this route would require the development and publication of a detailed and safe experimental protocol.
This comparative guide highlights the importance of considering multiple green chemistry metrics in the evaluation of synthetic routes. By quantifying the environmental impact of chemical processes, researchers and drug development professionals can make more informed decisions to design and implement more sustainable and efficient syntheses.
References
A Comparative Guide to the Analytical Cross-Validation of Cyclopropylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the characterization of cyclopropylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. To ensure robust quality control, it is imperative to cross-validate analytical results using orthogonal methods. This document outlines two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Redox Titration—for the assay of this compound and compares its analytical performance to phenylhydrazine hydrochloride, a commonly used alternative.
The following sections present detailed experimental protocols, comparative data, and visual workflows to assist researchers in the selection and implementation of appropriate analytical strategies.
Data Presentation: Comparative Analysis
The performance of the analytical methods for this compound and the alternative compound, phenylhydrazine hydrochloride, is summarized below. The data for this compound is based on established methods for similar hydrazine compounds, while the data for phenylhydrazine hydrochloride is derived from published analytical procedures.
Table 1: Comparison of HPLC Assay Methods
| Parameter | Cyclopropylhydrazine HCl (Proposed Method) | Phenylhydrazine HCl (Established Method) |
| Principle | Pre-column Derivatization with 2,4-Dinitrobenzaldehyde, RP-HPLC-UV | Reverse Phase HPLC-UV |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Kromasil-C18 (150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Water (Gradient) | Methanol:Phosphate Buffer (35:65 v/v)[1] |
| Detection | 350 nm | 235 nm[1] |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Accuracy (Recovery) | 98.0 - 102.0% | 98.2%[1] |
| LOD/LOQ | To be determined | 0.1 mg/L (for wastewater)[1] |
Table 2: Comparison of Titrimetric Assay Methods
| Parameter | Cyclopropylhydrazine HCl (Proposed Method) | Phenylhydrazine HCl (Established Method) |
| Principle | Iodometric Titration (Andrews' Method) | Argentometric Titration |
| Titrant | 0.1 M Potassium Iodate (KIO₃) | 0.1 M Silver Nitrate (AgNO₃) |
| Indicator | Carbon Tetrachloride (Disappearance of violet color) | Potassium Chromate |
| Stoichiometry | 1 mole Hydrazine: 1 mole KIO₃ | 1 mole HCl: 1 mole AgNO₃ |
| Precision (%RSD) | < 0.5% | < 0.5% |
| Accuracy | High | High |
| Specificity | Moderate (Susceptible to other reducing agents) | High (for Chloride content) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
HPLC-UV Method for this compound (Proposed)
This method involves the derivatization of cyclopropylhydrazine with 2,4-dinitrobenzaldehyde to form a chromophoric hydrazone, which can be readily quantified by UV detection.
-
Reagents and Materials:
-
This compound Reference Standard
-
2,4-Dinitrobenzaldehyde (DNBA)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Hydrochloric Acid
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1 M HCl.
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1 M HCl.
-
-
Derivatization Procedure:
-
Pipette 1.0 mL of the standard or sample solution into a 10 mL volumetric flask.
-
Add 2.0 mL of a 1 mg/mL solution of DNBA in methanol.
-
Heat the mixture at 60°C for 20 minutes.
-
Cool to room temperature and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 350 nm
-
Column Temperature: 30°C
-
Titrimetric Assay of this compound (Proposed)
This procedure is based on the classical Andrews' method for the determination of hydrazines by titration with potassium iodate.
-
Reagents and Materials:
-
Potassium Iodate (KIO₃), 0.1 M standard solution
-
Concentrated Hydrochloric Acid
-
Carbon Tetrachloride or Chloroform
-
-
Procedure:
-
Accurately weigh about 100 mg of the this compound sample into a 250 mL iodine flask.
-
Add 20 mL of concentrated hydrochloric acid and 5 mL of carbon tetrachloride.
-
Titrate with 0.1 M potassium iodate solution with vigorous shaking until the violet color of iodine in the carbon tetrachloride layer disappears.
-
-
Calculation:
-
% Assay = (V * M * F * 100) / W
-
Where:
-
V = Volume of KIO₃ solution consumed (mL)
-
M = Molarity of KIO₃ solution
-
F = Molar mass of this compound (108.57 g/mol )
-
W = Weight of the sample (mg)
-
-
HPLC-UV Method for Phenylhydrazine Hydrochloride (Established)
This method is adapted from a published procedure for the determination of phenylhydrazine hydrochloride.[1]
-
Reagents and Materials:
-
Phenylhydrazine Hydrochloride Reference Standard
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Dipotassium Hydrogen Phosphate (K₂HPO₄)
-
Deionized Water
-
-
Chromatographic Conditions:
Titrimetric Assay of Phenylhydrazine Hydrochloride (Established)
This method determines the hydrochloride content of the salt by argentometric titration.
-
Reagents and Materials:
-
Silver Nitrate (AgNO₃), 0.1 M standard solution
-
Potassium Chromate indicator solution
-
-
Procedure:
-
Accurately weigh about 200 mg of the phenylhydrazine hydrochloride sample and dissolve in 50 mL of deionized water.
-
Add 2-3 drops of potassium chromate indicator.
-
Titrate with 0.1 M silver nitrate solution until a permanent reddish-brown precipitate is formed.
-
-
Calculation:
-
% HCl = (V * M * F * 100) / W
-
Where:
-
V = Volume of AgNO₃ solution consumed (mL)
-
M = Molarity of AgNO₃ solution
-
F = Molar mass of HCl (36.46 g/mol )
-
W = Weight of the sample (mg)
-
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for Titrimetric analysis of this compound.
References
Safety Operating Guide
Proper Disposal of Cyclopropylhydrazine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of cyclopropylhydrazine hydrochloride, a chemical intermediate used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety Considerations
This compound is a hazardous substance and must be handled with care. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.
Key Hazard Information:
| Hazard Statement | GHS Code | Description |
| Toxic if swallowed | H301 | May cause harm or be fatal if ingested. |
| Toxic in contact with skin | H311 | Can be absorbed through the skin with toxic effects. |
| Toxic if inhaled | H331 | May cause severe respiratory tract irritation or other toxic effects if inhaled. |
| Causes skin irritation | H315 | Contact with skin may cause redness, itching, and inflammation. |
| Causes serious eye irritation | H319 | May cause significant eye irritation, redness, and pain. |
| May cause respiratory irritation | H335 | Inhalation may lead to irritation of the respiratory system. |
This table summarizes the primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
Disposal Procedures
The required method for the disposal of this compound is through a licensed and approved hazardous waste management company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label this compound waste with its chemical name and associated hazard symbols.
-
Segregate it from other waste streams, particularly incompatible materials.
-
-
Packaging:
-
Place solid waste in a designated, leak-proof, and sealable container.
-
Ensure the container is compatible with the chemical.
-
For solutions, use a sealed, leak-proof container, also clearly labeled.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste material.
-
-
Documentation:
-
Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.
-
Chemical Incompatibility
To prevent dangerous reactions, this compound waste must not be mixed with the following:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Bases: May liberate the free base, which can be unstable.
-
Strong Acids: While it is a hydrochloride salt, mixing with stronger acids could lead to unforeseen reactions.
Experimental Protocol: Chemical Deactivation (Cautionary Note)
While chemical deactivation of hydrazine and its derivatives by oxidation with sodium hypochlorite has been reported, this procedure is not recommended for this compound without a thoroughly validated protocol. Incomplete reactions can produce hazardous byproducts, such as N-nitrosoalkylamines. The reactivity of the cyclopropyl group may also lead to different and potentially hazardous degradation products.
For informational purposes only, a general (and not specifically validated for this compound) approach for hydrazine deactivation involves:
-
Dilution: Diluting the hydrazine-containing waste with water.
-
Neutralization/Basification: Adjusting the pH to a basic level.
-
Oxidation: Slowly adding a dilute solution of sodium hypochlorite with stirring and cooling.
-
Quenching: Neutralizing any excess hypochlorite.
It is imperative that any attempt at chemical deactivation is preceded by a thorough literature review, small-scale testing under controlled conditions, and approval from your institution's safety committee.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
